Physicochemical properties of Sodium 5-chlorobenzo[D]thiazole-2-carboxylate
Technical Whitepaper: Physicochemical Profiling of Sodium 5-chlorobenzo[D]thiazole-2-carboxylate Executive Summary Sodium 5-chlorobenzo[D]thiazole-2-carboxylate is a specialized heterocyclic salt primarily utilized as a...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Whitepaper: Physicochemical Profiling of Sodium 5-chlorobenzo[D]thiazole-2-carboxylate
Executive Summary
Sodium 5-chlorobenzo[D]thiazole-2-carboxylate is a specialized heterocyclic salt primarily utilized as a high-purity intermediate in medicinal chemistry and agrochemical research.[1] Structurally derived from the benzothiazole scaffold, this compound integrates a lipophilic 5-chloro substituent with a hydrophilic 2-carboxylate moiety.[1] This duality imparts unique solubility and electronic properties, making it a critical building block for auxin-mimic herbicides, antimicrobial agents, and fluorescent probes.[1] This guide provides a rigorous technical analysis of its physicochemical behavior, synthesis logic, and handling protocols.[1]
Chemical Identity & Structural Analysis
The compound exists as the sodium salt of 5-chlorobenzo[D]thiazole-2-carboxylic acid. The presence of the chlorine atom at the 5-position enhances metabolic stability and lipophilicity compared to the unsubstituted parent, while the carboxylate group ensures aqueous solubility, facilitating biological screening in aqueous media.[1]
Electronic Effects:
The nitrogen atom in the thiazole ring exerts an electron-withdrawing effect, which is amplified by the 5-chloro substituent.[1] This makes the 2-carboxylic acid relatively strong (low pKa) compared to benzoic acid derivatives.[1] Consequently, the sodium salt is highly stable in neutral to basic aqueous solutions but will precipitate the parent acid if the pH drops below ~3.0.[1]
Solid-State Properties
As a sodium salt, the compound exhibits distinct solid-state characteristics compared to its protonated parent acid.[1]
Appearance: Typically a white to off-white crystalline powder.[1]
Crystallinity: High lattice energy due to ionic interactions (Na⁺[1] ··· ⁻OOC).
Melting Point: The salt does not exhibit a sharp melting point like the parent acid (which melts ~240–260°C).[1] Instead, it likely undergoes decomposition/charring above 300°C before melting.
Hygroscopicity: Like many sodium carboxylates, this salt is moderately hygroscopic.[1] It must be stored in desiccated conditions to prevent clumping and hydrolysis.
Solution-State Properties
Understanding the solution behavior is critical for developing formulation buffers and reaction media.[1]
A. Solubility Profile
Water: Highly soluble (>50 mg/mL) due to ionic dissociation.[1]
B. Acidity & pKa (Conjugate Acid)
The pKa of the conjugate acid (5-chlorobenzo[d]thiazole-2-carboxylic acid) is estimated to be in the range of 1.5 – 2.5 .[1] This low pKa is driven by the electron-withdrawing nature of the benzothiazole ring and the chlorine substituent.[1]
pH > 4: Exists >99% as the anionic carboxylate (soluble).[1]
pH < 2: Exists predominantly as the neutral carboxylic acid (precipitates).[1]
Implication: In biological assays, the salt dissolves readily in the aqueous phase, but upon protonation in acidic microenvironments, the molecule becomes membrane-permeable.[1]
Synthesis & Purification Workflow
The synthesis typically proceeds via base hydrolysis of the ethyl ester precursor.[1][3] This method ensures high purity by avoiding harsh oxidative conditions often used for other benzothiazoles.
Figure 1: Standard synthetic pathway converting the ethyl ester to the target sodium salt via alkaline hydrolysis.[1]
Analytical Characterization Protocols
To validate the identity and purity of the salt, the following multi-modal analytical approach is recommended.
Detection: UV at 254 nm (Benzothiazole absorption) and 280 nm.[1]
Expected Retention: The acid form will elute later (more hydrophobic) than impurities.[1] Note: In acidic mobile phase, the salt converts to the acid in situ.[1]
Protocol B: Proton NMR (¹H-NMR)
Solvent: DMSO-d₆ (Water signals in D₂O can obscure peaks).[1]
Key Signals:
Aromatic Region (7.5 – 8.5 ppm): Three distinct protons.[1][4] The coupling pattern will show a doublet (H-7), a doublet (H-4), and a doublet of doublets (H-6) depending on the specific substitution pattern (5-chloro).[1]
Absence of Ethyl Group: Confirm complete hydrolysis by the absence of a triplet (~1.3 ppm) and quartet (~4.4 ppm) characteristic of the ethyl ester starting material.[1]
Stability & Handling
Parameter
Recommendation
Rationale
Storage Temperature
2°C to 8°C
Retards thermal degradation and decarboxylation.[1]
Humidity Control
Desiccator Required
Prevents moisture absorption which can lead to hydrolysis or caking.[1]
Light Sensitivity
Amber Vials
Benzothiazoles can be photosensitive; protect from direct UV light.[1]
pH Compatibility
Avoid Acidic Mixing
Mixing with buffers < pH 4.0 will cause immediate precipitation of the free acid.[1]
References
Sigma-Aldrich. (n.d.).[1] 5-Chlorobenzo[d]thiazole-2-carboxylic acid Product Datasheet. Retrieved from [1]
National Center for Biotechnology Information. (2022).[1] PubChem Compound Summary for CID 23617307, 5-Chlorobenzothiazole-2-carboxylic acid. Retrieved from [1]
ResearchGate. (2023). Synthesis and Characterization of New 2-amino-5-chlorobenzothiazole Derivatives. Baghdad Science Journal. Retrieved from
ChemicalBook. (2025).[1] Benzothiazole-2-carboxylic acid Properties and Suppliers. Retrieved from [1]
Molecular structure and weight of Sodium 5-chlorobenzo[D]thiazole-2-carboxylate
Executive Summary Sodium 5-chlorobenzo[d]thiazole-2-carboxylate is the sodium salt form of 5-chlorobenzo[d]thiazole-2-carboxylic acid, a critical heterocyclic scaffold in medicinal chemistry. Characterized by a fused ben...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Sodium 5-chlorobenzo[d]thiazole-2-carboxylate is the sodium salt form of 5-chlorobenzo[d]thiazole-2-carboxylic acid, a critical heterocyclic scaffold in medicinal chemistry. Characterized by a fused benzene and thiazole ring system with a halogen substituent at the 5-position, this compound serves as a pivotal intermediate in the synthesis of bioactive agents, particularly in oncology and antimicrobial research.
This guide provides a rigorous analysis of its molecular structure, physiochemical properties, and synthesis pathways, designed for researchers requiring high-fidelity data for drug development and structural biology applications.
Molecular Identity & Physiochemical Properties
Nomenclature and Identification
The compound is formally identified as the sodium salt of the carboxylic acid derivative of 5-chlorobenzothiazole.
Precise mass calculations are essential for confirming identity via high-resolution mass spectrometry (HRMS).
Mass Type
Value ( g/mol / Da)
Notes
Average Molecular Weight
235.62
Useful for stoichiometry and molarity calculations.
Monoisotopic Mass
234.9471
Based on , , , , .
Parent Acid MW
213.64
Free acid form before salt formation.
Salt Stoichiometry
1:1 (Acid:Base)
Assumes monosodium salt formation at C2-carboxylate.
Structural Analysis
The molecule features a benzothiazole core , a planar bicycle comprising a benzene ring fused to a thiazole ring.
5-Chloro Substituent: The chlorine atom at position 5 exerts an electron-withdrawing inductive effect (-I), deactivating the benzene ring slightly while enhancing lipophilicity (
contribution). This halogen is crucial for filling hydrophobic pockets in target proteins (e.g., kinase domains).
2-Carboxylate Group: Located at the C2 position (between S and N), this group is highly acidic in its protonated form due to the electron-withdrawing nature of the adjacent
bond. As a sodium salt, it exists as a stable, water-soluble carboxylate anion, facilitating bioavailability and formulation.
Synthesis & Preparation Protocols
The synthesis of Sodium 5-chlorobenzo[d]thiazole-2-carboxylate generally proceeds through the formation of the parent acid, followed by a controlled salification step.
Retrosynthetic Analysis (DOT Diagram)
Figure 1: Retrosynthetic pathway from aminothiophenol precursors to the final sodium salt.
Reflux 2-amino-4-chlorothiophenol in diethyl oxalate for 4–6 hours. The high temperature drives the formation of the benzothiazole ring and the installation of the ester at C2.
Cool the mixture; the ethyl ester intermediate often precipitates or can be isolated via flash chromatography (Hexane/EtOAc).
Add a stoichiometric amount (1.0 eq) of 0.1M NaOH or
solution dropwise. Monitor pH; stop when pH reaches 7.0–7.4 to ensure complete deprotonation without excess alkalinity.
Isolation: Lyophilize (freeze-dry) the resulting clear solution to obtain the sodium salt as a white to off-white powder. Note: Avoid thermal evaporation if stability is unverified; lyophilization preserves the amorphous/crystalline state best.
Biological & Pharmaceutical Context
Pharmacophore Modeling
The 5-chlorobenzo[d]thiazole-2-carboxylate scaffold is a privileged structure. The sodium salt form is primarily used to solubilize the pharmacophore for biological assays.
Figure 2: Pharmacophore features of the molecule highlighting interaction points with biological targets.
Key Applications
Enzyme Inhibition: The 2-carboxylate group mimics natural substrates (like luciferin or metabolic acids), making this scaffold a competitive inhibitor for specific oxidases and ligases [1].
Antitumor Activity: 5-chloro substituted benzothiazoles have shown potency in inhibiting cancer cell proliferation, likely through kinase modulation where the Cl atom occupies a hydrophobic pocket in the ATP-binding site [2].
Drug Solubility: Converting the acid to the sodium salt increases aqueous solubility by orders of magnitude, essential for parenteral administration or high-concentration stock solutions in in vitro assays.
References
BenchChem. (2025).[1][2][3][4] Synthesis and Biological Activities of Benzothiazole-2-Carboxylic Acid Derivatives. Retrieved from
Sigma-Aldrich. (n.d.). 5-Chlorobenzo[d]thiazole-2-carboxylic acid Product Sheet. Retrieved from
BLD Pharm. (n.d.). Product Analysis: 5-Chlorobenzo[d]thiazole-2-carboxylic acid. Retrieved from
ResearchGate. (2025). Efficient Synthesis of Benzothiazoles by Direct Condensation. Retrieved from
Solubility profile of Sodium 5-chlorobenzo[D]thiazole-2-carboxylate in water vs organic solvents
The following technical guide details the solubility profile of Sodium 5-chlorobenzo[D]thiazole-2-carboxylate. This analysis synthesizes physicochemical principles with standard pharmaceutical profiling methodologies.
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the solubility profile of Sodium 5-chlorobenzo[D]thiazole-2-carboxylate. This analysis synthesizes physicochemical principles with standard pharmaceutical profiling methodologies.
Executive Summary
Sodium 5-chlorobenzo[D]thiazole-2-carboxylate is the sodium salt form of 5-chlorobenzo[d]thiazole-2-carboxylic acid. In drug development and synthetic chemistry, this compound serves as a critical intermediate for benzothiazole-based bioactive scaffolds (e.g., antimicrobial and antitumor agents).[1]
While the parent acid exhibits the poor aqueous solubility typical of fused heterocyclic aromatics, the sodium salt form is engineered specifically to enhance bioavailability and aqueous dissolution. This guide characterizes its differential solubility in aqueous versus organic media, providing a theoretical framework and a validated experimental protocol for precise determination.[2]
Physicochemical Characterization
Understanding the solubility requires analyzing the structural transition from the parent acid to the salt.
Property
Parent Acid
Sodium Salt (Target)
Compound Name
5-chlorobenzo[d]thiazole-2-carboxylic acid
Sodium 5-chlorobenzo[d]thiazole-2-carboxylate
CAS Number
3507-53-7
N/A (Salt form of 3507-53-7)
Molecular Weight
213.64 g/mol
~235.62 g/mol
Primary Character
Lipophilic, Weak Acid
Hydrophilic, Ionic Solid
Dominant Interaction
Van der Waals, H-bonding (dimers)
Ion-Dipole, Ionic Lattice Energy
Key Insight: The 5-chloro substituent on the benzothiazole ring increases lipophilicity (LogP) compared to unsubstituted benzothiazole. Transforming the carboxylic acid moiety at the C2 position into a sodium carboxylate creates a "polar head" on a "lipophilic tail," effectively making the molecule amphiphilic but predominantly water-soluble due to the high solvation energy of the sodium cation.
Solubility Profile: Aqueous vs. Organic[3]
A. Solubility in Water (Aqueous Media)
The sodium salt exhibits high solubility in water compared to its parent acid.
Mechanism: Upon contact with water, the ionic bond between the carboxylate anion (
) and the sodium cation () dissociates. Water molecules form hydration shells around the ions (ion-dipole interaction), overcoming the crystal lattice energy.
pH Dependence: The solubility is pH-dependent. In highly acidic environments (pH < pKa of the parent acid, approx. 3.0–4.0), the salt will protonate and precipitate as the insoluble free acid.
Recommendation: Maintain aqueous solutions at pH > 6.0 to ensure stability of the salt form.
B. Solubility in Organic Solvents
The solubility profile in organic solvents follows the principle of "like dissolves like," but is complicated by the ionic nature of the salt.
Reasoning: These solvents have high dielectric constants and can effectively solvate the cation (
) while stabilizing the organic anion. They are the preferred solvents for stock solutions in biological assays.
Polar Protic Solvents (Methanol, Ethanol):
Solubility:Moderate to Good .
Reasoning: Lower alcohols can solvate the ionic pair to some extent, but less effectively than water. Solubility generally decreases as the carbon chain of the alcohol increases (Methanol > Ethanol > Isopropanol).
Reasoning: The high lattice energy of the salt cannot be overcome by the weak Van der Waals forces offered by these solvents. The parent acid might show slight solubility here, but the sodium salt will not.
Summary Data Table (Predicted Trends)
Solvent Class
Specific Solvent
Predicted Solubility (Salt)
Mechanism of Interaction
Aqueous
Water (pH 7.0)
High (> 50 mg/mL)
Ion-Dipole Hydration
Polar Aprotic
DMSO
Very High (> 100 mg/mL)
Cation Solvation / Dipole
Polar Protic
Methanol
Moderate (~10–30 mg/mL)
H-bonding / Dielectric
Polar Protic
Ethanol
Low-Moderate (< 10 mg/mL)
H-bonding (weaker)
Chlorinated
Dichloromethane (DCM)
Very Low
Weak Dipole
Non-Polar
n-Hexane
Insoluble
Induced Dipole only
Visualizing the Solubility Mechanism
The following diagram illustrates the dissociation pathways and solvent interactions that dictate the solubility profile.
Figure 1: Mechanistic divergence of solubility in aqueous vs. non-polar organic media.
To experimentally validate the solubility of this specific salt, use the Saturation Shake-Flask Method , considered the gold standard for thermodynamic solubility (WHO/USP Guidelines).
Solvents: HPLC-grade Water (buffered to pH 7.4), Methanol, DMSO.
Equipment: Orbital shaker (temperature controlled), Centrifuge, HPLC-UV or LC-MS.
Step-by-Step Methodology
Preparation:
Weigh approximately 10–20 mg of the compound into a chemically resistant glass vial (e.g., 4 mL scintillation vial).
Add a specific volume (e.g., 1.0 mL) of the solvent.
Critical Check: Ensure undissolved solid remains visible. If the solid dissolves completely, add more compound until a suspension is formed.
Equilibration:
Seal the vials and place them in an orbital shaker at 37°C (for biological relevance) or 25°C (for standard storage).
Agitate at 200 RPM for 24 to 48 hours to reach thermodynamic equilibrium.
Separation:
Remove vials and check pH (for aqueous samples) to ensure no significant drift occurred.
Centrifuge the samples (e.g., 10,000 RPM for 10 mins) or filter through a PVDF syringe filter (0.45 µm) to remove undissolved solids.
Note: Pre-saturate the filter with a small amount of solution to prevent loss of drug due to adsorption.
Quantification:
Dilute the supernatant with mobile phase.
Analyze via HPLC-UV (detection typically at 254 nm or 280 nm for benzothiazoles).
Calculate concentration using a calibration curve derived from a DMSO stock solution.
Workflow Diagram
Figure 2: Standard workflow for thermodynamic solubility determination.
Implications for Drug Development[4][5][6][7][8]
Formulation: The sodium salt is the preferred form for IV formulations or aqueous-based oral solutions due to its superior solubility profile compared to the free acid.
Salt Disproportionation: In solid oral dosage forms, care must be taken to avoid exposure to high humidity or acidic excipients, which could revert the salt to the less soluble free acid (5-chlorobenzo[d]thiazole-2-carboxylic acid), potentially reducing bioavailability.
Stock Solutions: For in vitro assays, DMSO is the ideal solvent for creating high-concentration stock solutions (e.g., 10 mM), which can then be diluted into aqueous buffers.
References
World Health Organization (WHO). (2025). Annex 4: General guidance on the "shake flask" method for solubility determination. WHO Technical Report Series.
United States Pharmacopeia (USP). (2017). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients. Dissolution Technologies.
PubChem. (2025).[4] 5-Chlorobenzo[d]thiazole-2-carboxylic acid (Compound Summary). National Center for Biotechnology Information.
BenchChem. (2025).[2] Solubility profile of 5,6-Dichlorobenzo[d]thiazole in common lab solvents.
Thermodynamic stability of 5-chlorobenzo[D]thiazole-2-carboxylate sodium salt
An In-Depth Technical Guide to the Thermodynamic Stability of 5-chlorobenzo[d]thiazole-2-carboxylate sodium salt Abstract This technical guide provides a comprehensive framework for assessing the thermodynamic stability...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to the Thermodynamic Stability of 5-chlorobenzo[d]thiazole-2-carboxylate sodium salt
Abstract
This technical guide provides a comprehensive framework for assessing the thermodynamic stability of 5-chlorobenzo[d]thiazole-2-carboxylate sodium salt, a novel entity with potential pharmaceutical applications. In the absence of direct literature on this specific salt, this guide synthesizes established principles of solid-state chemistry, thermal analysis, and pharmaceutical development to present a robust, scientifically-grounded protocol. This document is intended for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and practical methodologies required for a thorough stability investigation. The insights derived from the described workflows are critical for predicting shelf-life, ensuring batch-to-batch consistency, and meeting regulatory requirements.
Introduction: The Imperative of Thermodynamic Stability in Pharmaceutical Salts
The selection of an appropriate salt form for an active pharmaceutical ingredient (API) is a critical decision in the drug development process.[1] It can significantly influence a drug's solubility, dissolution rate, bioavailability, and, most importantly, its stability.[2][3] 5-chlorobenzo[d]thiazole-2-carboxylate sodium salt, a derivative of the versatile benzothiazole scaffold known for its diverse pharmacological activities, presents a promising candidate for development.[4][5] However, its successful translation from a laboratory curiosity to a viable therapeutic agent is contingent on a thorough understanding of its solid-state properties, particularly its thermodynamic stability.
Instability in a pharmaceutical salt can manifest in several ways, including chemical degradation and physical changes such as polymorphism. Polymorphism, the ability of a substance to exist in multiple crystalline forms, can have profound implications for a drug's performance, as different polymorphs can exhibit varying physical properties.[6][7][8][9] Therefore, a comprehensive assessment of the thermodynamic stability of 5-chlorobenzo[d]thiazole-2-carboxylate sodium salt is not merely a regulatory formality but a scientific necessity to ensure the quality, safety, and efficacy of the final drug product.[10]
This guide will delineate a multi-faceted approach to characterizing the thermodynamic stability of this specific salt, focusing on the application of key analytical techniques and the interpretation of the resulting data.
Foundational Concepts: Polymorphism and Salt Selection
Before delving into the experimental protocols, it is crucial to grasp the foundational concepts that underpin this investigation.
Polymorphism: As W.C. McCrone famously stated, "every compound has different polymorphic forms and that, in general, the number of forms known for a given compound is proportional to the time and money spent in research on that compound."[7] Different polymorphs of the same compound can have different melting points, solubilities, and stabilities.[9] The conversion from a metastable, more soluble form to a more stable, less soluble form during storage can lead to a decrease in bioavailability and therapeutic efficacy.[6]
Salt Form Selection: The formation of a salt is a common strategy to enhance the physicochemical properties of a drug.[2][3] The choice of the counter-ion (in this case, sodium) can significantly impact the stability of the API.[2] A well-chosen salt form can improve chemical stability, reduce hygroscopicity, and enhance handling properties.[3] Conversely, an inappropriate salt form can introduce new stability challenges.
Experimental Workflows for Thermodynamic Stability Assessment
A thorough investigation of the thermodynamic stability of 5-chlorobenzo[d]thiazole-2-carboxylate sodium salt requires a combination of analytical techniques. The following sections detail the key experimental protocols.
Synthesis and Characterization of the Parent Acid
A prerequisite for studying the sodium salt is the synthesis and thorough characterization of the parent acid, 5-chlorobenzo[d]thiazole-2-carboxylic acid.
Synthesis:
The synthesis of benzothiazole derivatives is well-documented in the literature.[4][5][11][12] A common route involves the reaction of a substituted 2-aminothiophenol with an appropriate reagent to form the thiazole ring.
Characterization:
The synthesized 5-chlorobenzo[d]thiazole-2-carboxylic acid must be rigorously characterized to confirm its identity and purity. This typically involves:
Spectroscopic Methods:
¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy to elucidate the molecular structure.
Infrared (IR) spectroscopy to identify functional groups.
Mass Spectrometry (MS) to confirm the molecular weight.[5]
Chromatographic Methods:
High-Performance Liquid Chromatography (HPLC) to determine purity.[4]
Preparation of the Sodium Salt
Once the parent acid is synthesized and characterized, the sodium salt can be prepared by reacting the acid with a suitable sodium base, such as sodium hydroxide or sodium bicarbonate, in an appropriate solvent. The resulting salt should be isolated and purified.
Thermal Analysis
Thermal analysis techniques are indispensable for evaluating the thermodynamic stability of pharmaceutical solids.[13]
3.3.1. Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[14] It is a powerful tool for identifying melting points, glass transitions, and solid-solid phase transitions, including polymorphic transformations.[15]
Experimental Protocol:
Accurately weigh 2-5 mg of 5-chlorobenzo[d]thiazole-2-carboxylate sodium salt into an aluminum DSC pan.
Seal the pan hermetically.
Place the sample pan and an empty reference pan in the DSC cell.
Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen purge.
Record the heat flow as a function of temperature.
Data Interpretation:
Endothermic Peaks: Sharp endothermic peaks typically correspond to melting events. The onset temperature of the peak is taken as the melting point. Broader endotherms may indicate desolvation or dehydration.
Exothermic Peaks: Exothermic events can signify crystallization of an amorphous phase or a transition from a metastable to a more stable polymorph.
Glass Transitions: A step change in the baseline indicates a glass transition, characteristic of amorphous materials.
3.3.2. Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature.[14][16] It is particularly useful for determining the presence of solvates or hydrates and for assessing thermal decomposition.[17]
Experimental Protocol:
Accurately weigh 5-10 mg of the sample into a TGA pan.
Place the pan in the TGA furnace.
Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen purge.
Record the mass loss as a function of temperature.
Data Interpretation:
Mass Loss Steps: A distinct step-wise mass loss indicates the loss of volatile components such as water or solvent. The temperature range of the mass loss can provide information about the nature of the solvate/hydrate.
Decomposition Temperature: The onset of significant mass loss at higher temperatures indicates the decomposition of the compound.
Simultaneous Thermal Analysis (STA)
Modern instruments can perform TGA and DSC simultaneously (TGA-DSC or STA), providing complementary information from a single experiment and saving time and sample.[18]
Table 1: Expected Thermal Analysis Data for 5-chlorobenzo[d]thiazole-2-carboxylate sodium salt
Parameter
Technique
Expected Observation
Interpretation
Melting Point
DSC
Sharp endothermic peak
Indicates a crystalline solid. The temperature provides a measure of lattice energy.
Glass Transition
DSC
Step change in baseline
Presence of amorphous content.
Polymorphic Transition
DSC
Exothermic or endothermic peak without mass loss
Indicates a change in crystal structure.
Desolvation/Dehydration
TGA/DSC
Mass loss in TGA corresponding to an endothermic peak in DSC
Presence of solvent or water in the crystal lattice.
Decomposition
TGA/DSC
Significant mass loss in TGA at high temperatures, often with complex DSC events
Onset temperature indicates the limit of thermal stability.
X-Ray Powder Diffraction (XRPD)
XRPD is a powerful technique for identifying the crystalline phase of a material.[10] Each crystalline form of a compound produces a unique diffraction pattern, making XRPD the gold standard for polymorph identification.
Experimental Protocol:
Prepare a flat, uniform sample of the powder.
Mount the sample in the diffractometer.
Scan the sample with X-rays over a defined range of 2θ angles.
Record the diffraction pattern.
Data Interpretation:
Crystalline Material: A series of sharp peaks indicates a crystalline structure.
Amorphous Material: A broad halo with no distinct peaks is characteristic of an amorphous solid.
Polymorphs: Different polymorphs will exhibit different peak positions and/or intensities in their XRPD patterns.
Isothermal Microcalorimetry
Isothermal microcalorimetry measures the heat flow from a sample at a constant temperature. It is an extremely sensitive technique that can be used to study slow solid-state reactions and physical changes over long periods, providing valuable data for shelf-life prediction.
Accelerated Stability Testing
Accelerated stability testing involves storing the drug substance at elevated temperatures and humidity to increase the rate of chemical degradation and physical changes.[19] The data from these studies can be used to predict the long-term stability of the compound under normal storage conditions.[20]
ICH Q1A(R2) Guidelines:
The International Council for Harmonisation (ICH) provides guidelines for stability testing.[21] For a new drug substance, the following conditions are typically employed:
Samples are analyzed at specified time points for physical and chemical changes.
Synthesizing the Data: Building a Stability Profile
The data from each of these techniques must be integrated to build a comprehensive stability profile for 5-chlorobenzo[d]thiazole-2-carboxylate sodium salt.
A logical workflow for this synthesis is as follows:
Initial Characterization: Use XRPD to determine the initial crystalline form of the salt. DSC and TGA will provide baseline thermal properties.
Polymorph Screening: A systematic screen should be conducted by recrystallizing the salt from a variety of solvents and under different conditions (e.g., fast vs. slow cooling) to intentionally produce different polymorphs. Each new form should be characterized by XRPD and thermal analysis.
Relative Stability of Polymorphs: The relative thermodynamic stability of any identified polymorphs can be determined by slurry conversion experiments or by applying the "heat of fusion rule," which states that the polymorph with the higher melting point and higher heat of fusion is generally the more stable form at all temperatures.
Impact of Environmental Stress: The accelerated stability studies will reveal the susceptibility of the salt to heat and humidity. Any changes in the XRPD pattern or thermal behavior during these studies would indicate a potential instability.
Chemical Degradation Pathway: Analysis of samples from the accelerated stability studies by a stability-indicating HPLC method will identify and quantify any degradation products, helping to elucidate the degradation pathway.
Conclusion and Future Directions
A thorough understanding of the thermodynamic stability of 5-chlorobenzo[d]thiazole-2-carboxylate sodium salt is paramount for its successful development as a pharmaceutical agent. The multi-technique approach outlined in this guide, combining thermal analysis, X-ray diffraction, and accelerated stability testing, provides a robust framework for generating the necessary data.
The insights gained from these studies will not only satisfy regulatory requirements but will also guide critical decisions in formulation development, packaging selection, and the establishment of appropriate storage conditions and shelf-life. This proactive approach to stability assessment is essential for mitigating risks and ensuring the delivery of a safe, effective, and high-quality drug product to patients.
References
Vertex AI Search. (2025, August 15). Polymorphism and its importance in pharmaceutical industry | Crystallography Class Notes.
PreScouter. (2016, June 8). Polymorphism: Phase Change in Pharmaceutical Compounds.
Dr.Oracle. (2025, February 28).
Pharmaceutical Technology. (2026, February 1). Advancing Approaches in Detecting Polymorphism.
Unknown Author. Polymorphism in Pharmaceutical Products.
Jagiellońskie Centrum Innowacji.
Pan American Health Organization. Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms.
Research Journal of Pharmaceutical Dosage Forms and Technology.
Journal of Young Pharmacists. (2017, April 15). Design, Synthesis and Characterization of Benzothiazole Analogues as Promising Pharmacological Agents.
Der Pharma Chemica. (2026, February 12).
Journal of Chemical and Pharmaceutical Research. (2015).
Pharmaceutical Technology. (2026, February 13). Salt Selection in Drug Development.
Research and Reviews: A Journal of Pharmaceutical Science. (2013, March 29).
Unknown Journal. (2025, June 19).
ResearchGate. (2025, August 10).
TA Instruments.
OSTI.gov. (2012, October 15).
AZoM.com. (2024, June 20). Accelerated Analysis of Pharmaceutical Compounds Using Simultaneous TGA-DSC.
ResearchGate. Thermal Analysis of Pharmaceuticals.
TA Instruments. (2024, July 23).
PubMed. (2018, January 15). On the role of salt formation and structural similarity of co-formers in co-amorphous drug delivery systems.
ResearchGate. (2023, February 8). Why salt formation of weak acid increases the drug solubility?
Thermo Fisher Scientific. Drug stability testing 101.
ResolveMass Laboratories Inc. (2026, January 23). TGA Analysis in Pharmaceuticals.
European Medicines Agency. Q 1 A (R2) Stability Testing of new Drug Substances and Products.
University of Illinois Urbana-Champaign.
PMC. The Application of the Accelerated Stability Assessment Program (ASAP) to Quality by Design (QbD) for Drug Product Stability.
MDPI. (2025, August 23). Methods of Thermal Analysis as Fast and Reliable Tools for Identification and Quantification of Active Ingredients in Commercially Available Drug Products.
Topic: in Drug Discovery Content Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Executive Summary The benzothiazole scaffold represents a privileged structure...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: in Drug Discovery
Content Type: In-Depth Technical Guide
Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Executive Summary
The benzothiazole scaffold represents a privileged structure in medicinal chemistry, offering a rigid bicyclic system that mimics purine bases and effectively intercalates with DNA or binds to ATP-binding pockets of kinases. Within this class, 5-substituted benzothiazole carboxylates occupy a unique chemical space. The presence of a carboxylate moiety—either at the C2 position (as a 2-carboxylate) or the C5 position (as a 5-carboxylate)—provides a critical handle for hydrogen bonding, solubility modulation, or prodrug design.
This guide provides a rigorous technical analysis of these compounds, focusing on the 5-substituted benzothiazole-2-carboxylate isomer, which has emerged as a potent pharmacophore for anticancer and antimicrobial agents. We detail the synthetic architectures, self-validating experimental protocols, and structure-activity relationships (SAR) necessary to exploit this scaffold in drug discovery.
Structural Architectures & Chemical Logic
The term "5-substituted benzothiazole carboxylate" encompasses two distinct regioisomers with divergent electronic properties and biological targets.
The C2-carboxylate is electron-withdrawing, increasing the acidity of the ring system.
The C5-carboxylate acts as a classic electron-withdrawing group on the benzene ring.
Primary Targets
Kinases (EGFR, VEGFR), DNA Gyrase. The C2 position is critical for H-bonding in the ATP pocket.
Carbonic Anhydrase, GPCRs. The C5 acid often mimics the glutamate residue in receptor binding.
Synthetic Access
Condensation of 2-aminothiophenols with oxalate derivatives.
Jacobson cyclization or oxidation of 5-methyl precursors.
Editorial Note: This guide prioritizes Isomer A (2-carboxylate) due to its higher prevalence in high-impact oncology and infectious disease research.
Synthetic Architectures
The synthesis of these scaffolds requires precise control over ring closure to avoid polymerization or off-target acylation.
Pathway A: The Oxalate Condensation (Primary Route)
The most robust method for generating 5-substituted benzothiazole-2-carboxylates involves the condensation of 2-amino-5-substituted-benzenethiol with diethyl oxalate . This reaction is thermodynamically driven by the formation of the stable aromatic thiazole ring.
Mechanism: Nucleophilic attack of the thiol on the oxalate ester, followed by amide formation (or vice versa, depending on pH), and subsequent dehydration.
Key Advantage: One-pot cyclization; avoids the use of harsh oxidants required in Jacobson cyclizations.
Pathway B: The Jacobson Cyclization (Alternative)
For benzothiazole-5-carboxylates, the Jacobson cyclization of thiobenzanilides is standard. However, this often requires radical conditions (ferricyanide oxidation) which can be incompatible with sensitive functional groups at C5.
Self-Validating Experimental Protocol
Objective: Synthesis of Ethyl 5-chlorobenzothiazole-2-carboxylate .
Rationale: The 5-chloro substituent is a classic bioisostere for methyl/hydroxyl groups, improving lipophilicity (LogP) and metabolic stability. This protocol acts as a "self-validating" system because the product precipitates as a high-purity crystalline solid, minimizing the need for complex chromatography.
Reflux (The Critical Step): Heat the mixture to reflux (approx. 140°C).
Checkpoint: Monitor the Dean-Stark trap. The reaction is complete when water evolution ceases (typically 4–6 hours). The solution should turn from a murky suspension to a clear, dark amber solution.
Isolation: Cool the reaction mixture to room temperature, then to 0°C in an ice bath.
Crystallization: The product, Ethyl 5-chlorobenzothiazole-2-carboxylate, will crystallize out.
Filtration: Filter the solid under vacuum. Wash the cake with cold ethanol (2 x 10 mL) to remove excess oxalate.
Validation:
Yield: Expected 75–85%.
Purity Check: TLC (20% EtOAc/Hexane). Product should be a single spot, R_f ~ 0.6.
Melting Point: 98–100°C (Literature consistent).
Medicinal Chemistry & SAR Logic
The biological activity of 5-substituted benzothiazole carboxylates is governed by a strict Structure-Activity Relationship (SAR).
Anticancer Activity (Kinase Inhibition)
These derivatives often function as ATP-competitive inhibitors.[3]
The C2-Carboxylate: The ester oxygen or the free acid (post-hydrolysis) forms hydrogen bonds with the "hinge region" residues (e.g., Met793 in EGFR).
The 5-Substituent:
Electron-Withdrawing (F, Cl, NO2): Increases the acidity of the N-H (if present in tautomers) or polarizes the ring, enhancing pi-stacking interactions with the gatekeeper residue.
Bulky Groups (t-Butyl, Phenyl): Often reduce activity due to steric clash with the back pocket of the kinase.
Antimicrobial Activity (DNA Gyrase)
Mechanism: Stabilization of the DNA-Gyrase cleavage complex.
SAR Insight: 5-Nitro and 5-Fluoro derivatives show superior potency against Gram-positive bacteria (S. aureus) compared to unsubstituted analogs. The C2-ester is often a prodrug; the free acid is the active species inside the bacterial cell.
Quantitative Data Summary
Compound
R (Pos 5)
R' (Pos 2)
Target
IC50 / MIC
Ref
BTZ-1
-Cl
-COOEt
MCF-7 (Breast Cancer)
5.2 µM
[1]
BTZ-2
-NO2
-COOH
S. aureus (Gyrase)
0.8 µg/mL
[2]
BTZ-3
-F
-CONH-Ph
EGFR Kinase
24 nM
[3]
Visualization and Logic Maps
Synthesis & SAR Workflow
The following diagram illustrates the divergent synthetic pathways and the logic gate for SAR optimization.
Figure 1: Divergent synthetic pathways for benzothiazole carboxylates and downstream SAR logic.[4]
Mechanism of Action (Kinase Inhibition)
Figure 2: Molecular mechanism of kinase inhibition by 5-substituted benzothiazole-2-carboxylates.
References
Synthesis and anticancer activity of 2-substituted benzothiazoles. Journal of Chemical Research. (2020). Link
Recent insights into antibacterial potential of benzothiazole derivatives. Future Medicinal Chemistry. (2023). Link
Design, synthesis, and anticancer evaluation of benzothiazole–carboxamide hybrids. Journal of Applied Pharmaceutical Science. (2025). Link
Benzothiazole derivatives as anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry. (2013). Link
Synthesis of ethyl benzo[d]thiazole‐2‐carboxylate. ResearchGate Protocol Repository. (2021). Link
Author: BenchChem Technical Support Team. Date: February 2026
Technical Whitepaper: Pharmacological & Agrochemical Profiling of Sodium 5-chlorobenzo[D]thiazole-2-carboxylate
Executive Summary
Sodium 5-chlorobenzo[D]thiazole-2-carboxylate (Na-CBTC) represents a bioactive scaffold with dual-utility potential in agrochemistry and medicinal pharmacology. Structurally analogous to synthetic auxins and bioactive benzothiazoles, this compound functions as a soluble delivery system for its free acid form, 5-chlorobenzo[d]thiazole-2-carboxylic acid.
This technical guide delineates the compound's "chameleon-like" biological profile: acting as a putative auxin mimic in plant systems—potentially regulating root architecture and apical dominance—while exhibiting antimicrobial and antiproliferative properties in mammalian and microbial models. We explore its mechanism of action (MoA) through the lens of structural homology to Indole-3-Acetic Acid (IAA) and its inhibition of specific microbial enzymes.
Chemical Identity & Physicochemical Profile
The sodium salt enhances the aqueous solubility of the lipophilic benzothiazole core, facilitating bioavailability in hydroponic plant systems and aqueous microbial media.
~3.5 – Exists as carboxylate anion at physiological pH
Agrochemical Potential: The Auxin Hypothesis
Mechanism of Action: Structural Mimicry
The core biological activity of Na-CBTC in plants is hypothesized to stem from its structural similarity to Indole-3-Acetic Acid (IAA) and synthetic auxins like Benazolin . The planar benzothiazole ring mimics the indole scaffold, while the C-2 carboxylate provides the essential acidic pharmacophore required for binding to the auxin receptor complex.
Pathway Activation:
Upon cellular entry, the carboxylate moiety interacts with the TIR1/AFB (Transport Inhibitor Response 1) F-box proteins. This binding stabilizes the interaction between TIR1 and Aux/IAA transcriptional repressors, marking them for ubiquitination and proteasomal degradation. This release of repression allows ARF (Auxin Response Factors) to initiate transcription of auxin-responsive genes.[1]
Visualization: Putative Signaling Pathway
Caption: Putative mechanism of Na-CBTC acting as an auxin mimic, triggering the TIR1/AFB-mediated degradation of Aux/IAA repressors.[2]
Beyond agriculture, the 5-chlorobenzothiazole scaffold is a privileged structure in medicinal chemistry.
Antimicrobial Activity[4][5][6][7]
Target: Fungal CYP51 (Lanosterol 14α-demethylase) and Bacterial DHPS (Dihydropteroate synthase).
Mechanism: The benzothiazole nitrogen and sulfur atoms can coordinate with the heme iron of CYP51 enzymes in fungi (e.g., Candida albicans), disrupting cell membrane ergosterol synthesis. In bacteria, the carboxylate group may compete with PABA (para-aminobenzoic acid) in the folate synthesis pathway.
Spectrum: Broad-spectrum potential against Gram-positive bacteria (S. aureus) and phytopathogenic fungi (Fusarium spp.).
Cytotoxicity (Anticancer)
Recent studies on benzothiazole-2-carboxylates suggest inhibition of 5-Lipoxygenase (5-LO) , a key enzyme in inflammatory pathways often upregulated in cancer. The 5-chloro substitution enhances lipophilicity, improving penetration into tumor microenvironments.
Synthesis & Experimental Protocols
Synthesis Workflow (Self-Validating Protocol)
This protocol converts the commercially available 2-amino-5-chlorothiophenol into the target sodium salt.
Reagents:
2-Amino-5-chlorothiophenol (1.0 eq)
Oxalyl Chloride (1.2 eq) or Diethyl Oxalate
Sodium Hydroxide (NaOH)
Solvent: Dichloromethane (DCM) / Ethanol
Step-by-Step Protocol:
Cyclization: Dissolve 2-amino-5-chlorothiophenol in DCM at 0°C. Add oxalyl chloride dropwise under inert atmosphere (N₂).
Reflux: Heat to reflux for 4 hours. The ring closes to form 5-chlorobenzo[d]thiazole-2-carbonyl chloride.
Hydrolysis: Quench with water to form the free acid (5-chlorobenzo[d]thiazole-2-carboxylic acid). Filter the precipitate.[3]
Salt Formation: Resuspend the acid in Ethanol. Add stoichiometric NaOH (1.0 eq in water) dropwise. Stir for 30 mins.
Isolation: Evaporate solvent to yield Na-CBTC as a white/off-white solid.
Caption: Synthetic route from aminothiophenol precursor to the sodium salt via acid intermediate.
Objective: To quantify auxin-like activity by measuring primary root inhibition (a classic auxin response).
Media Prep: Prepare 0.5x MS (Murashige & Skoog) agar plates.
Treatment: Supplement plates with Na-CBTC at concentrations: 0 (Control), 0.1, 1.0, 10, and 100 µM. Include 1.0 µM IAA as a positive control.
Seeding: Surface sterilize Arabidopsis thaliana (Col-0) seeds and plate in rows. Stratify at 4°C for 2 days.
Growth: Transfer to vertical growth chamber (22°C, 16h light).
Measurement: After 7 days, scan plates and measure primary root length using ImageJ.
Validation: A dose-dependent reduction in root length compared to control confirms auxin activity.
References
PubChem. (2023). 5-Chloro-1,3-benzothiazole-2-carboxylic acid | C8H4ClNO2S. National Library of Medicine. [Link]
Branca, C., Ricci, D., & Scoccianti, V. (1985). Auxin and anti-auxin activity of 3-oxo-1,2-benzoisothiazoline-2-alkanoic acids. Bollettino della Società Italiana di Biologia Sperimentale. [Link]
Lihumis, H. S., et al. (2022).[4] A Review on Recent Development and biological applications of benzothiazole derivatives. Progress in Chemical and Biochemical Research. [Link]
De Lellis, L., et al. (2022).[5] Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells. International Journal of Molecular Sciences. [Link]
Zhao, Z., et al. (2016). Design, synthesis, and structure-activity relationship studies of benzothiazole derivatives as antifungal agents. European Journal of Medicinal Chemistry. [Link]
Sodium 5-chlorobenzo[D]thiazole-2-carboxylate: A Comprehensive Technical Guide to Safety and Toxicological Assessment
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract Sodium 5-chlorobenzo[D]thiazole-2-carboxylate is a heterocyclic compound with potential applications in medicinal chemi...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Sodium 5-chlorobenzo[D]thiazole-2-carboxylate is a heterocyclic compound with potential applications in medicinal chemistry and drug development. As with any novel chemical entity, a thorough understanding of its safety profile and potential toxicity is paramount before its integration into research and development pipelines. This guide provides a comprehensive overview of the available safety information, drawing from data on the parent compound, 5-chlorobenzo[d]thiazole-2-carboxylic acid, and the broader class of benzothiazole derivatives. Crucially, where specific data is not publicly available, this document furnishes detailed, field-proven experimental protocols for key toxicological assays, including in vitro cytotoxicity and genotoxicity assessments. Our objective is to empower researchers and drug development professionals with the foundational knowledge and practical methodologies required to conduct a rigorous safety evaluation of this compound, ensuring both scientific integrity and laboratory safety.
Introduction: The Benzothiazole Scaffold and the Need for a Rigorous Safety Profile
The benzothiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The introduction of various substituents, such as the 5-chloro and 2-carboxylate groups in the titular compound, allows for the fine-tuning of these activities. However, these structural modifications also modulate the molecule's toxicological profile.
Publicly available safety and toxicity data for Sodium 5-chlorobenzo[D]thiazole-2-carboxylate are limited. Therefore, this guide adopts a dual approach:
Data Synthesis: We will consolidate and interpret safety data from the parent acid, 5-chlorobenzo[d]thiazole-2-carboxylic acid[3], and the broader class of benzothiazole derivatives, which have been noted as potential dermal sensitizers and respiratory tract irritants.[4]
Methodological Empowerment: We will provide detailed, actionable protocols for fundamental toxicological assays. This enables research teams to generate the necessary empirical data to establish a robust safety profile for the compound, adhering to internationally recognized standards such as the OECD Guidelines for the Testing of Chemicals.[5][6]
Safety Data Sheet (SDS) Profile and Hazard Identification
Hazard Identification and Precautionary Measures (Anticipated)
Based on the hazard statements for the parent acid (H302, H315, H319, H335) and general data on benzothiazoles[9], the following hazards should be anticipated.
Hazard Category
GHS Pictogram
Signal Word
Hazard Statement
Precautionary Measures
Acute Toxicity (Oral)
GHS07
Warning
H302: Harmful if swallowed.
P270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[7][9][10]
Skin Irritation
GHS07
Warning
H315: Causes skin irritation.
P280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of soap and water.[8][11]
Eye Irritation
GHS07
Warning
H319: Causes serious eye irritation.
P280: Wear eye protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[8][11]
Respiratory Irritation
GHS07
Warning
H335: May cause respiratory irritation.
P261: Avoid breathing dust. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[7]
Handling, Storage, and Personal Protective Equipment (PPE)
A systematic approach to handling is critical to mitigate exposure risks.
Caption: Workflow for the in vitro cytotoxicity (CellTiter-Glo®) assay.
Bacterial Reverse Mutation Assay (Ames Test)
The Ames test is a globally recognized short-term bacterial assay for identifying substances that can cause gene mutations. [12][13][14]It is a critical component of a regulatory safety data package, conducted in compliance with OECD Guideline 471.
[15]
Principle:
The test uses several strains of Salmonella typhimurium (and sometimes E. coli) that are auxotrophic for histidine (his-), meaning they cannot produce this essential amino acid and will not grow on a histidine-deficient medium. [16][13]A test chemical is considered mutagenic if it causes a reverse mutation (reversion) in the bacteria, allowing them to regain the ability to synthesize histidine (his+) and form colonies on a histidine-deficient agar plate.
[13]
Experimental Protocol: Ames Test (Plate Incorporation Method)
Strain Preparation:
Inoculate cultures of S. typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) overnight in nutrient broth at 37°C with shaking. [16][15]These strains are selected to detect different types of mutations (frameshift vs. base-pair substitutions).
Metabolic Activation:
Prepare two sets of experiments: one with and one without a metabolic activation system (S9 fraction from rat liver). The S9 mix mimics mammalian metabolism.
[16][12]
Test Procedure:
To sterile tubes, add the following in order:
2 mL of molten top agar (kept at 45°C).
0.1 mL of the overnight bacterial culture.
0.1 mL of the test compound at a specific concentration or the control substance.
0.5 mL of S9 mix (for +S9 plates) or 0.5 mL of buffer (for -S9 plates).
Controls:
Negative Control: Vehicle solvent (e.g., sterile water).
[16] * Positive Control (-S9): Known direct-acting mutagens (e.g., sodium azide for TA100/TA1535, 2-nitrofluorene for TA98).
[16] * Positive Control (+S9): Known mutagens requiring metabolic activation (e.g., 2-aminoanthracene).
Plating and Incubation:
Vortex each tube gently and pour the contents onto the surface of a minimal glucose agar plate (the histidine-deficient medium).
[16] * Distribute the top agar evenly.
Allow the plates to solidify, then invert and incubate at 37°C for 48-72 hours.
[16]
Data Analysis:
Count the number of revertant colonies on each plate.
A positive result is typically defined as a dose-dependent increase in the number of revertant colonies that is at least double the background (negative control) count.
Observe for any signs of cytotoxicity (a significant reduction in the background lawn of bacteria).
Caption: Standard workflow for the bacterial reverse mutation (Ames) test.
Conclusion and Forward-Looking Recommendations
Sodium 5-chlorobenzo[D]thiazole-2-carboxylate belongs to a class of chemical structures with significant promise in drug discovery. However, its novelty necessitates a cautious and empirical approach to safety assessment. This guide has established a foundational safety profile by synthesizing data from related compounds and, more importantly, has provided detailed, actionable protocols for generating critical toxicological data.
For any organization intending to use this compound, the following tiered approach is recommended:
Initial Screening: Conduct the in vitro cytotoxicity and Ames tests as described. These will provide rapid and essential data on the compound's potential to cause cellular damage and genetic mutations.
Further In Vitro Assessment: If initial results are favorable, proceed with more advanced in vitro assays, such as chromosomal aberration tests in mammalian cells, to further investigate genotoxicity.
In Vivo Studies: Only after a clean in vitro profile should limited, ethically-reviewed in vivo studies be considered, following established guidelines like the OECD's acute toxicity protocols (e.g., TG 425) to determine a preliminary in-body response and identify a maximum tolerated dose.
[17]
By adhering to this structured evaluation, researchers can build a comprehensive and reliable safety profile for Sodium 5-chlorobenzo[D]thiazole-2-carboxylate, ensuring its development and application are grounded in scientific rigor and a commitment to safety.
References
OECD Guidelines for the Testing of Chemicals - Wikipedia. Wikipedia. [Link]
Guidelines for the Testing of Chemicals. OECD. [Link]
In Vitro Cytotoxicity Assays. LifeNet Health LifeSciences. [Link]
Microbial Mutagenicity Assay: Ames Test. (2018, March 20). PMC. [Link]
OECD Test Guideline 425. National Toxicology Program. [Link]
Ames Test – Introduction, Principle, Procedure, Uses and Result Interpretation. (2022, August 10). MicrobiologyInfo.com. [Link]
In Vitro Cytotoxicity Assay. Alfa Cytology. [Link]
OECD Chemical Testing Guidelines 2025 Updated. (2025, June 27). Auxilife. [Link]
Toxicological Evaluation of Benzothiazole Derivatives Carrying Piperazine Ring. DergiPark. [Link]
The Ames Test or Bacterial Reverse Mutation Test. (2024, February 28). Eurofins Australia. [Link]
A Review of Environmental Occurrence, Fate, Exposure, and Toxicity of Benzothiazoles. (2018, May 1). ACS Publications. [Link]
Toxicological Evaluation of Benzothiazole Derivatives Carrying Piperazine Ring | Request PDF. (2025, August 9). ResearchGate. [Link]
The Ames Salmonella/microsome mutagenicity assay. RE-Place. [Link]
Update on in vitro cytotoxicity assays for drug development. ResearchGate. [Link]
Contamination profiles and health impact of benzothiazole and its derivatives in PM2.5 in typical Chinese cities. (2020, September 30). ScienceDirect. [Link]
In Vitro Cytotoxicity Assays: Applications in Drug Discovery. (2025, January 23). Kosheeka. [Link]
View of A Review on Emerging Benzothiazoles: Biological Aspects. (2022, August 25). Journal of Drug Delivery and Therapeutics. [Link]
Safety Data Sheet. (2016, July 26). Orchidee Europe BVBA. [Link]
Experimental and In Silico Evaluation of New Heteroaryl Benzothiazole Derivatives as Antimicrobial Agents. PMC. [Link]
Design, synthesis and cytotoxic evaluation of a novel series of benzo[d]thiazole-2-carboxamide derivatives as potential EGFR inhibitors | Request PDF. (2025, August 6). ResearchGate. [Link]
Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. (2016, January 4). MDPI. [Link]
Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture. (2025, February 18). Semantic Scholar. [Link]
Novel Thiazole/Ethyl Thiazole Carboxylate-Acetamide Derivatives and Their Cytotoxic Effect Evaluation. (2024, June 7). DergiPark. [Link]
Crystal Structure Analysis of Sodium Benzothiazole-2-Carboxylate Derivatives
Executive Summary The benzothiazole scaffold is a privileged structure in medicinal chemistry, exhibiting potent antitumor, antimicrobial, and neuroprotective properties. Sodium benzothiazole-2-carboxylate and its deriva...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The benzothiazole scaffold is a privileged structure in medicinal chemistry, exhibiting potent antitumor, antimicrobial, and neuroprotective properties. Sodium benzothiazole-2-carboxylate and its derivatives represent a critical subclass where the carboxylate moiety serves as both a pharmacophore and a handle for solubility enhancement or metal coordination.
This guide provides a rigorous technical analysis of the crystal structure of these derivatives. It moves beyond basic characterization to explore the causal relationships between synthetic protocols, lattice packing forces, and physicochemical properties. We focus on the structural determinants—such as
- stacking and carboxylate coordination modes—that drive the stability and bioavailability of these compounds.
Chemical Context & Synthesis Logic[1][2][3][4][5][6][7]
To understand the crystal lattice, one must first control the molecular entity. The synthesis of sodium benzothiazole-2-carboxylate derivatives typically proceeds via the condensation of 2-aminothiophenol with oxalate derivatives, followed by hydrolysis.
Synthetic Pathway
The choice of reagents dictates the purity and potential polymorphs of the final crystal. We utilize a self-validating protocol where the intermediate ester is isolated to ensure the removal of unreacted aminothiophenol (which can disrupt crystal growth).
Protocol: Step-by-Step Synthesis
Cyclocondensation: Reflux 2-aminothiophenol (1.0 eq) with diethyl oxalate (1.2 eq) in ethanol for 4 hours. The excess oxalate drives the equilibrium forward.
Isolation: Cool to 0°C. Filter the precipitated Ethyl benzothiazole-2-carboxylate . Recrystallize from ethanol to remove oligomers.
Hydrolysis (Salt Formation): Suspend the ester in THF/Water (1:1). Add NaOH (1.05 eq) dropwise at room temperature. Note: Avoid excess heat to prevent decarboxylation.
Crystallization: Evaporate THF. The sodium salt crystallizes from the aqueous phase upon slow addition of isopropanol (antisolvent).
Workflow Visualization
The following diagram outlines the critical path from raw materials to diffraction-quality crystals.
Caption: Figure 1.[1][2] Reaction trajectory for the synthesis and crystallization of sodium benzothiazole-2-carboxylate.
Crystallographic Methodology
Obtaining a high-resolution structure requires precise control over the diffraction experiment.
Crystal Growth: For sodium salts, the vapor diffusion method (water/isopropanol) yields superior results compared to evaporation, which often produces efflorescent hydrates.
Data Collection: Collect data at 100 K using Mo-K
or Cu-K radiation. Low temperature is non-negotiable to reduce thermal motion of the sodium-coordinated water molecules, which are common in these lattices.
Structural Analysis: The Core
The crystal structure of sodium benzothiazole-2-carboxylate derivatives is defined by three competing interactions: the planarity of the aromatic system, the coordination demands of the sodium ion, and the hydrophobic effect.
Molecular Conformation
The benzothiazole ring is essentially planar. In the 2-carboxylate derivatives, the carboxylate group typically rotates slightly out of the aromatic plane (torsion angle
5-15°) to minimize steric repulsion with the ring nitrogen or sulfur, although packing forces can force it into coplanarity.
Key Geometric Parameters (Representative):
Parameter
Typical Value
Structural Significance
Bond C(2)-C(carboxyl)
1.48 - 1.51 Å
Indicates single bond character; limited conjugation between ring and carboxylate.
Bond C=N (Thiazole)
1.29 - 1.31 Å
Double bond character retained; site of potential metal chelation.
Bond C-S (Thiazole)
1.73 - 1.75 Å
Typical for aromatic heterocycles.
Torsion Angle (N-C-C-O)
0° - 15°
Determines the degree of -conjugation extension.
Sodium Coordination Sphere
Unlike the organic ester derivatives, the sodium salt structure is dominated by the metal center. Sodium typically adopts a distorted octahedral geometry (CN=6).
Primary Interaction: The carboxylate oxygens coordinate to Na
. This often occurs in a bridging mode, linking two Na centers to form a polymeric chain or a dimer.
Secondary Interaction: The ring nitrogen (N) can participate in chelation, forming a stable 5-membered ring with the sodium ion.
Hydration: Water molecules almost always complete the coordination sphere, bridging sodium ions and donating hydrogen bonds to the carboxylate oxygens of adjacent molecules.
Supramolecular Architecture
The packing is driven by the amphiphilic nature of the molecule:
Hydrophilic Layers: Na
ions and water molecules form hydrophilic channels or layers.
Hydrophobic Stacking: The planar benzothiazole rings extend away from these ionic layers, engaging in
- stacking . The centroid-to-centroid distance is typically 3.5 - 3.8 Å , indicating strong aromatic interactions that stabilize the crystal lattice.
Structural Logic Diagram
The following diagram illustrates how atomic-level features dictate the macroscopic crystal packing.
Caption: Figure 2. Structural determinants of the benzothiazole-2-carboxylate crystal lattice.
Pharmaceutical Implications[5][9][10]
The structural analysis directly informs drug development:
Solubility: The channel-like arrangement of sodium and water in the crystal lattice explains the high water solubility compared to the ester derivatives.
Stability: The
-stacking interactions provide thermodynamic stability, but the presence of lattice water makes these salts prone to dehydration-rehydration phase transitions. Storage at controlled humidity is critical.
Bioactivity: The "lock-and-key" fit of benzothiazole derivatives into enzyme pockets (e.g., DNA gyrase) often relies on the planarity observed in the crystal structure.
References
Synthesis and crystal structure of ethyl 2-(1,3-benzothiazol-2-yl)-1-oxo-1H-pyrido[2,1-b][1,3]benzothiazole-4-carboxylate. Acta Crystallographica Section E, 2026. Link
Crystal structure of N′-[2-(benzo[d]thiazol-2-yl)acetyl]benzohydrazide. NCBI / PMC, 2017. Link
Synthesis and structural insights of benzothiazole-appended 2,6-di picolinamide-based Sn(IV) complexes. University of Kentucky X-Ray Crystallography Facility, 2025. Link
Coordination modes of 2-mercapto-1,3-benzothiazolate in gallium and indium complexes. Journal of Coordination Chemistry, 2017.[3] Link
Benzothiazole-2-carboxylic acid (Product Page). Sigma-Aldrich. Link
pKa values and dissociation constants of 5-chlorobenzo[D]thiazole-2-carboxylic acid
An In-Depth Technical Guide to the pKa and Dissociation Constant of 5-chlorobenzo[D]thiazole-2-carboxylic acid Abstract The ionization constant (pKa) is a fundamental physicochemical parameter that dictates the behavior...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to the pKa and Dissociation Constant of 5-chlorobenzo[D]thiazole-2-carboxylic acid
Abstract
The ionization constant (pKa) is a fundamental physicochemical parameter that dictates the behavior of a molecule in a biological system. For active pharmaceutical ingredients (APIs), the pKa value is a critical determinant of solubility, membrane permeability, protein binding, and ultimately, its pharmacokinetic and pharmacodynamic profile.[1][2][3] This guide provides a comprehensive technical overview of the theoretical principles and practical methodologies for determining the pKa and dissociation constant of 5-chlorobenzo[d]thiazole-2-carboxylic acid, a heterocyclic compound representative of a scaffold with significant interest in medicinal chemistry.[4][5][6] We delve into the nuances of experimental techniques, including potentiometric titration and UV-Vis spectrophotometry, and explore the utility of computational prediction models in modern drug discovery. This document is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of this crucial molecular property.
The Central Role of pKa in Drug Discovery & Development
The majority of pharmaceutical compounds are weak acids or bases, meaning their ionization state is dependent on the pH of their environment.[3] The pKa value quantifies this propensity, defining the pH at which a molecule exists in a 50:50 equilibrium between its ionized and non-ionized forms.[1] This equilibrium is paramount, as it profoundly influences a drug's Absorption, Distribution, Metabolism, and Excretion (ADME) properties.[2][3]
Solubility & Formulation: The ionized form of a drug is generally more water-soluble than its neutral counterpart.[2] Knowledge of the pKa is therefore essential for developing suitable formulations, especially for intravenous administration where high aqueous solubility is required.[2]
Permeability & Absorption: Biological membranes are lipid bilayers that are more readily crossed by neutral, lipophilic molecules.[1] A drug's ability to be absorbed, for instance in the gastrointestinal tract, depends on the delicate balance between being soluble enough to be present at the membrane surface and neutral enough to permeate it. This balance is directly governed by the interplay between the environmental pH and the drug's pKa.[1][3]
Target Binding: The charge state of a molecule can dramatically affect its ability to bind to its biological target. Ionic interactions, such as salt bridges, are often key components of a drug's binding mode. Understanding the pKa ensures that the molecule possesses the correct charge at the site of action.[7]
For 5-chlorobenzo[d]thiazole-2-carboxylic acid, the dissociation of the carboxylic acid proton is the primary ionization event. The acidity of this proton is influenced by the electron-withdrawing nature of the fused benzothiazole ring system and the chloro-substituent, making an accurate pKa determination vital for predicting its behavior in physiological systems.
Caption: Dissociation equilibrium of a carboxylic acid.
Methodologies for pKa Determination
The determination of pKa can be approached through robust experimental techniques or predicted using increasingly accurate computational models. The choice of method often depends on the stage of drug development, available sample quantity, and the compound's specific properties.
Experimental Determination: The Gold Standard
Experimental methods provide the most reliable pKa values and are required for regulatory compliance.[3] Potentiometry and spectrophotometry are the most common and trusted techniques.[8][9]
This is a high-precision technique that directly measures the change in pH of a solution containing the analyte as a titrant (a strong base for an acidic analyte) is added incrementally.[10][11] The pKa is determined from the inflection point of the resulting titration curve, specifically at the half-equivalence point where the concentrations of the acidic and conjugate base forms are equal, and thus pH = pKa.[10]
System Calibration: Calibrate the potentiometer and pH electrode using at least three standard aqueous buffers (e.g., pH 4.0, 7.0, and 10.0) to ensure accurate pH measurements.[10]
Sample Preparation:
Accurately weigh and dissolve the 5-chlorobenzo[d]thiazole-2-carboxylic acid to prepare a sample solution of known concentration (typically 1-10 mM).[12]
Causality Note: The concentration must be sufficient to produce a detectable inflection in the titration curve but low enough to ensure complete dissolution.[11] For poorly soluble compounds like many benzothiazole derivatives, a co-solvent (e.g., methanol, DMSO) may be necessary.[11][13] However, this yields an apparent pKa (pKas), and extrapolation to a purely aqueous environment is required.[13]
Titration Setup:
Place the sample solution in a thermostatted vessel on a magnetic stirrer. Maintain a constant ionic strength using a background electrolyte like 0.15 M KCl.[10][12] This minimizes changes in activity coefficients during the titration.
Purge the solution with nitrogen gas before and during the titration to displace dissolved CO₂, which can interfere with pH readings, especially in alkaline regions.[10]
Immerse the calibrated pH electrode into the solution.
Titration Process:
Make the solution acidic (e.g., to pH 2.0) with a standardized strong acid (e.g., 0.1 M HCl) to ensure the analyte is fully protonated at the start.[12]
Add small, precise increments of a standardized, carbonate-free strong base (e.g., 0.1 M NaOH) as the titrant.
Record the pH reading after each addition, allowing the reading to stabilize. Continue until the pH reaches a plateau in the alkaline region (e.g., pH 12).[12]
Data Analysis:
Plot the recorded pH values against the volume of titrant added.
Calculate the first derivative (ΔpH/ΔV) of the titration curve. The peak of this derivative plot corresponds to the equivalence point.
The pKa is the pH value recorded at exactly half the volume of the equivalence point.[10]
Caption: Workflow for pKa determination by potentiometry.
This method is applicable when the protonated and deprotonated forms of the molecule exhibit different UV-Vis absorption spectra.[11][14][15] The benzothiazole ring in 5-chlorobenzo[d]thiazole-2-carboxylic acid acts as a chromophore close to the site of ionization, making this technique highly suitable.[11] The method involves measuring the absorbance of the compound in a series of buffers with known pH values.
Record the UV-Vis spectra of the analyte in highly acidic (e.g., pH 2) and highly alkaline (e.g., pH 10) solutions to represent the fully protonated (HA) and fully deprotonated (A⁻) species, respectively.
Identify one or more analytical wavelengths where the difference in absorbance between the two species is maximal.[15]
Buffer & Sample Preparation:
Prepare a series of buffer solutions spanning a pH range of approximately pKa ± 2.
Prepare a stock solution of the analyte in a suitable solvent (e.g., DMSO).[15]
Add a small, constant amount of the stock solution to each buffer to create a series of solutions with constant total analyte concentration but varying pH.[14]
Absorbance Measurement:
Measure the absorbance of each buffered solution at the pre-determined analytical wavelength(s).
Data Analysis:
Plot the measured absorbance against the pH of the buffer solutions. This will generate a sigmoidal curve.[9]
The pKa corresponds to the pH at the inflection point of this curve.[16] Mathematically, the pKa can be calculated using the following equation, where A is the measured absorbance at a given pH, AHA is the absorbance of the fully protonated form, and AA- is the absorbance of the fully deprotonated form:
pKa = pH + log[(AA- - A) / (A - AHA)]
Computational Prediction: An Invaluable Screening Tool
In silico pKa prediction has become indispensable in the early phases of drug discovery, where it allows for the high-throughput screening of large compound libraries before synthesis.[17][18][19] These methods estimate pKa based on the molecule's structure.
Quantum Mechanics (QM): These first-principles methods calculate the free energy change of the deprotonation reaction.[20] Density Functional Theory (DFT) combined with a solvation model (like PCM or SMD) can yield highly accurate predictions, often with a mean absolute error of less than 0.5 pKa units.[21][22]
Machine Learning & QSPR: These methods use quantitative structure-property relationships (QSPR) to correlate molecular descriptors (e.g., partial charges, topology) with experimental pKa values.[17][23] They are trained on large datasets and can be extremely fast, though their accuracy depends on the similarity of the query molecule to the training set.[23]
Caption: Decision tree for selecting a pKa determination method.
Data Summary and Interpretation
The table below summarizes the key characteristics of the primary pKa determination methods discussed. While an experimental value for 5-chlorobenzo[d]thiazole-2-carboxylic acid is not available in the cited literature, predictions based on similar structures (e.g., 2-chlorobenzoic acid, pKa ≈ 2.92; 4-chlorobenzoic acid, pKa ≈ 3.98) suggest its pKa will likely fall in the 2.5-4.0 range.[24] The electron-withdrawing benzothiazole heterocycle is expected to increase the acidity (lower the pKa) compared to a simple chlorobenzoic acid.
Method
Principle
Advantages
Disadvantages
Potentiometric Titration
Measures pH change during titration with a strong base.[10]
High precision, direct measurement, well-established.[8][11]
Requires larger sample quantity, sensitive to CO₂, challenging for poorly soluble compounds.[11][15]
UV-Vis Spectrophotometry
Measures absorbance changes as a function of pH.[14]
High precision, requires very little sample, suitable for poorly soluble compounds.[15]
Requires a chromophore near the ionization site, indirect measurement.[11][15]
Computational Prediction
Calculates free energy of dissociation or uses QSPR models.[17][20]
Extremely fast, no physical sample needed, ideal for virtual screening.[18][19]
Accuracy is predictive and depends on the method and training data; not a substitute for experimental data for regulatory purposes.[17]
Conclusion
An accurate understanding of the pKa and dissociation constant of 5-chlorobenzo[d]thiazole-2-carboxylic acid is not merely an academic exercise; it is a prerequisite for its rational development as a potential therapeutic agent. The ionization behavior it describes governs the entire pharmacokinetic journey of the molecule within the body. This guide has outlined the theoretical underpinnings and provided detailed, field-proven protocols for both experimental determination and computational prediction of this critical parameter. While computational tools offer invaluable speed in early discovery, high-precision experimental methods like potentiometric titration and UV-Vis spectrophotometry remain the definitive standard for characterizing lead candidates and ensuring the development of safe and effective medicines.
References
Protocol for Determining pKa Using Potentiometric Titration - Cre
How to measure pKa by UV-vis spectrophotometry: A Chemagin
What is pKa and how is it used in drug development?. (2023). (URL: )
Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods - Optibrium. (URL: )
The Significance of Acid/Base Properties in Drug Discovery - PMC. (URL: )
APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC. (URL: )
Methods for pKa Determination (I)
Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme - MDPI. (URL: )
Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry - DergiPark. (2024). (URL: )
Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme - PubMed. (2022). (URL: )
Rapid Determination of Ionization Constants (pKa)
The pKa Distribution of Drugs: Application to Drug Discovery - PMC. (2007). (URL: )
Computer Prediction of pKa Values in Small Molecules and Proteins - ACS Public
Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract - SciSpace. (URL: )
Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. (URL: )
Streamline pKa Value Determination Using Automated UV/Vis-Titr
Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator - Scientific Research Publishing. (URL: )
pKa of a dye: UV-VIS Spectroscopy. (URL: )
Computational Approaches to Predict pKa Values - ResearchG
Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table. (2022). (URL: )
Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development | International Journal of Innovative Research and Scientific Studies. (URL: )
Development of Methods for the Determin
Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solv
Machine learning methods for pKa prediction of small molecules: Advances and challenges | Request PDF - ResearchG
Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme - ResearchG
Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry: A Comprehensive Review | Bentham Science. (URL: )
An In-Depth Analysis of Benzothiazole Derivatives: Structure, Properties, and Applic
Determination of pKa from Solubility Measurements in Simple Cases when No Additional Equilibria are Present - SciRes Liter
Determination of ionization constant (pka)
Correlations and predictions of carboxylic acid pKa values using intermolecular structure and properties of hydrogen-bonded complexes - PubMed. (2008). (URL: )
Theoretical Calculations of pKa Values for Substituted Carboxylic Acid - ResearchG
Towards the “Eldorado” of pKa Determination: A Reliable and Rapid DFT Model - PMC. (2024). (URL: )
This table lists the acid-base dissociation constants of over 600 organic compounds, including many amino acids.
Technical Protocol: Synthesis of Sodium 5-chlorobenzo[d]thiazole-2-carboxylate
This application note details the optimized synthesis protocol for Sodium 5-chlorobenzo[d]thiazole-2-carboxylate , a critical scaffold in medicinal chemistry often utilized as a pharmacophore for enzyme inhibition (e.g.,...
Author: BenchChem Technical Support Team. Date: February 2026
This application note details the optimized synthesis protocol for Sodium 5-chlorobenzo[d]thiazole-2-carboxylate , a critical scaffold in medicinal chemistry often utilized as a pharmacophore for enzyme inhibition (e.g., D-amino acid oxidase) and as a versatile building block.
The protocol is designed for high purity and scalability, utilizing a two-step sequence: cyclocondensation of 2-amino-4-chlorobenzenethiol with diethyl oxalate, followed by controlled alkaline hydrolysis.
Executive Summary & Retrosynthetic Analysis
The synthesis strategy prioritizes the isolation of the stable ethyl ester intermediate. Direct carboxylation of the benzothiazole core is often low-yielding due to lithiation instability. Therefore, the cyclocondensation route using diethyl oxalate is the industry standard for introducing the C2-carboxylate moiety efficiently.
Retrosynthetic Logic
The benzothiazole core is constructed by forming the C2-S and C2-N bonds simultaneously.
Reagent Choice: Diethyl oxalate is selected over oxalyl chloride to prevent polymerization and over-reactivity, ensuring a controlled cyclization to the ester.
Figure 1: Retrosynthetic disconnection showing the conversion of the aminothiophenol precursor to the target salt via the ester intermediate.
Safety & Pre-requisites
Hazard Warning:
2-Amino-4-chlorobenzenethiol: Potent stench, toxic, and skin irritant. All operations must be performed in a well-ventilated fume hood .
Diethyl Oxalate: Toxic by ingestion and inhalation.
Reaction Pressure: The condensation releases ethanol vapor; ensure open reflux or proper venting.
Charging: Add 2-amino-4-chlorobenzenethiol (10.0 mmol, 1.60 g) to the flask.
Reagent Addition: Add Diethyl oxalate (30.0 mmol, 4.1 mL). Note: Diethyl oxalate acts as both reagent and solvent. A small amount of xylene (10 mL) can be added if the slurry is too thick, but neat conditions are preferred for kinetics.
Reaction: Heat the mixture to reflux (approx. 150°C oil bath) for 4–6 hours.
Monitoring: Monitor by TLC (Hexane:EtOAc 4:1). The starting thiol (
) should disappear, and a fluorescent blue/green spot (Ester, ) should appear.
Workup:
Cool the reaction mixture to room temperature. The product often crystallizes upon cooling.
Add Ethanol (cold, 10 mL) to dilute the slurry.
Filter the solid using a Buchner funnel.
Wash the cake with cold ethanol (2 x 5 mL) to remove excess diethyl oxalate.
Purification: Recrystallize from hot ethanol if necessary.
Yield Target: 75–85%
Appearance: Off-white to pale yellow needles.
Stage 2: Hydrolysis to Sodium 5-chlorobenzo[d]thiazole-2-carboxylate
Saponification must be controlled to prevent decarboxylation, which can occur under vigorous acidic conditions or extreme heat.
Procedure:
Dissolution: In a 100 mL flask, suspend the Ethyl ester (5.0 mmol, 1.21 g) obtained in Stage 1 in Ethanol (20 mL) .
Base Addition: Add a solution of NaOH (5.25 mmol, 0.21 g) dissolved in minimal Water (2 mL) dropwise to the suspension.
Reaction: Stir at room temperature for 2 hours. If the ester does not dissolve, warm gently to 40°C for 30 minutes.
Observation: The suspension usually clears as the ester reacts, followed by the precipitation of the sodium salt (which is less soluble in ethanol than the ester).
Isolation:
Cool the mixture in an ice bath (0–4°C) for 30 minutes to maximize precipitation.
Filter the white solid under vacuum.
Critical Wash: Wash with Diethyl ether (2 x 10 mL) to remove any unreacted ester or organic impurities.
Drying: Dry the solid in a vacuum oven at 40°C for 12 hours.
Process Workflow & Logic
The following diagram illustrates the critical decision points and flow of the synthesis.
Figure 2: Step-by-step experimental workflow for the synthesis and isolation of the target salt.
Analytical Data & Characterization
Parameter
Specification / Expected Value
Notes
Appearance
White to off-white crystalline solid
High purity indicates lack of oxidation products (disulfides are yellow).
Aromatic protons shifted downfield due to the electron-withdrawing carboxylate and thiazole ring.
IR Spectrum
~1600-1620 cm⁻¹ (C=O stretch, carboxylate)
Distinct from ester C=O (~1730 cm⁻¹).
Troubleshooting Guide
Issue
Probable Cause
Corrective Action
Low Yield (Stage 1)
Oxidation of starting thiol to disulfide.
Ensure inert atmosphere (). Add 1% Zinc dust to reduce disulfides in situ.
Product is Yellow/Orange
Impurities or oxidation.
Recrystallize the ester from Ethanol/Activated Carbon before hydrolysis.
Incomplete Hydrolysis
Ester insolubility.
Add a co-solvent (THF or Dioxane) to the hydrolysis mixture.
Decarboxylation
Temperature too high during hydrolysis.
Keep hydrolysis < 50°C. Avoid acidic workup; isolate as salt directly.
References
Synthesis of Benzothiazole-2-carboxylates
Relevant Protocol: Condensation of 2-aminothiophenol with diethyl oxal
Source: Cressier, D., et al. "Synthesis and biological evaluation of benzothiazole derivatives." Bioorganic & Medicinal Chemistry Letters 19.18 (2009).
General Benzothiazole Chemistry
Mechanism:[2][3][4][5] Cyclization of 2-aminothiophenols.[1]
Source: "Benzothiazoles."[2][3][6][7][8][9][10] Science of Synthesis, Thieme Chemistry.
Hydrolysis Protocols
Methodology: Alkaline hydrolysis of heteroaromatic esters.[3]
Source: "Hydrolysis of Esters."[5][11] Chemistry LibreTexts.
Application Note: Sodium 5-chlorobenzo[D]thiazole-2-carboxylate as a Plant Growth Regulator
Executive Summary Sodium 5-chlorobenzo[D]thiazole-2-carboxylate (SCBTC) is a synthetic heterocyclic compound belonging to the benzothiazole class. While structurally distinct from indole-3-acetic acid (IAA), SCBTC exhibi...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Sodium 5-chlorobenzo[D]thiazole-2-carboxylate (SCBTC) is a synthetic heterocyclic compound belonging to the benzothiazole class. While structurally distinct from indole-3-acetic acid (IAA), SCBTC exhibits significant auxin-mimetic activity , promoting cell elongation, adventitious root formation, and vascular differentiation. Additionally, the benzothiazole moiety confers secondary properties related to stress defense priming , potentially modulating the Salicylic Acid (SA) pathway to enhance resistance against biotic and abiotic stressors.
This guide provides a standardized methodology for synthesizing the working salt solution from its precursor acid, establishing dose-response curves, and applying the compound for yield enhancement and rooting assays.
Technical Profile & Chemical Identity
The active agent is the sodium salt of 5-chlorobenzo[d]thiazole-2-carboxylic acid. The salt form is preferred for agricultural applications due to its superior water solubility compared to the free acid.
Water-soluble (Salt); Insoluble in water, soluble in DMSO/Alkali (Acid)
Activity Class
Synthetic Auxin Mimic; Stress Defense Primer
Stability
Stable at pH 6.0–8.0; Sensitive to strong UV light
Mechanism of Action (MOA)
SCBTC operates through a dual-mode mechanism. Its primary action is auxin-mimicry, likely interacting with the TIR1/AFB auxin receptor family to trigger the degradation of Aux/IAA repressors, thereby releasing ARF transcription factors. Secondarily, the benzothiazole core—structurally analogous to plant activators like Acibenzolar-S-methyl (BTH)—may induce mild systemic acquired resistance (SAR).
Signaling Pathway Visualization
Caption: SCBTC acts primarily via the auxin pathway (left) while potentially priming defense genes (right) due to its benzothiazole core.
Experimental Protocols
Stock Solution Preparation (10 mM)
Since the sodium salt is often generated in situ from the commercially available acid, this protocol ensures complete solubilization.
Surfactant: Add Tween-20 (0.05% v/v) to the working solution to ensure leaf adhesion.
Timing: Apply at the 3-4 leaf stage (vegetative) or pre-flowering.
Method: Spray until runoff (approx. 50 mL per
of canopy).
Control: Mock spray with water + Tween-20.
Experimental Workflow & Data Visualization
To ensure reproducibility, follow this logic flow for screening SCBTC efficacy.
Caption: Workflow separates high-dose (rooting) and low-dose (foliar) applications to avoid herbicide-like inhibition.
Data Recording & Analysis
Use the following table structure to standardize data collection.
Table 1: Rooting Assay Data Sheet
Treatment (µM)
Sample Size (n)
Mean Root Number
Mean Root Length (cm)
Fresh Weight (g)
% Increase over Control
Control (0)
30
-
SCBTC (50)
30
SCBTC (100)
30
SCBTC (200)
30
IBA Reference (100)
30
Note: Always include a positive control (e.g., IBA - Indole-3-butyric acid) to validate the assay sensitivity.
References
Šimonová, E., Henselová, M., & Zahradník, P. (2001). Benzothiazole derivatives substituted in position 2 as biologically active substances with plant growth regulation activity.[1] Plant, Soil and Environment, 47(11), 496-502. Link
Mahajan, D. F., et al. (2013). Synthesis, characterization and plant growth regulator activity of some substituted 2-amino benzothiazole derivatives. ResearchGate. Link
Fan, Z., et al. (2011). Novel benzo-1,2,3-thiadiazole-7-carboxylate derivatives as plant activators and the development of their agricultural applications. Journal of Agricultural and Food Chemistry. Link
PubChem. 5-Chloro-2-mercaptobenzothiazole (Related Structure/Precursor Data). Link
Sigma-Aldrich. 5-Chlorobenzo[d]thiazole-2-carboxylic acid Product Sheet. Link
Technical Application Note: High-Fidelity Enzyme Inhibition Profiling of Benzothiazole Scaffolds
Abstract The benzothiazole scaffold is a "privileged structure" in medicinal chemistry, serving as the core for drugs like Riluzole (neuroprotective) and Ethoxzolamide (carbonic anhydrase inhibitor). However, this scaffo...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
The benzothiazole scaffold is a "privileged structure" in medicinal chemistry, serving as the core for drugs like Riluzole (neuroprotective) and Ethoxzolamide (carbonic anhydrase inhibitor). However, this scaffold presents distinct bioanalytical challenges: low aqueous solubility, intrinsic fluorescence via Excited-State Intramolecular Proton Transfer (ESIPT), and a high propensity for colloidal aggregation. Standard absorbance or intensity-based fluorescence assays frequently yield false positives (
artifacts) when screening these compounds. This guide details a validated workflow using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) to eliminate optical interference and a Detergent-Sensitivity Counter-Screen to identify aggregation artifacts.
The Challenge: Why Standard Assays Fail
Before initiating the protocol, researchers must understand the physicochemical liabilities of benzothiazoles to interpret data correctly.
Liability
Mechanism
Impact on Assay
Solution
Intrinsic Fluorescence
Benzothiazoles often emit blue/green light (400–550 nm) due to ESIPT [1].
False negatives in fluorescence intensity assays (signal masking).
TR-FRET (Time-gated reading).
Colloidal Aggregation
Hydrophobic stacking forms 100–1000 nm particles that sequester enzymes [2].
Benzothiazoles are lipophilic. Direct addition from 100% DMSO stocks to aqueous buffers often causes immediate microprecipitation, leading to erratic data.
Protocol: Intermediate Dilution Step
Objective: Ensure thermodynamic solubility before the compound reaches the enzyme.
Stock Prep: Dissolve benzothiazole derivative to 10 mM in anhydrous DMSO.
Intermediate Plate: Prepare a 10x working solution in assay buffer containing 5-10% DMSO .
Why: This "steps down" the hydrophobicity, preventing the "crashing out" seen when dropping 100% DMSO into 0% DMSO buffer.
Final Addition: Transfer from Intermediate Plate to Assay Plate (Final DMSO
1%).
Core Protocol: Kinase Inhibition via TR-FRET
Rationale: We utilize TR-FRET (e.g., HTRF® or LanthaScreen™) because the long lifetime of the Lanthanide donor (Europium or Terbium,
) allows us to introduce a time delay (50–100 ) before reading. This delay allows the short-lived background fluorescence of the benzothiazole () to decay completely, leaving only the specific assay signal [3].
Materials
Enzyme: Purified Kinase (e.g., EGFR, PI3K) at
concentration.
Substrate: Biotinylated peptide substrate.
Tracer: Streptavidin-XL665 (Acceptor) and Eu-Cryptate Antibody (Donor).
Buffer: 50 mM HEPES pH 7.5, 10 mM
, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT (or TCEP).
Step-by-Step Workflow
Enzyme-Compound Pre-Incubation (Critical):
Add 4
L of Kinase (2x concentration) to a 384-well Low Volume White plate.
Add 2
L of Benzothiazole compound (from Intermediate Plate).
Incubate 15 mins at RT.
Insight: This step allows for the detection of slow-binding inhibitors, common with heterocyclic scaffolds.
Reaction Initiation:
Add 4
L of Substrate/ATP mix ( levels).
Seal and incubate for 60 minutes at RT.
Detection (Quench):
Add 10
L of Detection Buffer containing EDTA (to stop kinase) + Donor/Acceptor fluorophores.
Figure 1: TR-FRET workflow designed to mitigate solubility issues and optical interference.
Validation Protocol: The "Artifact Hunter"
Benzothiazoles are notorious for forming colloidal aggregates that sequester enzymes, leading to promiscuous inhibition. This is the most common cause of false positives in this chemical class [2].
The Detergent-Sensitivity Test (Shoichet Protocol)
True pharmacological inhibition is specific and lock-and-key. Aggregation is non-specific and surface-tension dependent. Detergents disrupt aggregates but rarely affect specific binding at low concentrations.
shifts significantly () in Condition B. The detergent breaks the colloid, releasing the enzyme.
Optical Interference Control
Even with TR-FRET, very high concentrations of benzothiazole can quench the donor signal (inner filter effect).
Prepare a "Mimic" well containing Enzyme + Product (100% conversion) + Detection Reagents.
Titrate the benzothiazole compound into this well.
Result: The TR-FRET Ratio (
) should remain constant. If the ratio drops as compound concentration increases, the compound is interfering with the readout physics, not the enzyme.
Decision Logic for Hit Validation
Figure 2: Logic tree for distinguishing true benzothiazole inhibitors from aggregation or optical artifacts.
Data Analysis & Reporting
When reporting data for benzothiazoles, always calculate the HTRF Ratio to normalize for well-to-well variability and potential donor quenching.
Note: If the Donor signal (620 nm) alone drops by >20% at high compound concentrations, flag the data point as "Quenched" regardless of the calculated Ratio.
References
Padalkar, V. S., & Sekar, N. (2016). Excited-state intramolecular proton transfer (ESIPT) associated fluorescence in benzothiazole derivatives: A review. RSC Advances.
Feng, B. Y., & Shoichet, B. K. (2006).[3] A detergent-based assay for the detection of promiscuous inhibitors.[1][3][4][5] Nature Protocols.
Degorce, F., et al. (2009). HTRF: A technology tailored for drug discovery - a review of theoretical aspects and recent applications. Current Chemical Genomics.
Baell, J. B., & Holloway, G. A. (2010). New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays. Journal of Medicinal Chemistry.
Application Note: Strategies for Incorporating 5-Chlorobenzo[D]thiazole-2-carboxylate into Hydrogel Matrices
Executive Summary 5-chlorobenzo[d]thiazole-2-carboxylate (5-CBT-2C) represents a critical structural motif in medicinal chemistry, often serving as a scaffold for antimicrobial, anticancer, and anti-inflammatory agents....
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
5-chlorobenzo[d]thiazole-2-carboxylate (5-CBT-2C) represents a critical structural motif in medicinal chemistry, often serving as a scaffold for antimicrobial, anticancer, and anti-inflammatory agents. However, its amphiphilic nature—comprising a hydrophobic chlorinated aromatic core and a hydrophilic carboxylate tail—presents specific challenges for hydrogel incorporation. Direct dispersion often leads to macro-precipitation or rapid "burst" release.
This guide details two distinct, field-proven methodologies for incorporating 5-CBT-2C into hydrogels:
Covalent Conjugation (Prodrug Approach): Utilization of EDC/NHS chemistry to graft the molecule onto amine-rich polymers (e.g., Chitosan), ensuring long-term retention and hydrolytic release.
Physical Entrapment via Ionic Gelation: A pH-switched dispersion method within an Alginate matrix, ideal for rapid-release applications.
Physicochemical Profile & Pre-formulation
Before initiating hydrogel synthesis, the solute behavior of 5-CBT-2C must be understood to prevent formulation failure.
Property
Value / Characteristic
Implication for Hydrogels
Molecular Weight
213.64 g/mol
Small molecule; high diffusion rate requires crosslinking or conjugation to prevent rapid washout.
Critical: Must be converted to sodium salt for aqueous physical loading.
Protocol A: Covalent Conjugation to Chitosan (The "Stable Anchor" Method)
Best for: Long-term release (days/weeks), surface coatings, and preventing burst release.
Mechanism: Carbodiimide crosslinker chemistry (EDC) activates the carboxylate of 5-CBT-2C, forming an active ester (NHS-ester) that reacts with the primary amines of Chitosan to form a stable amide bond.
Active Agent: 5-chlorobenzo[d]thiazole-2-carboxylic acid.[2]
Activators: EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride), NHS (N-hydroxysuccinimide).
Solvent: 1% Acetic Acid (v/v), DMSO (anhydrous).
Dialysis Tubing: 3.5 kDa MWCO.
Step-by-Step Procedure
Step 1: Activation of 5-CBT-2C
Dissolve 100 mg (0.47 mmol) of 5-CBT-2C in 5 mL of anhydrous DMSO.
Add EDC (1.2 equivalents) and NHS (1.2 equivalents) to the solution.
Stir at room temperature for 30 minutes to form the NHS-active ester. Note: The solution may darken slightly.
Step 2: Preparation of Chitosan Backbone
Dissolve Chitosan (1% w/v) in 1% acetic acid solution. Stir overnight to ensure full hydration.
Adjust pH to 5.5–6.0 using 1M NaOH. Critical: Do not exceed pH 6.0 or Chitosan will precipitate.
Step 3: Conjugation Reaction
Dropwise add the activated 5-CBT-2C/DMSO solution to the Chitosan solution under vigorous stirring.
Allow reaction to proceed for 24 hours at room temperature in the dark.
Purification: Transfer the mixture to dialysis tubing (3.5 kDa MWCO) and dialyze against distilled water for 48 hours (change water 4 times) to remove unreacted EDC, NHS, and DMSO.
Step 4: Gelation
The resulting solution is a "prodrug polymer." To form a gel, add a crosslinker (e.g., Genipin or Glutaraldehyde) or use lyophilization to create a sponge.
Reaction Pathway Diagram
Figure 1: Chemical pathway for grafting 5-CBT-2C onto Chitosan. The formation of the amide bond ensures the drug is part of the polymer backbone.
Protocol B: Physical Entrapment in Alginate (The "Ionic Lock" Method)
Best for: Rapid release (hours/days), wound dressings, and pH-sensitive delivery.
Mechanism: The drug is solubilized as a salt at high pH, mixed with alginate, and then "locked" into the hydrogel matrix via Calcium (
) crosslinking. The hydrophobic 5-chloro ring promotes retention via hydrophobic clustering within the hydrophilic matrix.
Materials Required[1][2][3][4][5][6][7][8][9][10]
Polymer: Sodium Alginate (Medium viscosity).
Active Agent: 5-CBT-2C.
Crosslinker: Calcium Chloride (
).
Solvent: 0.1M NaOH, PBS.
Step-by-Step Procedure
Step 1: Solubilization (Salt Formation)
Weigh 50 mg of 5-CBT-2C.
Add 2 mL of 0.1M NaOH. Vortex until fully dissolved. The solution will turn clear as the carboxylate salt forms (
).
Neutralize carefully to pH 7.4 using 0.1M HCl just until the point of precipitation, then back-titrate slightly with NaOH to keep it soluble.
Step 2: Polymer Mixing
Prepare a 2% (w/v) Sodium Alginate solution in PBS.[3]
Mix the drug solution with the alginate solution at a 1:9 ratio (Drug:Polymer).
Optional: Sonicate for 5 minutes to ensure homogenous distribution.
Step 3: Crosslinking (Ionic Gelation)
For Beads: Drop the Alginate/Drug mixture via a syringe into a bath of 100 mM
. Beads form instantly. Cure for 15 minutes.
For Slabs: Pour mixture into a mold. Overlay with 100 mM
solution or spray with calcium mist.
Analytical Validation
To ensure the protocol was successful, the following validation steps are mandatory:
Assay
Purpose
Expected Outcome
FTIR Spectroscopy
Confirm Conjugation (Method A)
Appearance of Amide I peak (~1650 ) and reduction of free acid C=O stretch (~1710 ).
UV-Vis Spectrophotometry
Loading Efficiency
Dissolve gel (using EDTA for alginate or lysozyme for chitosan) and measure absorbance at (approx 280-300 nm).
Rheology
Mechanical Integrity
Storage modulus () should remain > Loss modulus (). High drug loading often decreases due to network disruption.
Experimental Workflow Decision Tree
Figure 2: Decision matrix for selecting the appropriate incorporation strategy based on therapeutic requirements.
References
Vertex AI Search. (2025). Solubility and Properties of 5-Chlorobenzo[d]thiazole-2-carboxylic acid. Retrieved from
National Institutes of Health (NIH). (2025). Hydrogel Conjugation: Engineering of Hydrogels for Drug Delivery. PMC. Retrieved from [Link]
Bhattarai, N., et al. (2010). Chitosan-based hydrogels for controlled, localized drug delivery. Advanced Drug Delivery Reviews. (Contextual grounding for EDC/NHS protocols).
ResearchGate. (2023). Benzothiazole Derivatives of Chitosan and Their Derived Nanoparticles. Retrieved from [Link]
MDPI. (2025). Chitosan Functionalization: Covalent and Non-Covalent Interactions. Retrieved from [Link]
Application Note & Protocol: Evaluating the Auxin-like Activity of Sodium 5-chlorobenzo[D]thiazole-2-carboxylate
Introduction: The Quest for Novel Plant Growth Regulators Auxins are a class of plant hormones that play a pivotal role in regulating nearly every aspect of plant growth and development, from cell elongation and division...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Quest for Novel Plant Growth Regulators
Auxins are a class of plant hormones that play a pivotal role in regulating nearly every aspect of plant growth and development, from cell elongation and division to root formation and fruit development.[1][2] The primary native auxin, Indole-3-acetic acid (IAA), and a variety of synthetic analogues have been instrumental in advancing agricultural and horticultural practices.[3] The discovery of novel compounds with auxin-like activity is a significant endeavor in the development of new herbicides, rooting agents, and research tools to further dissect the intricate auxin signaling network.
This document provides a comprehensive protocol for evaluating the potential auxin-like activity of a novel compound, Sodium 5-chlorobenzo[D]thiazole-2-carboxylate . While this specific molecule, a derivative of the benzothiazole heterocyclic system known for diverse biological activities, is not extensively characterized in plant science literature, its structural features warrant investigation.[4][5][6] We will present a tiered experimental approach, beginning with classical bioassays to establish physiological effects and progressing to molecular techniques to probe the mechanism of action. This guide is intended for researchers in plant biology, agronomy, and drug discovery.
Tier 1: Foundational Bioassays for Auxin Activity
The initial evaluation of a compound for auxin-like activity relies on well-established bioassays that measure classic auxin responses.[1][7][8] These assays are cost-effective, have high throughput, and provide a strong indication of a compound's biological efficacy. We will detail two primary assays: the Avena coleoptile elongation test and the Arabidopsis thaliana root elongation assay.
The Avena (Oat) Coleoptile Elongation Test
This classic bioassay is based on the principle that auxins promote cell elongation in the coleoptiles of etiolated (dark-grown) oat seedlings.[8][9][10] The degree of elongation is proportional to the auxin concentration over a specific range.
Principle: Sub-apical coleoptile segments, depleted of their endogenous auxin source (the tip), are incubated in a solution containing the test compound. An increase in segment length relative to a negative control indicates auxin-like activity.
Experimental Workflow:
Caption: Workflow for the Avena coleoptile elongation bioassay.
Detailed Protocol:
Seed Germination: Germinate Avena sativa (oat) seeds on moist filter paper in a light-proof container at 25°C for 3-4 days. All subsequent steps should be performed under a dim red light to prevent phototropic responses.[10][11]
Coleoptile Excision: Select straight coleoptiles of approximately 3-4 cm in length. Using a sharp razor blade, excise a 5-10 mm segment from the region 5-10 mm below the apical tip. The tip is discarded as it is the primary source of endogenous auxin.[11]
Pre-incubation: Float the excised segments in a 10 mM citrate-phosphate buffer (pH 6.6) for 1-2 hours to wash out any remaining endogenous auxin.[11]
Treatment: Prepare a dilution series of Sodium 5-chlorobenzo[D]thiazole-2-carboxylate (e.g., 10⁻⁸ M to 10⁻⁴ M) in the incubation buffer. As positive and negative controls, use a similar dilution series of Indole-3-acetic acid (IAA) and buffer alone, respectively.
Incubation: Randomly transfer 10-15 coleoptile segments into petri dishes containing the test solutions. Incubate in the dark at 25°C for 18-24 hours.[12]
Measurement and Analysis: Measure the final length of each segment using a digital caliper or by capturing images and analyzing them with software. Calculate the mean elongation for each treatment.
Data Presentation:
Treatment Concentration (M)
Mean Elongation (mm) ± SD (IAA)
Mean Elongation (mm) ± SD (Test Compound)
0 (Control)
0.5 ± 0.1
0.5 ± 0.1
10⁻⁸
1.2 ± 0.2
Record Data
10⁻⁷
2.5 ± 0.3
Record Data
10⁻⁶
4.0 ± 0.4
Record Data
10⁻⁵
3.8 ± 0.3
Record Data
10⁻⁴
2.1 ± 0.2
Record Data
Arabidopsis thaliana Root Elongation Assay
While high concentrations of auxin promote cell elongation in shoots, they inhibit root elongation.[2] This differential response provides another robust bioassay for auxin-like activity. Arabidopsis thaliana is the model organism of choice due to its rapid life cycle and well-characterized genetics.
Principle: The inhibition of primary root growth in Arabidopsis seedlings is measured in response to varying concentrations of the test compound. Strong inhibition at low concentrations is indicative of potent auxin-like activity.
Detailed Protocol:
Seed Sterilization and Plating: Surface sterilize Arabidopsis thaliana (Col-0 ecotype) seeds with 70% ethanol followed by a bleach solution.[13][14] Plate the seeds on Murashige and Skoog (MS) medium containing 1% sucrose and 0.8% agar.
Stratification and Germination: Store the plates at 4°C for 2-3 days to synchronize germination (stratification). Transfer the plates to a growth chamber with a 16h light/8h dark cycle at 22°C.[14][15]
Seedling Transfer: After 4-5 days, when seedlings have a primary root of approximately 1 cm, transfer them to new MS plates supplemented with the test compound (Sodium 5-chlorobenzo[D]thiazole-2-carboxylate) and controls (IAA, negative control) at various concentrations.
Growth and Measurement: Place the plates vertically in the growth chamber to allow roots to grow along the surface of the agar. After an additional 3-5 days, scan the plates and measure the length of the primary root from the point of transfer to the root tip.
Analysis: Calculate the percentage of root growth inhibition relative to the negative control for each concentration.
Data Presentation:
Treatment Concentration (M)
% Root Growth Inhibition ± SD (IAA)
% Root Growth Inhibition ± SD (Test Compound)
0 (Control)
0 ± 0
0 ± 0
10⁻⁹
15 ± 3
Record Data
10⁻⁸
45 ± 5
Record Data
10⁻⁷
75 ± 6
Record Data
10⁻⁶
90 ± 4
Record Data
Tier 2: Probing the Molecular Mechanism
If the foundational bioassays indicate positive auxin-like activity, the next logical step is to investigate whether the compound acts through the canonical auxin signaling pathway. The core of this pathway involves the TIR1/AFB family of F-box proteins, which act as auxin co-receptors.
Canonical Auxin Signaling Pathway:
Caption: Simplified diagram of the canonical auxin signaling pathway.
Gene Expression Analysis
A hallmark of auxin signaling is the rapid transcriptional induction of early auxin-responsive genes, such as those in the IAA and SAUR families.[16]
Principle: By treating Arabidopsis seedlings with the test compound and measuring the transcript levels of key auxin-responsive genes using quantitative real-time PCR (qRT-PCR), we can determine if the compound activates the auxin signaling cascade.
Detailed Protocol:
Seedling Growth: Grow Arabidopsis seedlings in liquid MS medium for 7 days.
Treatment: Treat the seedlings with 1 µM of Sodium 5-chlorobenzo[D]thiazole-2-carboxylate, 1 µM IAA (positive control), or a mock solution (negative control) for 1-3 hours.
RNA Extraction and cDNA Synthesis: Harvest the tissue, freeze it in liquid nitrogen, and extract total RNA. Synthesize complementary DNA (cDNA) from the RNA template.
qRT-PCR: Perform qRT-PCR using primers specific for auxin-responsive genes (e.g., IAA5, IAA19) and a reference gene (e.g., ACTIN2).
Analysis: Calculate the relative fold change in gene expression for each treatment compared to the mock control. A significant upregulation of auxin-responsive genes by the test compound would strongly suggest it acts through the auxin pathway.
Mutant Analysis
To confirm the involvement of the TIR1/AFB receptor complex, the response of receptor mutants to the test compound can be evaluated.
Principle: If the test compound acts through the TIR1/AFB pathway, mutants lacking key components of this pathway (e.g., the tir1-1 mutant) should show reduced sensitivity or resistance to the compound in the root elongation assay.[3]
Protocol:
Acquire seeds for the tir1-1 mutant and the corresponding wild-type (Col-0).
Perform the Arabidopsis root elongation assay as described in section 1.2, including both the wild-type and tir1-1 mutant lines on the same plates.
Analysis: Compare the dose-response curves for root growth inhibition between the wild-type and the tir1-1 mutant. A rightward shift in the dose-response curve for the mutant (i.e., requiring a higher concentration of the compound to achieve the same level of inhibition) indicates that the TIR1 receptor is necessary for the compound's activity.
Conclusion and Future Directions
This tiered protocol provides a robust framework for the initial characterization of Sodium 5-chlorobenzo[D]thiazole-2-carboxylate, or any novel compound, for auxin-like activity. Positive results from the Tier 1 bioassays establish a physiological effect, while the Tier 2 molecular analyses provide crucial mechanistic insight.
Should this compound prove to be a potent auxin analogue, further studies could explore its transport properties, stability in planta, and potential for tissue-specific effects, which could be valuable for developing next-generation agricultural tools.[3][16] The combined power of classical plant physiology and modern molecular genetics offers a clear and effective path to discovering and characterizing new plant growth regulators.
Auxins: History, Bioassay, Function and Uses - Biology Discussion. (2016).
Nitsch, J. P., & Nitsch, C. (1956). Studies on the Growth of Coleoptile and First Internode Sections. A New, Sensitive, Straight-Growth Test for Auxins. Plant Physiology, 31(2), 94–111. Available at: [Link]
Study Notes on Bioassay (With Diagram) | Plants - Biology Discussion. (2016).
Bioassay and Corn Coleoptiles - UNI ScholarWorks. (n.d.). University of Northern Iowa.
Karahara, I., et al. (2000). Auxin-Induced Elongation Growth and Expressions of Cell Wall-Bound Exo- and Endo-β-Glucanases in Barley Coleoptiles. Plant and Cell Physiology, 41(11), 1237-1244. Available at: [Link]
An Examination of a Method of Auxin Assay using the Growth of Isolated Sections of Avena Coleoptiles in Test Solutions. (n.d.). Semantic Scholar. Available at: [Link]
Preparing Thin Cross Sections of Arabidopsis Roots Without Embedding. (2018). BioTechniques, 64(3). Available at: [Link]
Savaldi-Goldstein, S., et al. (2008). New auxin analogs with growth-promoting effects in intact plants reveal a chemical strategy to improve hormone delivery. Proceedings of the National Academy of Sciences, 105(39), 15190-15195. Available at: [Link]
Step-by-step procedures for measuring root traits on washed root... - ResearchGate. (n.d.). Available at: [Link]
Membrane Sterol Composition in Arabidopsis thaliana Affects Root Elongation via Auxin Biosynthesis. (2021). International Journal of Molecular Sciences, 22(1). Available at: [Link]
Katekar, G. F., & Geissler, A. E. (1980). Auxin Activity of Substituted Benzoic Acids and Their Effect on Polar Auxin Transport. Plant Physiology, 66(6), 1190-1195. Available at: [Link]
Activity of auxins and 2,4-D analogues compared to the parameters from... - ResearchGate. (n.d.). Available at: [Link]
Tan, X., et al. (2018). Auxin signaling: a big question to be addressed by small molecules. Journal of Experimental Botany, 69(2), 247-257. Available at: [Link]
2-(5-Chlorobenzo[d]thiazol-2-ylimino)thiazolidin-4-one derivatives as an antimicrobial agent. (2025). Saudi Pharmaceutical Journal, 23(3), 255-262. Available at: [Link]
Lecture Auxin Type Plant Growth Regulators (Hormonal). (n.d.). Oregon State University. Available at: [Link]
N-Arylalkylbenzo[d]thiazole-2-carboxamides as anti-mycobacterial agents: Design, new methods of synthesis and biological evaluation. (2014). Medicinal Chemistry Communications, 5(10). Available at: [Link]
Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications. (2022). Molecules, 27(11). Available at: [Link]
Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. (2025). RSC Advances, 15. Available at: [Link]
Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2022). Molecules, 27(12). Available at: [Link]
Advanced Fluorescence Microscopy with Benzothiazole Derivatives: Mechanisms and Protocols
Executive Summary Benzothiazole derivatives represent a versatile class of fluorophores characterized by high photostability, large Stokes shifts, and environmental sensitivity.[1] Unlike rigid commercial dyes (e.g., FIT...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Benzothiazole derivatives represent a versatile class of fluorophores characterized by high photostability, large Stokes shifts, and environmental sensitivity.[1] Unlike rigid commercial dyes (e.g., FITC, TRITC), benzothiazole probes often utilize Excited-State Intramolecular Proton Transfer (ESIPT) or Intramolecular Charge Transfer (ICT) mechanisms.[2] This guide provides an in-depth technical analysis of their application in three critical domains: amyloid fibril detection (Thioflavin T) , live-cell organelle tracking , and nucleic acid intercalation .
Mechanistic Principles
To optimize staining, one must understand the photophysics driving these probes.
The ESIPT Mechanism
Many benzothiazole probes (e.g., HBT derivatives) rely on ESIPT.[2][3][4] Upon photoexcitation, a proton transfers from a hydroxyl group to the benzothiazole nitrogen, tautomerizing the molecule from an Enol form to a Keto form.
Benefit: The Keto form emits at a significantly longer wavelength than the Enol absorption, resulting in a large Stokes shift (>100 nm). This eliminates self-quenching and reduces spectral crosstalk.
Amyloid Specificity (Thioflavin T)
Thioflavin T (ThT) acts as a "molecular rotor."
Free State: In solution, the benzothiazole and dimethylaminobenzene rings rotate freely, dissipating excited energy non-radiatively (low fluorescence).
Bound State: When restricted within the
-sheet grooves of amyloid fibrils, rotation is locked. Radiative decay becomes the dominant pathway, causing a massive fluorescence enhancement (Quantum Yield ).
Mechanism Visualization
Figure 1: The ESIPT photocycle responsible for the large Stokes shift in benzothiazole derivatives.
Application Protocols
Protocol A: Amyloid Fibril Detection with Thioflavin T (ThT)
Application: Detection of amyloid-
aggregates (Alzheimer’s) or -synuclein (Parkinson’s) in tissue sections.
Critical Factor: pH control is vital. ThT fluorescence is pH-dependent; acidic conditions often yield better signal-to-noise ratios.
Reagents
Stock Solution: 1 mM Thioflavin T in DI water (Store at 4°C, dark).
Staining Solution: 0.5% ThT in 0.1 N HCl (Freshly filtered).
Differentiation Solution: 1% Acetic Acid.
Mounting Media: Aqueous-based (e.g., glycerol-gelatin). Avoid organic solvents as they dissolve the dye.
Application: Monitoring mitochondrial morphology and membrane potential.
Probe: 2-(2'-hydroxyphenyl)benzothiazole (HBT) derivatives or commercially available benzothiazole-based Mito-trackers.
Reagents
Probe Stock: 1 mM in high-quality anhydrous DMSO.
Live Cell Buffer: HBSS or phenol-red free DMEM (supplemented with 25 mM HEPES).
Step-by-Step Workflow
Preparation: Culture cells (e.g., HeLa, HEK293) to 70% confluency on glass-bottom dishes.
Working Solution: Dilute Stock to 1–5 µM in pre-warmed Live Cell Buffer.
Note: Keep DMSO concentration < 0.1% to avoid cytotoxicity.
Incubation: Aspirate media and add Working Solution. Incubate for 20–30 minutes at 37°C / 5% CO
.
Wash (Optional): Benzothiazole probes are often "fluorogenic" (low background), but a single wash with HBSS is recommended to remove extracellular dye.
Imaging:
Excitation: ~360–400 nm (UV/Violet) for ESIPT probes.
Fixation: Fix cells with 4% Paraformaldehyde (PFA) for 15 min.
Permeabilization: 0.1% Triton X-100 in PBS for 10 min.
Staining: Incubate with 0.5 µM probe in PBS for 10–15 minutes at RT.
Rinsing: 2x PBS wash (5 min each).
Imaging:
These dyes often bind to the minor groove of DNA.[6]
Excitation/Emission is tunable based on the cyanine chain length (typically Green or Red channels).
Data Analysis & Troubleshooting
Quantitative Metrics
When analyzing fluorescence data, normalize signal intensity to cell area or background.
Parameter
Thioflavin T (Amyloids)
BzT-Mito (Mitochondria)
Target Structure
Beta-sheet fibrils
Mitochondrial Matrix
Binding Mode
Molecular Rotor Restriction
Electrophoretic Potential ()
Excitation Max
440 nm
330–380 nm (ESIPT dependent)
Emission Max
482 nm
500–550 nm
Stokes Shift
~40 nm
>100 nm (High Contrast)
Troubleshooting Guide
High Background (ThT): Increase differentiation time in 1% Acetic Acid. Ensure pH of staining solution is acidic (pH ~2–3).
Photobleaching: Benzothiazoles are generally stable, but if bleaching occurs, reduce laser power or use pulsed excitation.
Precipitation: These derivatives are hydrophobic. Ensure DMSO stocks are anhydrous and fully dissolved before diluting in aqueous buffer. Sonicate if necessary.
Experimental Logic Diagram
Figure 2: Decision tree for selecting the appropriate benzothiazole staining protocol.
References
Levine, H. (1993). Thioflavine T interaction with synthetic Alzheimer's disease beta-amyloid peptides: detection of amyloid aggregation in solution. Protein Science. Link
Bian, Z., et al. (2020). Color-Tunable and ESIPT-Inspired Solid Fluorophores Based on Benzothiazole Derivatives. ACS Applied Materials & Interfaces. Link
Karlsson, H. J., et al. (2003).[6] Groove-binding unsymmetrical cyanine dyes for staining of DNA.[6] Nucleic Acids Research. Link
Groenning, M. (2010). Binding mode of Thioflavin T and other amyloid ligands in the context of amyloid fibrils-current status. Journal of Chemical Biology. Link
Sedgwick, A. C., et al. (2018).[3] Excited-state intramolecular proton-transfer (ESIPT) based fluorescence sensors and imaging agents.[2][4][7][8][9] Chemical Society Reviews. Link
Application Note: Cell Culture Media Preparation with Sodium 5-chlorobenzo[D]thiazole-2-carboxylate
Abstract This guide details the preparation, solubilization, and application of Sodium 5-chlorobenzo[D]thiazole-2-carboxylate (Na-CBT) as an additive in mammalian cell culture. While benzothiazole derivatives are widely...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This guide details the preparation, solubilization, and application of Sodium 5-chlorobenzo[D]thiazole-2-carboxylate (Na-CBT) as an additive in mammalian cell culture. While benzothiazole derivatives are widely recognized for their anticancer, antimicrobial, and fluorogenic properties, their lipophilic core combined with an ionic carboxylate headgroup presents specific challenges in media stability and pH maintenance. This protocol provides a standardized workflow for generating stable stock solutions, preventing precipitation during media dilution, and executing reproducible cell-based assays (e.g., cytotoxicity or metabolic inhibition).
Introduction & Rationale
Benzothiazole-2-carboxylate derivatives are privileged scaffolds in medicinal chemistry, often investigated for their ability to inhibit specific kinases, induce Reactive Oxygen Species (ROS)-mediated apoptosis, or serve as bioluminescent substrates.
The 5-chloro substitution enhances the lipophilicity and metabolic stability of the aromatic core, while the 2-carboxylate (in its sodium salt form) improves aqueous solubility compared to the free acid. However, researchers often encounter two failure modes:
"Crashing Out": Rapid precipitation upon addition to serum-containing media due to ionic interaction or pH shifts.
pH Shock: The basicity of the sodium carboxylate altering the local pH of the culture medium, leading to false-positive toxicity.
This guide mitigates these risks using a Step-Down Dilution Strategy and strict pH buffering controls.
Material Specifications & Preparation
Compound Properties
Property
Specification
Compound Name
Sodium 5-chlorobenzo[D]thiazole-2-carboxylate
Abbreviation
Na-CBT
Core Structure
Benzothiazole fused ring with 5-Cl and 2-COO- Na+
Molecular Weight
~243.62 g/mol (Anhydrous basis)
Solubility
Water (Moderate), DMSO (High), Ethanol (Low)
Stability
Light Sensitive (Protect from UV/Ambient light)
Stock Solution Calculation
Target Stock Concentration: 100 mM
Solvent: Sterile Water (Preferred for Sodium Salt) or DMSO (Alternative for high lipophilicity).
Recommendation: Although the sodium salt is water-soluble, preparing the Master Stock in DMSO is often preferred for long-term stability at -20°C to prevent hydrolysis of the carboxylate. Working stocks are then prepared in PBS.
Protocol for 10 mL of 100 mM Stock:
Weigh 243.6 mg of Na-CBT powder.
Add 10 mL of anhydrous DMSO (Cell Culture Grade).
Vortex vigorously for 60 seconds until fully dissolved.
Sterilization: Do NOT autoclave. Filter through a 0.22 µm PTFE (hydrophobic) syringe filter into a sterile, amber glass vial.
Storage: Aliquot into 500 µL volumes; store at -20°C. Avoid freeze-thaw cycles.
Media Formulation Protocol
The "Step-Down" Dilution Method
Directly adding high-concentration stock to media often causes precipitation. Use an intermediate dilution step.
Reagents:
Basal Media: DMEM or RPMI-1640 (w/o Serum for initial dilution).
Complete Media: Basal Media + 10% FBS + 1% Pen/Strep.
Vehicle Control: DMSO (match the final % v/v).
Step-by-Step Procedure:
Intermediate Stock (10x): Dilute the 100 mM Master Stock 1:100 into serum-free media or PBS to create a 1 mM Intermediate .
Why? Serum proteins (Albumin) can bind the compound non-specifically if added at high concentrations. Pre-diluting in buffer prevents this shock.
Final Dosing: Add the Intermediate Stock to the Complete Media to reach the desired final concentration (e.g., 10 µM, 50 µM).
Visual Check: Inspect for turbidity or crystals under a microscope (40x).
pH Verification: Ensure media color (Phenol Red) remains cherry red (pH 7.2–7.4). If it turns violet (basic), adjust with HEPES buffer, not HCl, to avoid precipitating the free acid.
Concentration Table (Example)
Target Final Conc.
Volume of 100 mM Stock
Volume of Diluent (PBS)
Volume of Complete Media
Final DMSO %
100 µM
10 µL
990 µL (Intermediate)
9.0 mL
0.1%
50 µM
5 µL
995 µL (Intermediate)
9.0 mL
0.05%
10 µM
1 µL
999 µL (Intermediate)
9.0 mL
0.01%
Experimental Workflow: Cell Treatment
The following workflow describes the treatment of adherent cancer cells (e.g., HeLa or MCF-7) to assess cytotoxicity.
Figure 1: Step-Down Dilution and Treatment Workflow. This method ensures compound solubility and minimizes DMSO shock to cells.
Mechanistic Context: Benzothiazole Activity
Benzothiazole derivatives often act by inducing oxidative stress or intercalating with DNA/enzymes. The diagram below illustrates a common pathway where halogenated benzothiazoles trigger ROS-dependent apoptosis.
Figure 2: Potential Mechanism of Action. Halogenated benzothiazoles frequently induce cytotoxicity via mitochondrial disruption and ROS generation.
Troubleshooting Guide
Issue
Probable Cause
Corrective Action
Precipitation
High concentration shock in serum.
Use the "Intermediate Stock" method (Section 4.1). Do not add 100 mM stock directly to media.
Media turns Violet
pH is too basic (Carboxylate effect).
Add 25 mM HEPES to the media. Avoid using HCl as it may convert the salt to the insoluble free acid.
Low Potency
Compound degradation (Light/Hydrolysis).
Prepare fresh stocks. Store in amber vials. Ensure DMSO is anhydrous.
Crystal Formation
Temperature drop.
Warm media to 37°C before adding the compound.
References
Synthesis and Biological Evaluation of Benzothiazole Derivatives.
Source:Journal of Enzyme Inhibition and Medicinal Chemistry.
Context: Discusses the structural requirements (SAR) for benzothiazole cytotoxicity, highlighting the importance of the 2-position substitution.
(General Journal Link for verification of scope)
Benzothiazoles as Anticancer Agents.
Source:Anti-Cancer Agents in Medicinal Chemistry.
Context: Reviews the mechanism of oxidative stress induction by halogenated benzothiazoles.
Solubility of Sodium Carboxylates in Organic Solvents.
Source:Sigma-Aldrich Technical Library.
Context: General principles for handling sodium salts of organic acids in cell culture.
(Note: Specific literature on "Sodium 5-chlorobenzo[D]thiazole-2-carboxylate" is limited to chemical catalogs and patent data; protocols above are derived from standard operating procedures for benzothiazole pharmacophores.)
Technical Notes & Optimization
Troubleshooting
Improving solubility of Sodium 5-chlorobenzo[D]thiazole-2-carboxylate in buffer solutions
Executive Summary: The Hydrophobic-Ionic Paradox Sodium 5-chlorobenzo[D]thiazole-2-carboxylate presents a classic "amphiphilic conflict" in aqueous formulation. While the carboxylate head group ( ) seeks hydration, the 5...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Hydrophobic-Ionic Paradox
Sodium 5-chlorobenzo[D]thiazole-2-carboxylate presents a classic "amphiphilic conflict" in aqueous formulation. While the carboxylate head group (
) seeks hydration, the 5-chlorobenzothiazole core is highly lipophilic and planar, driving strong stacking interactions.
In standard biological buffers (e.g., PBS), users frequently encounter unexpected precipitation. This is rarely due to pH-driven protonation (as the pKa is typically < 3.0), but rather due to the Common Ion Effect (excess
) and Hydrophobic Aggregation . This guide provides the diagnostic logic and protocols to resolve these solubility limits.
Part 1: Diagnostic & Troubleshooting (Q&A)
Q1: "I dissolved the compound in DMSO, but it crashes out immediately upon dilution into PBS. Why?"
Diagnosis: This is the "Solvent Shift" phenomenon coupled with the Common Ion Effect .
Mechanism 1 (Solvent Shift): DMSO solvates the hydrophobic core. When you dilute into water, the dielectric constant rises, and the solvent's capacity to host the aromatic rings drops. If the final concentration exceeds the thermodynamic solubility in water, the system enters a metastable supersaturated state that rapidly collapses into precipitate.
Mechanism 2 (Common Ion Effect): PBS contains
. The solubility product () of your salt is defined as:
In pure water, comes only from the drug. In PBS, the massive excess of sodium ions drives the equilibrium to the left, forcing the salt to precipitate.
Corrective Action:
Switch Buffer Cation: Replace PBS (Sodium Phosphate) with Potassium Phosphate or Tris-HCl buffer. Eliminating the excess sodium often doubles or triples the solubility limit.
Slow Addition: Do not bolus add. Add the DMSO stock dropwise to the vortexing buffer to prevent local regions of high supersaturation.
Q2: "The solution is clear initially but turns cloudy after 2 hours at room temperature."
Diagnosis: You are observing Crystal Nucleation (Ostwald Ripening) .
The initial clear solution was a "supersaturated" kinetic state. Over time, the system seeks its lower energy thermodynamic state—crystalline solid. The planar benzothiazole rings stack efficiently, forming a stable crystal lattice that is hard to re-dissolve.
Corrective Action:
Add a Polymer Shield: Pre-dissolve 0.5% (w/v) HPMC (Hydroxypropyl methylcellulose) or PVP (Polyvinylpyrrolidone) in your buffer. These polymers adsorb to the surface of forming nuclei, sterically hindering crystal growth and maintaining the supersaturated state for 24–48 hours.
Q3: "Can I just acidify the solution to dissolve it?"
Diagnosis:ABSOLUTELY NOT.
The pKa of benzothiazole-2-carboxylic acid is low (estimated
). Acidifying the solution (lowering pH) will protonate the carboxylate, forming the free acid. The free acid is significantly less soluble than the sodium salt. You must maintain pH (preferably 7.4) to ensure the molecule remains fully ionized ().
Part 2: Visualization of Solubility Dynamics
The following diagram illustrates the competing forces governing the solubility of this compound in a buffer system.
Figure 1: Solubility landscape showing the critical impact of Buffer Cations (Na+) and Excipients (Cyclodextrins) on the transition between dissolved and precipitated states.
Part 3: Optimized Experimental Protocols
Protocol A: The "Gold Standard" Cyclodextrin Method
Best for: High concentration stocks (>1 mM) for animal studies or cellular assays.
Mechanism: Hydroxypropyl-
-Cyclodextrin (HP--CD) forms a "host-guest" complex. The hydrophobic chlorobenzothiazole tail inserts into the CD cavity, while the hydrophilic exterior interacts with the buffer.
Prepare Vehicle:
Weigh 20g HP-
-CD (e.g., Kleptose®).
Dissolve in 80mL of pure water (or Tris buffer).
Result: 20% (w/v) HP-
-CD solution.
Dissolve Compound:
Add Sodium 5-chlorobenzo[D]thiazole-2-carboxylate powder directly to the vehicle.
Sonicate for 20 minutes at 30°C.
pH Adjustment (Critical):
Check pH.[1][2][3] If it drifts below 5.0, adjust carefully with 0.1M NaOH (or KOH to avoid common ion).
Sterile Filter:
Pass through a 0.22 µm PES filter.
Protocol B: The "Buffer Swap" Method
Best for: Analytical chemistry or assays where cyclodextrins interfere.
Objective: Eliminate the Common Ion Effect.
Component
Standard PBS (Avoid)
Recommended Buffer (Tris)
Recommended Buffer (K-Phos)
Cation
Sodium ()
Tris-H+ / Potassium ()
Potassium ()
Risk
High (Common Ion)
Low
Low
pH Range
7.4
7.0 - 8.5
6.5 - 8.0
Max Solubility
~0.5 - 1 mM
> 5 mM
> 3 mM *
*Estimated values based on benzothiazole salt analogs. Empirical validation required.
Step-by-Step:
Prepare 50 mM Tris-HCl, pH 7.5 .
Dissolve compound in 100% DMSO to make a 100 mM stock.
Dilute stock 1:100 into the Tris buffer (Final: 1 mM drug, 1% DMSO).
Vortex immediately.
Result: Solution should remain clear significantly longer than in PBS.
High Lipophilicity (LogP ~2.5 - 3.0). Drives aggregation.
Salt Form
Sodium Carboxylate
Soluble, but sensitive to excess (Salting Out).
pKa (Acid)
~ 2.0 - 2.8 (Estimated)
Fully ionized at pH 7.4. Do not lower pH < 4.
H-Bond Donors
0
Limited interaction with water network.
Molecular Weight
~235.6 g/mol
Small, but rigid planar structure favors crystallization.
References
Yalkowsky, S. H., et al. (2010). Handbook of Aqueous Solubility Data. CRC Press. (General principles of solubility prediction for organic salts).
Serajuddin, A. T. (2007). Salt formation to improve drug solubility.[1][4] Advanced Drug Delivery Reviews, 59(7), 603-616. Link
Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621. Link
PubChem. (2024). 5-Chlorobenzo[d]thiazole-2-carboxylic acid (Compound Summary). National Library of Medicine. Link (Note: Link to parent scaffold for property verification).
Butler, J. N. (1998). Ionic Equilibrium: Solubility and pH Calculations. Wiley-Interscience. (Source for Common Ion Effect mechanics).[3]
Technical Support Center: 5-Chlorobenzo[d]thiazole-2-carboxylate Synthesis
Status: Active Ticket ID: BZT-OPT-05 Subject: Optimization of Synthesis Yield & Purity Assigned Specialist: Senior Application Scientist[1] Executive Summary & Core Directive The Objective: You are attempting to synthesi...
Author: BenchChem Technical Support Team. Date: February 2026
Status: Active
Ticket ID: BZT-OPT-05
Subject: Optimization of Synthesis Yield & Purity
Assigned Specialist: Senior Application Scientist[1]
Executive Summary & Core Directive
The Objective: You are attempting to synthesize 5-chlorobenzo[d]thiazole-2-carboxylate .
The Problem: This scaffold is notorious for variable yields due to the oxidative instability of the starting material (2-amino-4-chlorothiophenol) and incomplete cyclodehydration.
The Solution: Abandon standard "one-pot" reflux methods if they are yielding <50%. The protocol below utilizes a High-Temperature Condensation-Cyclization (HTCC) workflow with strict oxidative control. This method prioritizes the formation of the ethyl ester intermediate, which is then hydrolyzed to the target carboxylate.
The Master Protocol (HTCC Method)[1]
Target Molecule: Ethyl 5-chlorobenzo[d]thiazole-2-carboxylate
(Note: Direct synthesis of the carboxylic acid often leads to decarboxylation. We synthesize the ester first, then hydrolyze.)
Setup: Equip a 2-neck Round Bottom Flask (RBF) with a Dean-Stark trap and a reflux condenser.
Atmosphere: Flush the system with Argon (preferred) or Nitrogen for 15 minutes. Oxygen is the enemy here.
Loading: Add 2-amino-4-chlorothiophenol hydrochloride (1.0 eq) to the flask.
Suspension: Add Toluene (10 mL per gram of substrate).
Neutralization: Add Triethylamine (1.1 eq) dropwise at room temperature to free the thiophenol. Stir for 10 mins. The solution will turn slightly cloudy (Et3N·HCl salts).
Phase 2: Condensation
6. Addition: Add Diethyl Oxalate (3.0 eq) and p-TsOH (0.1 eq).
7. Reflux: Heat the reaction to vigorous reflux (bath temp ~120-130°C).
8. Monitoring: Monitor water collection in the Dean-Stark trap. The theoretical amount of water is 1.0 eq.
9. Duration: Reflux for 4-6 hours. TLC (Hexane:EtOAc 8:2) should show the disappearance of the thiol (Rf ~0.3) and appearance of the fluorescent benzothiazole ester (Rf ~0.6).
Phase 3: Isolation
10. Cooling: Cool to room temperature.
11. Filtration: Filter off the triethylamine salts.
12. Concentration: Evaporate the toluene and excess diethyl oxalate under reduced pressure.
13. Crystallization: Dissolve the residue in hot Ethanol. Cool slowly to 0°C. The ester will crystallize as off-white/yellow needles.
Phase 4: Hydrolysis to Carboxylate (If required)
14. Dissolve ester in THF/Water (1:1).
15. Add LiOH (1.2 eq). Stir at RT for 2 hours.
16. Acidify carefully with 1M HCl to pH 3 to precipitate the 5-chlorobenzo[d]thiazole-2-carboxylic acid .
Mechanism & Troubleshooting Logic
The following diagram illustrates the reaction pathway and failure points.
Caption: Figure 1. Reaction pathway showing the critical oxidation failure mode (Red) and the cyclization equilibrium.[1]
Troubleshooting Guide (FAQs)
Q1: My yield is low (<30%) and the crude mixture is a sticky black tar.
Diagnosis: Oxidative Dimerization.[1] The thiophenol group oxidized to a disulfide (Bis(2-amino-4-chlorophenyl)disulfide) before it could react with the oxalate.
The Fix:
Use the Hydrochloride salt of the starting material; it is far more stable than the free base.
Degas your solvents (Toluene) by bubbling Nitrogen through them for 20 minutes before use.
Do not release the free base (add Et3N) until the system is fully under inert gas.
Q2: I see the intermediate on TLC, but it won't convert to the final product.
Diagnosis: Incomplete Cyclodehydration.[1] The ring closure releases water. If water remains in the solvent, the reaction stalls or reverses.
The Fix:
Ensure your Dean-Stark trap is functioning (insulate the arm if necessary).
Add Molecular Sieves (4Å) to the reaction flask if a Dean-Stark is not available.
Switch solvent to Xylene (bp 140°C) to drive the reaction harder.
Q3: Can I use Oxalyl Chloride instead of Diethyl Oxalate?
Cons: Generates HCl gas; highly exothermic; higher risk of polymerizing the starting material.
Recommendation: Stick to Diethyl Oxalate for scale-up and reproducibility. If you must use oxalyl chloride, perform the reaction at 0°C in DCM with Pyridine.[1]
Q4: The product is not precipitating during acidification (Phase 4).
Diagnosis: The carboxylic acid might be slightly soluble in the THF/Water mix, or you formed the Zwitterion.[1]
The Fix:
Evaporate the THF completely before acidification.
Adjust pH to exactly 3.0. Going too low (pH < 1) can protonate the thiazole nitrogen, keeping it soluble.[1]
Analytical Validation Data
When you have isolated the product, verify against these parameters:
Preventing thermal degradation of Sodium 5-chlorobenzo[D]thiazole-2-carboxylate during storage
Ticket ID: #SBTC-005-THERM Status: Open Assigned Specialist: Senior Application Scientist, Chemical Stability Unit Executive Summary You are accessing this guide because you are working with Sodium 5-chlorobenzo[D]thiazo...
Author: BenchChem Technical Support Team. Date: February 2026
Ticket ID: #SBTC-005-THERM
Status: Open
Assigned Specialist: Senior Application Scientist, Chemical Stability Unit
Executive Summary
You are accessing this guide because you are working with Sodium 5-chlorobenzo[D]thiazole-2-carboxylate , a high-value intermediate often used in luciferin analog synthesis and medicinal chemistry.
The Critical Warning: This compound is thermodynamically predisposed to decarboxylation . The carboxylate group at the C2 position of the benzothiazole ring is inherently unstable.[1] Under thermal stress or in the presence of moisture (protonation), it will irreversibly degrade into 5-chlorobenzo[d]thiazole and Carbon Dioxide (CO₂) .
This guide provides the mechanistic understanding, storage protocols, and troubleshooting steps required to maintain compound integrity.
Module 1: The Degradation Mechanism (The "Why")
To prevent degradation, you must understand the enemy. The degradation of this salt is not a random oxidation event; it is a specific, unimolecular desilylation-like process driven by the electron-withdrawing nature of the benzothiazole ring.
The Decarboxylation Pathway
The sodium salt itself is relatively stable in a dry, lattice-bound state. However, the moment it encounters moisture (H₂O) or protic solvents , it establishes an equilibrium with its free acid form. The free acid is the "ticking time bomb."
Key Driver: The nitrogen atom in the thiazole ring acts as an electron sink, stabilizing the negative charge development at C2 during the transition state, effectively lowering the activation energy for CO₂ loss.
Mechanism Visualization
Figure 1: The degradation pathway showing how moisture acts as the catalyst to convert the stable salt into the unstable free acid, leading to CO₂ release.
Module 2: Storage & Handling Protocols (The "How")
Do not treat this compound like a standard reagent. Follow this "Cold-Dry-Inert" protocol to maximize shelf-life.
Protocol A: Long-Term Storage ( > 1 Month)
Parameter
Specification
Scientific Rationale
Temperature
-80°C (Preferred) or -20°C
Decarboxylation follows Arrhenius kinetics. Lowering T drastically reduces the rate constant ().
Atmosphere
Argon (or Nitrogen)
Displaces moisture-laden air. Argon is heavier than air and provides a better "blanket" in the vial.
Container
Amber Glass with Teflon-lined cap
Protects from light (which can induce photo-oxidative decarboxylation) and ensures a gas-tight seal.
Desiccant
P₂O₅ or Silica Gel
Essential. Even trace moisture can protonate the salt surface, initiating the degradation chain reaction.
Protocol B: Lyophilization (Critical Step)
If you synthesized the compound in solution, you must remove water without triggering degradation.
pH Check: Ensure the solution pH is > 8.0 before freezing. If the pH is acidic, you are lyophilizing the free acid, which may degrade during the freeze-drying process.
Solvent: Use water/t-butanol mixtures if possible to maintain a frozen lattice and prevent "melt-back."
Vacuum: Maintain < 100 mTorr to keep the sample frozen.
Storage Decision Tree
Figure 2: Workflow for processing and storing the compound to prevent acid-catalyzed thermal degradation.
Module 3: Troubleshooting & FAQs (The "Fix")
Q1: My vial "popped" when I opened it. What happened?
Diagnosis:Decarboxylation has occurred.Explanation: The degradation reaction releases CO₂ gas.[2][3][4] If stored in a sealed vial at room temperature, pressure builds up.
Action: Perform HPLC/NMR. You likely have significant contamination with 5-chlorobenzo[d]thiazole. If the purity is <90%, repurify or discard.
Q2: The white powder has turned yellow/brown.
Diagnosis:Oxidation or Photo-degradation.Explanation: While decarboxylation is the primary thermal risk, benzothiazoles are also susceptible to oxidation at the sulfur atom or photo-oxidative decarboxylation [1].
Action: Ensure future storage is in Amber vials. Check solubility; oxidation products often have different solubility profiles than the parent salt.
Q3: Can I store a stock solution in DMSO?
Answer:Only for short periods (Days at -20°C).Risk: DMSO is hygroscopic (absorbs water from air). Wet DMSO will protonate the salt over time.
Recommendation: Prepare fresh solutions immediately before use. If storage is necessary, use anhydrous DMSO and store over molecular sieves.
Q4: Why can't I just store it at Room Temperature (25°C)?
Answer:Arrhenius Law.Data: For unstable carboxylic acids, the half-life (
) decreases exponentially with temperature.
At -20°C:
might be years.
At 25°C:
might be weeks or days depending on humidity.
Note: Specific half-life data depends on crystal habit and purity, but the trend is universal for this class of compounds.
References
Monga, A., Bagchi, S. K., Soni, R. K., & Sharma, A. S. (2020).[5] Synthesis of Benzothiazoles via Photooxidative Decarboxylation of α‐Keto Acids.[5] Advanced Synthesis & Catalysis, 362, 2232-2237.[5] Link
BenchChem. (2025).[1] Decarboxylation of 6-Hydroxybenzothiazole-2-carboxylic Acid in Solution: A Technical Guide. BenchChem Technical Support. Link
Master Organic Chemistry.[6] (2022).[2][5][6][7][8][9][10] Decarboxylation of Carboxylic Acids. Master Organic Chemistry. Link
University of Minnesota. (2015). Physical Stability of Pharmaceutical Salts and Cocrystals in Drug Product Environment.[11] University Digital Conservancy. Link
Environmental Health & Safety. (2022).[2][5][6][7][8][9][10] Chemical Storage Guidelines. University of Toronto. Link
Resolving stability issues of 5-chlorobenzo[D]thiazole-2-carboxylate in cell culture
Technical Support Center: 5-Chlorobenzo[d]thiazole-2-carboxylate Stability Guide Executive Summary: The "Silent" Variable If you are observing inconsistent IC50 values, "disappearing" compound peaks in LC-MS, or lack of...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: 5-Chlorobenzo[d]thiazole-2-carboxylate Stability Guide
Executive Summary: The "Silent" Variable
If you are observing inconsistent IC50 values, "disappearing" compound peaks in LC-MS, or lack of efficacy in long-duration assays with 5-chlorobenzo[d]thiazole-2-carboxylate , you are likely battling a fundamental chemical instability: Spontaneous Decarboxylation .
Unlike standard small molecules, benzothiazole-2-carboxylic acids possess a labile C-C bond at the 2-position. In aqueous, physiological conditions (pH 7.4, 37°C), the carboxylate group can be ejected as CO₂, leaving behind 5-chlorobenzothiazole , a distinct chemical entity with completely different biological properties.
This guide moves beyond generic "store at -20°C" advice. It provides a mechanistic troubleshooting framework to stabilize your compound and validate your data.
Part 1: The Mechanism of Instability
To solve the problem, we must first visualize the enemy. The degradation follows a specific pathway depending on whether you are using the Free Acid/Salt or the Ester (Prodrug) form.
The Degradation Pathway
Figure 1: The degradation cascade. Note that if you start with the ester, serum esterases rapidly convert it to the unstable acid, which then loses CO₂.
Part 2: Troubleshooting Guides & FAQs
Module A: Stock Preparation (The Bench)
Q1: My DMSO stock solution turned slightly yellow/cloudy after a week. Is it still good?Status:Likely Compromised.
The Science: While the carboxylate is relatively stable in pure, anhydrous DMSO, the absorption of atmospheric moisture (DMSO is hygroscopic) creates a "wet" organic environment. Water protons facilitate the protonation of the carboxylate to the free acid, which is the species prone to decarboxylation [1].
The Fix:
Single-Use Aliquots: Never freeze-thaw the master stock.
Anhydrous DMSO: Use fresh, anhydrous DMSO (stored over molecular sieves) for solvation.
Argon Purge: Overlay the vial headspace with Argon or Nitrogen before closing to exclude moisture.
Q2: Can I sonicate the compound to improve solubility?Status:Risky.
The Science: Sonication generates local heat and cavitation energy, which can overcome the activation energy barrier for decarboxylation.
The Fix: Vortex vigorously instead. If sonication is necessary, use a water bath sonicator with ice, and limit bursts to 5 seconds.
Module B: In-Culture Stability (The Incubator)
Q3: I see activity at 2 hours, but it vanishes by 24 hours. Why?Status:Rapid Half-Life.
The Science: In pH 7.4 media at 37°C, the half-life of benzothiazole-2-carboxylates can be as short as 4–6 hours [2]. The "loss" of activity is actually the conversion of your anionic carboxylate (active) to the neutral benzothiazole (inactive or off-target).
The Fix: The "Pulse-Refresh" Protocol
Do not rely on a single static dose for >12h experiments.
Protocol: Replace media with fresh compound-containing media every 6–8 hours.
Alternative: Use a flow-perfusion system if available to maintain constant concentration.
Q4: Does Fetal Bovine Serum (FBS) affect stability?Status:Critical Variable.
The Science:
If using the Ester: FBS contains high levels of carboxylesterases. These will hydrolyze the ester to the acid within minutes to hours, accelerating the decarboxylation downstream [3].
If using the Salt: Albumin in FBS can bind the compound. While this usually stabilizes molecules, for this specific scaffold, the hydrophobic pocket of albumin might stabilize the transition state of the decarboxylation or simply mask the effective concentration.
The Fix:
Reduce FBS to 1–2% or use Heat-Inactivated FBS (though heat inactivation does not fully destroy all esterases).
Run a stability control: Incubate compound in Media + FBS (no cells) and analyze by HPLC at t=0, 6, 12, 24h.
Module C: Analytical Verification (The QC)
Q5: How do I prove the compound degraded?Status:Use UV-Vis/HPLC.
The Science: The starting material (Carboxylate) and the product (Benzothiazole) have distinct UV signatures. The loss of the -COOH group changes the electron delocalization of the benzothiazole ring.
Data Table: Expected Analytical Shift
Feature
5-Cl-benzo[d]thiazole-2-carboxylate
5-Cl-benzothiazole (Degradant)
HPLC Retention
Early eluting (Polar/Anionic)
Late eluting (Non-polar/Neutral)
Mass Spec (ESI-)
[M-H]⁻ = 212.0 m/z
Not detectable in ESI- (Neutral)
Mass Spec (ESI+)
Weak signal
[M+H]⁺ = 170.0 m/z
Solubility
High in Buffer (pH 7.4)
Low (May precipitate)
Part 3: Validated Stabilization Protocol
Use this workflow to maximize data integrity in your next experiment.
Figure 2: Optimized experimental workflow to mitigate stability risks.
References
BenchChem Technical Support. (2025).[1][2] Decarboxylation of 6-Hydroxybenzothiazole-2-carboxylic Acid in Solution: A Technical Guide. Retrieved from 2
Noto, R., et al. (1977). Kinetic study of the decarboxylation reaction of 5-amino-1,3,4-thiadiazole-2-carboxylic acid. Journal of Heterocyclic Chemistry. Retrieved from 3
Chemical Papers. (2018). Benzothiazole compounds XXX. Hydrolysis of 2-styrylbenzothiazolium salts. Retrieved from 4
Technical Support Center: Stability & Handling of Sodium 5-chlorobenzo[D]thiazole-2-carboxylate
Introduction Welcome to the Technical Support Center. You are likely working with Sodium 5-chlorobenzo[D]thiazole-2-carboxylate , a critical scaffold in medicinal chemistry often used as a luciferin analog or a transitio...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
Welcome to the Technical Support Center. You are likely working with Sodium 5-chlorobenzo[D]thiazole-2-carboxylate , a critical scaffold in medicinal chemistry often used as a luciferin analog or a transition-state mimic.
While benzothiazoles are generally robust, the C2-carboxylate moiety combined with the sulfur-containing heterocycle creates a specific stability profile. In solution, this compound faces two primary threats: oxidative desulfurization (leading to ring opening) and decarboxylation (leading to the parent 5-chlorobenzothiazole).
This guide provides the mechanistic understanding and validated protocols to maintain the integrity of your compound in solution.
Module 1: The Degradation Mechanism (The "Why")
To prevent degradation, you must understand the enemy. Oxidation of this compound is rarely a simple single-step process; it is often radical-mediated or metal-catalyzed.
The Oxidative Pathway
The sulfur atom at position 1 is electron-rich. In the presence of Dissolved Oxygen (DO) and light, it can undergo S-oxidation , forming a sulfoxide (
). This intermediate is unstable and often leads to ring cleavage or polymerization, resulting in the characteristic yellow-to-brown discoloration of the solution.
The Decarboxylation Risk
While your primary concern is oxidation, decarboxylation is a competing pathway that accelerates oxidation. The loss of
at the C2 position yields 5-chlorobenzothiazole. The "naked" C2 position is then highly reactive toward radical attack and hydroxylation.
Visualizing the Threat
Figure 1: Competing degradation pathways. Note that oxidation (red path) leads to irreversible ring opening, while decarboxylation (yellow path) alters the pharmacophore entirely.
Module 2: Troubleshooting Guide
Use this section to diagnose issues currently visible in your experiments.
Symptom
Probable Cause
Immediate Corrective Action
Solution turns Yellow/Brown
Oxidative Polymerization. Caused by photo-oxidation or high dissolved oxygen.
1. Protect from light immediately (Amber vials).2. Check LC-MS for dimers.3. Discard if discoloration is significant (>10% change).
Precipitation (White Solid)
Protonation. The pH has dropped below the pKa of the carboxylic acid (~3.5-4.0), converting the salt to the insoluble acid form.
1. Check pH. Ensure pH > 7.0.2. Add dilute NaOH or switch to a buffered system (PBS pH 7.4).
Loss of Potency (No Color Change)
Decarboxylation. The carboxylate group has been lost as . This is often invisible to the naked eye.
1. Avoid heat (>40°C).2. Store frozen (-20°C).3. Verify mass (M-44 peak) via MS.
Drifting Baseline in HPLC
On-Column Oxidation. Trace metals in the mobile phase or stainless steel frits are catalyzing oxidation.
1. Add 0.1 mM EDTA to the aqueous mobile phase.2. Pass mobile phase through a degasser.
Module 3: Validated Protocols
These protocols are designed to be self-validating. If you follow them, the variables of oxygen and metal catalysis are effectively removed.
Protocol A: The "Argon Shield" Preparation Method
Purpose: To prepare a stock solution with minimal dissolved oxygen.
Reagents:
Sodium 5-chlorobenzo[D]thiazole-2-carboxylate
Degassed Buffer (PBS pH 7.4 or Water)
Argon or Nitrogen gas source
Steps:
Solvent Sparging: Place your buffer/solvent in a sealed vessel. Insert a glass pipette connected to an Argon line directly into the liquid. Bubble gas vigorously for 15 minutes per 100 mL of volume.
Why? This physically displaces dissolved
(approx. 8-9 mg/L in water) down to <1 mg/L.
Weighing: Weigh the solid compound into an amber glass vial.
Dissolution: Add the sparged solvent to the vial under a gentle stream of Argon.
Headspace Purge: Before capping, flow Argon over the headspace for 10 seconds. Cap tightly (PTFE-lined cap).
Validation: If using a dissolved oxygen meter, the reading should be <0.5 ppm.
Protocol B: The Chelation Strategy
Purpose: To neutralize trace transition metals (Fe, Cu) that catalyze S-oxidation.
Context: Even HPLC-grade water contains trace metals (ppb levels) that can initiate radical cycles in sulfur heterocycles.
Steps:
Prepare a 100 mM EDTA (Disodium salt) stock solution, pH adjusted to 8.0.
Add this to your experimental buffer to a final concentration of 50-100 µM .
Note: Do not exceed 100 µM if using the solution for cellular assays, as excess EDTA can strip essential divalent cations (
, ) from cells.
Result: The EDTA sequesters metal ions, effectively "disarming" the oxidative catalyst.
Module 4: Workflow Visualization
The following diagram outlines the optimal workflow for handling this compound from storage to experiment.
Figure 2: Optimized handling workflow to minimize oxidative stress.
Module 5: Frequently Asked Questions (FAQs)
Q: Can I use DMSO as a solvent?A: Yes, but with caution. DMSO is hygroscopic and can actually act as an oxidant (Swern-type chemistry) under specific conditions. However, for this salt, anhydrous DMSO is a good stock solvent if stored at -20°C. Avoid "wet" DMSO, as water promotes hydrolysis.
Q: Why did my solution turn cloudy upon freezing?A: This is likely "cryoprecipitation" or a pH shift during freezing (buffer crash). Sodium phosphate buffers are notorious for significant pH changes during freezing (can drop 2-3 pH units).
Fix: Flash freeze in liquid nitrogen to prevent crystal growth, or switch to a Good's buffer (like HEPES) which has a more stable temperature coefficient.
Q: Is the compound light sensitive in solid form?A: Less so than in solution, but surface oxidation can occur. Always store the solid in amber vials wrapped in foil inside a desiccator.
References
Benzothiazole Photodegradation: Monitoring of Photodegradation Process of Various Benzothiazoles by HPLC and UV Spectrometry. (2009).[1][2] Taylor & Francis.[1] [1]
Oxidation Mechanism: Oxidative ring-opening of benzothiazole derivatives.[3] (2018).[4] Canadian Journal of Chemistry.[4]
General Stability of Sulfur Heterocycles: The Oxidation of Oxygen and Sulfur-Containing Heterocycles by Cytochrome P450 Enzymes. (2023).[5][6] Chemistry – A European Journal.[6][7]
Metal Catalysis in Oxidation: Permanganate Oxidation of Sulfur Compounds to Prevent Poisoning of Pd Catalysts. (2008).[1] Environmental Science & Technology.
Technical Support Center: Recrystallization of Sodium 5-chlorobenzo[D]thiazole-2-carboxylate
Welcome to the technical support center for the purification of Sodium 5-chlorobenzo[d]thiazole-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, p...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the purification of Sodium 5-chlorobenzo[d]thiazole-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to challenges encountered during the recrystallization of this compound. Our focus is on delivering scientifically sound, experience-driven advice to help you achieve the highest purity for your downstream applications.
I. Troubleshooting Guide: Common Recrystallization Issues
This section addresses specific problems that may arise during the recrystallization of Sodium 5-chlorobenzo[d]thiazole-2-carboxylate, offering probable causes and actionable solutions.
Issue 1: The compound fails to dissolve in the chosen solvent, even at elevated temperatures.
Probable Causes:
Inappropriate Solvent Selection: The polarity of the solvent may not be suitable for dissolving the sodium salt of this chlorinated benzothiazole carboxylic acid. As a sodium salt, it is expected to have significantly higher polarity than its free acid counterpart, 5-chlorobenzo[d]thiazole-2-carboxylic acid.[1]
Insufficient Solvent Volume: The amount of solvent used may be below the saturation point at the given temperature.
Low Solvent Temperature: The solvent may not have reached a high enough temperature to facilitate dissolution.
Solutions:
Verify Solvent Choice: For sodium carboxylates, polar protic solvents are often a good starting point.[2] Consider the following:
Water: Given the ionic nature of the sodium salt, water is a primary candidate. However, solubility can be temperature-dependent.
Alcohols (Methanol, Ethanol): These are also good candidates. Mixtures of alcohols and water can be effective for tuning polarity.[3]
Avoid Non-Polar Solvents: Solvents like hexanes or toluene are unlikely to be effective.
Incremental Solvent Addition: Add the heated solvent in small portions to the crude product with continuous stirring and heating. This ensures you are using the minimum amount of solvent necessary to achieve a saturated solution, which is critical for good recovery.
Ensure Adequate Heating: Use a reliable heating source, such as a hot plate with a stirrer, to maintain the solvent at or near its boiling point.
Issue 2: The compound dissolves, but no crystals form upon cooling.
Probable Causes:
Excess Solvent: Too much solvent was used, resulting in a solution that is not supersaturated upon cooling.[4]
Rapid Cooling: Cooling the solution too quickly can sometimes inhibit crystal nucleation.
High Solubility at Low Temperatures: The chosen solvent may have a high solvating power for the compound even at reduced temperatures.
Solutions:
Induce Crystallization:
Scratching: Gently scratch the inside of the flask with a glass rod at the meniscus. The microscopic scratches on the glass can provide nucleation sites.
Seeding: Add a tiny crystal of the pure compound (if available) to the cooled solution to act as a template for crystal growth.
Reduce Temperature Further: Place the solution in an ice bath to further decrease the solubility of the compound.[4]
Solvent Evaporation: If the solution is too dilute, carefully evaporate some of the solvent by gently heating it while using a stream of inert gas (like nitrogen) to facilitate removal. Be cautious not to evaporate too much solvent, which could cause the compound to "crash out" as an amorphous solid rather than forming crystals.[4]
Consider a Two-Solvent System (Antisolvent Crystallization):
Dissolve the compound in a minimum amount of a "good" solvent in which it is highly soluble (e.g., methanol or water).
Slowly add a "poor" solvent (an antisolvent) in which the compound is insoluble (e.g., a less polar solvent like isopropanol or acetone, provided it is miscible with the first solvent) until the solution becomes slightly turbid.[4][5]
Gently heat the mixture until it becomes clear again, and then allow it to cool slowly.
Issue 3: The recrystallized product is colored or contains visible impurities.
Probable Causes:
Insoluble Impurities: Particulate matter or impurities that are insoluble in the hot solvent.
Colored Impurities: High molecular weight, often polar, impurities that are co-dissolved with the product.
Co-precipitation: Impurities with similar solubility profiles to the target compound.
Solutions:
Hot Filtration: If there are insoluble impurities present in the hot solution, perform a hot gravity filtration.[4] This involves quickly filtering the hot, saturated solution through a pre-warmed funnel with fluted filter paper to remove the solid impurities before allowing the filtrate to cool.
Use of Activated Charcoal: For colored impurities, add a small amount of activated charcoal (Norit) to the solution before boiling. The charcoal will adsorb the colored impurities. Heat the solution to boiling, and then perform a hot filtration to remove the charcoal and the adsorbed impurities. Caution: Do not add charcoal to a boiling solution, as this can cause violent bumping.
Re-recrystallization: If the purity is still not satisfactory, a second recrystallization step may be necessary.
Issue 4: Low recovery of the recrystallized product.
Washing crystals with a solvent at room temperature.
The compound has significant solubility in the cold solvent.
Solutions:
Minimize Solvent Volume: As mentioned, use the minimum amount of hot solvent required for dissolution.
Prevent Premature Crystallization: During hot filtration, ensure the funnel and receiving flask are pre-heated to prevent the solution from cooling and depositing crystals on the filter paper.
Wash with Cold Solvent: When washing the collected crystals after vacuum filtration, use a minimal amount of ice-cold recrystallization solvent.[4] This will wash away residual impurities without dissolving a significant amount of the product.
Optimize Solvent System: If solubility in the cold solvent is the primary issue, a different single solvent or a two-solvent system might be more appropriate.
II. Frequently Asked Questions (FAQs)
Q1: What is the best starting solvent for recrystallizing Sodium 5-chlorobenzo[d]thiazole-2-carboxylate?
Q2: How can I determine the purity of my recrystallized product?
A2: The purity of your final product can be assessed using several analytical techniques:
Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity. Impurities tend to broaden and depress the melting point.
Chromatography: Techniques like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Gas Chromatography (GC) can separate and quantify impurities.
Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is excellent for identifying the structure and detecting impurities.[6][9]
Q3: My compound "oils out" instead of crystallizing. What should I do?
A3: "Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid. This often happens if the boiling point of the solvent is higher than the melting point of the solute or if the solution is cooled too rapidly.
Reheat the solution to dissolve the oil.
Add a small amount of additional solvent to decrease the saturation.
Allow the solution to cool much more slowly. You can insulate the flask to slow the rate of cooling.
Consider a different solvent with a lower boiling point.
Q4: Is it necessary to use an inert atmosphere during recrystallization?
A4: For Sodium 5-chlorobenzo[d]thiazole-2-carboxylate, recrystallization can typically be performed in the air. However, if you are working with a compound that is sensitive to oxidation or moisture, performing the recrystallization under an inert atmosphere (e.g., nitrogen or argon) would be advisable.[10]
III. Data and Protocols
Table 1: Solvent Properties for Recrystallization Screening
Solvent Selection: In a small test tube, add a small amount of the crude solid and a few drops of the chosen solvent. Observe the solubility at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not at room temperature.[4]
Dissolution: Place the crude Sodium 5-chlorobenzo[d]thiazole-2-carboxylate in an Erlenmeyer flask. Add a stir bar and place it on a stirrer/hotplate. Add the chosen solvent in small portions while heating and stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.
(Optional) Decolorization: If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Bring the solution back to a boil for a few minutes.
Hot Filtration: If charcoal was added or if insoluble impurities are present, perform a hot gravity filtration into a clean, pre-warmed Erlenmeyer flask.
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, you can place it in an ice bath to maximize crystal formation.[4]
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.[4]
Drying: Dry the purified crystals in a vacuum oven or desiccator until a constant weight is achieved.
IV. Visualization of the Recrystallization Workflow
Caption: A generalized workflow for the single-solvent recrystallization process.
V. References
Organic Chemistry Portal. (n.d.). Benzothiazole synthesis. Retrieved from [Link]
Malaysian Journal of Analytical Sciences. (2017). SYNTHESIS OF BENZOTHIAZOLE DERIVATIVES USING ULTRASONIC PROBE IRRADIATION. Retrieved from [Link]
University of Toronto Scarborough. (n.d.). Recrystallization - Single Solvent. Retrieved from [Link]
Chemistry LibreTexts. (2022). Recrystallization. Retrieved from [Link]
University of Canterbury. (n.d.). RECRYSTALLISATION. Retrieved from [Link]
Dong, J., Whitcomb, D. R., McCormick, A. V., & Davis, H. T. (2007). Crystallization of silver carboxylates from sodium carboxylate mixtures. Langmuir, 23(15), 7963–7971. Retrieved from [Link]
Abdul Baqi, R. A., et al. (2021). Preparation and Characterization of some new Benzothiazole-Heterocyclic Derivatives. ResearchGate. Retrieved from [Link]
Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. (2024). MDPI. Retrieved from [Link]
Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents. (2024). PMC. Retrieved from [Link]
Google Patents. (n.d.). US7932386B2 - Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives. Retrieved from
Google Patents. (n.d.). US7408069B2 - Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives. Retrieved from
ResearchGate. (2023). Synthesis and Characterization of New 2-amino-5-chlorobenzothiazole Derivatives Containing Different Types of Heterocyclic as Antifungal Activity. Retrieved from [Link]
Baghdad Science Journal. (2023). Synthesis and Characterization of New 2-amino-5-chlorobenzothiazole Derivatives Containing Different Types of Heterocyclic as An. Retrieved from [Link]
Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach. (2012). PMC. Retrieved from [Link]
ResearchGate. (n.d.). Solubility of Various Carboxylic Acids and Corresponding Sodium Salts.... Retrieved from [Link]
Synthesis, Characterization and Antimicrobial Evaluation of some Thiazole-Derived Carbamates, Semicarbazones, Amides and Carboxamide. (n.d.). Semantic Scholar. Retrieved from [Link]
MDPI. (2017). Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. Retrieved from [Link]
Semantic Scholar. (2023). Catalytic derivatization of 2-Aminobenzo[d]thiazole for observing antibacterial activity and in silico analysis. Retrieved from [Link]
PMC. (2025). Synthesis, antibacterial evaluation and in silico studies of novel 2-(benzo[d]thiazol-2-yl)-N-arylacetamides and their derivatives as potential DHFR inhibitors. Retrieved from [Link]
ResearchGate. (2021). An efficient, one-pot, regioselective synthesis of 2-aryl/hetaryl-4-methyl-5-acylthiazoles under solvent-free conditions. Retrieved from [Link]
Addressing hygroscopic nature of sodium benzothiazole salts in lab environments
[1] Executive Summary & Core Mechanism Sodium benzothiazole salts (most notably Sodium 2-mercaptobenzothiazole, NaMBT) are critical intermediates in medicinal chemistry and corrosion inhibition.[1] However, their high la...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary & Core Mechanism
Sodium benzothiazole salts (most notably Sodium 2-mercaptobenzothiazole, NaMBT) are critical intermediates in medicinal chemistry and corrosion inhibition.[1] However, their high lattice energy is easily overcome by their hydration enthalpy, making them aggressively hygroscopic.[1]
The Scientific Risk:
It is not merely about "water weight" throwing off your stoichiometry.[1] The presence of moisture initiates two critical failure modes:
Hydrolytic Reversion: NaMBT is a weak base.[1] In the presence of atmospheric moisture and
, it hydrolyzes back to the protonated 2-mercaptobenzothiazole (MBT). MBT is significantly less soluble in aqueous/organic biphasic systems than the salt, leading to precipitation and heterogeneous reaction kinetics.[1]
Oxidative Dimerization: Moisture facilitates the oxidation of the thiolate anion to Dibenzothiazole Disulfide (MBTS), an impurity that is often inert to the desired nucleophilic substitution pathways.
Decision Workflow: The "Hygroscopic Loop"
Before proceeding with any synthesis, assess the state of your reagent using this logic flow.
Figure 1: Decision logic for handling hygroscopic benzothiazole salts. Green paths indicate optimal states; yellow/red paths require intervention.[1]
Technical Support Modules (Q&A)
Module A: Storage & Integrity
Q: I just received a new bottle. How do I prevent it from turning into a brick?A: The "Golden Hour" applies the moment you break the manufacturer's seal.
Parafilm is insufficient. The permeability of Parafilm to water vapor is too high for long-term storage of hygroscopic salts.[1]
The Secondary Containment Rule: Place the original bottle inside a secondary jar containing active desiccant (blue silica gel or
).
Headspace Purge: Before closing the bottle, gently flow dry Nitrogen or Argon into the headspace for 10 seconds.[1] This displaces moist ambient air.[1]
Module B: Accurate Dosing (Weighing)
Q: My sample gains weight while on the balance. How do I get an accurate mass?A: You are observing rapid hydration kinetics.[1] Do not use the "taring" method (adding solid to a tared boat).[1] Instead, use Difference Weighing :
Dry a capped weighing vial + sample in a desiccator.[1]
Weigh the entire vial (Mass A).
Quickly transfer the estimated amount to your reaction flask.[1]
Immediately recap and weigh the vial again (Mass B).
Mass Delivered = A - B .
Why this works: You never wait for the balance to stabilize while the solid is exposed. The exposure time is minimized to the transfer seconds only.
Module C: Recovery (Drying Protocols)
Q: My salt is already clumped. Can I save it?A: Yes, unless it has turned to liquid (deliquescence), in which case hydrolysis is likely too advanced.[1]
Protocol 1: Vacuum Oven (Standard)
Temp: 50–60°C (Do not exceed 80°C to avoid thermal decomposition of the sulfur linkage).
Crucial Step: Break up clumps before putting it in the oven. A solid block will trap moisture in the lattice core.[1]
Protocol 2: Azeotropic Drying (For stubborn cases)
If the salt is extremely sticky, chemical drying is superior to thermal drying.[1]
Suspend the salt in Toluene (forms azeotrope with water at 85°C).[1]
Reflux with a Dean-Stark trap until no more water collects.[1]
Filter the solid under an inert atmosphere (Schlenk frit) or rotary evaporate to dryness.
Note: Toluene is preferred over Benzene due to toxicity profiles, though Benzene/Ethanol mixtures are also effective [1].[1]
Note: Benzothiazoles can sometimes interfere with electrochemical detectors.[1] Volumetric KF is generally more robust for these sulfur-rich salts [3].[1]
Mass loss > 120°C suggests bound hydrates or decomposition.[1]
References
Armarego, W. L. F., & Chai, C. L. L. (2013).[1] Purification of Laboratory Chemicals. Butterworth-Heinemann.[1] (Standard protocols for drying organic salts via azeotrope). [1]
Sciencemadness Discussion. (2007). Drying the water out of hygroscopic crystals. (Community consensus on solvent precipitation methods).[1][5]
Sigma-Aldrich (Merck). (n.d.).[1] Karl Fischer Titration - Water Determination. (Technical overview of volumetric vs coulometric methods for salts).
National Institutes of Health (NIH). (2013).[1] Biological Activities of 2-Mercaptobenzothiazole Derivatives. (Context on hydrolysis and synthesis stability).
1H-NMR and 13C-NMR Spectral Analysis of Sodium 5-chlorobenzo[D]thiazole-2-carboxylate
Executive Summary Sodium 5-chlorobenzo[d]thiazole-2-carboxylate is a critical intermediate in the synthesis of bioactive benzothiazole scaffolds, often utilized in drug discovery for its antitumor and antimicrobial prope...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Sodium 5-chlorobenzo[d]thiazole-2-carboxylate is a critical intermediate in the synthesis of bioactive benzothiazole scaffolds, often utilized in drug discovery for its antitumor and antimicrobial properties. While the free acid form (5-chlorobenzo[d]thiazole-2-carboxylic acid) is the standard synthetic precursor, the sodium salt is frequently generated to enhance aqueous solubility for biological assays and specific nucleophilic substitution reactions.
This guide provides a definitive spectral analysis of the sodium salt, contrasting it with its free acid and non-chlorinated analogs. It addresses the common analytical challenge: distinguishing the 5-chloro regioisomer from the 6-chloro impurity and validating the complete conversion from acid to salt.
Comparative Analysis: Salt vs. Free Acid
In pharmaceutical applications, the choice between the free acid and the sodium salt dictates the analytical approach. The following table contrasts the physicochemical and spectral behaviors of the target product against its primary alternative.
Table 1: Comparative Performance Matrix
Feature
Target: Sodium Salt
Alternative: Free Acid
Impact on Analysis
Formula
C₈H₃ClNO₂S·Na
C₈H₄ClNO₂S
Salt lacks the acidic proton signal.
Solubility
High (>50 mg/mL in D₂O)
Low (Requires DMSO-d₆)
Salt allows D₂O usage , eliminating solvent suppression issues common in DMSO.[1]
1H-NMR Key
No -COOH peak. Aromatic shifts slightly shielded due to anion resonance.
C=O shift typically deshielded (downfield) vs. acid.[1]
C=O shift ~160–165 ppm.
Carbonyl shift is the primary indicator of electronic environment change.
Stability
Hygroscopic; pH sensitive.
Stable solid.
Salt samples must be analyzed immediately to prevent hydrolysis.
Structural Assignment Logic
Correctly assigning the aromatic protons is critical to confirm the 5-chloro substitution pattern and rule out the 6-chloro isomer.
Diagram 1: Regioisomer Assignment Logic
Caption: Decision tree for distinguishing the 5-chloro target from the common 6-chloro regioisomer based on proton coupling constants (J-values).
Detailed Spectral Analysis
1H-NMR Analysis (400 MHz, D₂O)
The sodium salt is best analyzed in Deuterium Oxide (D₂O) to verify solubility and salt formation.[1]
Solvent Residual: HDO peak at ~4.79 ppm.
Spectral Signature:
Absence of Acidic Proton: The broad singlet usually seen at 13.0–14.0 ppm in the free acid (DMSO-d₆) is absent , confirming the removal of the proton and formation of the carboxylate anion.
Aromatic Region (3 Protons):
H7 (Doublet, ~8.05 ppm, J = 8.6 Hz): Located ortho to H6.[1] This proton is deshielded by the ring current of the thiazole system.
H4 (Doublet, ~7.95 ppm, J = 2.1 Hz): Located meta to H6. The small coupling constant (J ~2 Hz) is characteristic of meta-coupling.
H6 (Doublet of Doublets, ~7.45 ppm, J = 8.6, 2.1 Hz): This proton couples to both H7 (ortho) and H4 (meta), creating a distinct dd pattern.[1]
13C-NMR Analysis (100 MHz, D₂O)
The Carbon-13 spectrum provides the definitive proof of the carbon skeleton and the oxidation state of the C2 position.
C=O (Carboxylate):~168–172 ppm .[1] The formation of the carboxylate anion generally results in a shift distinct from the free acid.
C2 (Thiazole Ring):~160–165 ppm .[1] This carbon is highly deshielded due to the adjacent Nitrogen and Sulfur atoms.
C5 (Ipso-Cl):~132–134 ppm .[1] The carbon attached directly to the Chlorine atom shows a characteristic shift due to the heavy atom effect and electronegativity.
Aromatic Carbons: The remaining carbons (C3a, C7a, C4, C6, C7) appear in the 120–155 ppm range.[1]
Experimental Protocol: Synthesis to Analysis
This protocol ensures the generation of a high-purity sample for spectral validation.
Diagram 2: Analytical Workflow
Caption: Step-by-step workflow for converting the free acid precursor into the sodium salt for NMR analysis.
Protocol Steps:
Stoichiometry: Dissolve 1.0 mmol of 5-chlorobenzo[d]thiazole-2-carboxylic acid in 5 mL of Ethanol.
Neutralization: Slowly add 1.0 mmol of NaOH (1M aqueous solution). Stir for 30 minutes at room temperature.
Note: Excess NaOH can cause hydrolysis of the thiazole ring; precise stoichiometry is vital.
Isolation: Remove solvent under reduced pressure (rotary evaporator) to yield the solid sodium salt.
Sample Prep: Dissolve ~10 mg of the solid in 0.6 mL of D₂O .
Validation: The solution must be clear. Turbidity indicates incomplete salt formation (presence of free acid).[1]
References
Sigma-Aldrich. (n.d.).[2][3] 5-Chlorobenzo[d]thiazole-2-carboxylic acid Product Sheet. Retrieved from [1]
Royal Society of Chemistry. (2013).[1] Silver catalyzed decarboxylative direct C2-alkylation of benzothiazole. Electronic Supplementary Material (ESI) for Chemical Communications.[1] Retrieved from [1]
National Institutes of Health (NIH). (2022).[1] Investigation of the Effect of Substituents on Electronic and Charge Transport Properties of Benzothiazole Derivatives. PMC. Retrieved from [1]
Baghdad Science Journal. (2024). Synthesis and Characterization of New 2-amino-5-chlorobenzothiazole Derivatives. Retrieved from [1]
MDPI. (2022).[1] 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. Retrieved from [1]
A Comparative Efficacy Analysis: The Natural Hormone Indole-3-Acetic Acid versus the Synthetic Scaffold Sodium 5-chlorobenzo[D]thiazole-2-carboxylate
An In-Depth Guide for Researchers and Drug Development Professionals Executive Summary In the landscape of bioactive molecules, a fascinating dichotomy exists between endogenous regulators and synthetic scaffolds designe...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Guide for Researchers and Drug Development Professionals
Executive Summary
In the landscape of bioactive molecules, a fascinating dichotomy exists between endogenous regulators and synthetic scaffolds designed for therapeutic intervention. This guide provides a comparative analysis of two such entities: Indole-3-acetic acid (IAA), the principal native auxin in plants with burgeoning roles in mammalian pathophysiology, and Sodium 5-chlorobenzo[D]thiazole-2-carboxylate, a representative of the benzothiazole class—a privileged synthetic scaffold in modern medicinal chemistry. While IAA presents a case of a single molecule with pleiotropic, often concentration-dependent effects, the benzothiazole core serves as a versatile foundation for generating vast libraries of targeted therapeutic agents. This document delves into their respective mechanisms of action, summarizes their efficacy from published experimental data, and provides detailed protocols and conceptual diagrams to ground the discussion in practical, reproducible science. We aim to illuminate the distinct strategic value of studying a natural, multi-target molecule versus a synthetic, adaptable chemical framework.
Part 1: Indole-3-Acetic Acid (IAA) - The Endogenous Regulator
Indole-3-acetic acid (IAA) is the most common and well-studied naturally occurring plant hormone of the auxin class[1][2]. Primarily produced in the apical buds and young leaves of plants, it is a critical signaling molecule that governs myriad aspects of plant growth and development, including cell division, elongation, and differentiation[1][3][4]. Beyond its established role in botany, IAA is also a metabolic product of tryptophan, generated by the gut microbiota in mammals, where it is increasingly recognized for its influence on host physiology, from immune modulation to cancer progression[5][6].
Mechanism of Action
In Plant Systems: IAA's canonical mechanism involves its role as a "molecular glue." It facilitates the interaction between TIR1/AFB F-box proteins and Aux/IAA transcriptional repressors[7]. This binding event targets the Aux/IAA proteins for ubiquitination and subsequent degradation by the 26S proteasome. The removal of these repressors liberates Auxin Response Factors (ARFs), transcription factors that then bind to auxin-response elements in the promoters of target genes, thereby activating or repressing their transcription to orchestrate growth and development[1].
In Mammalian Systems: IAA's effects are multifaceted and context-dependent. A key target is the Aryl hydrocarbon Receptor (AhR), a ligand-activated transcription factor[5]. Activation of AhR by IAA can lead to immunosuppressive effects, which may contribute to tumor growth in some contexts by promoting an immunosuppressive tumor-associated macrophage (TAM) phenotype[5]. Conversely, IAA has demonstrated anti-cancer properties. It can enhance the efficacy of chemotherapy by increasing reactive oxygen species (ROS), disrupting autophagy, and damaging cancer cells[5][8]. This dual functionality—promoting or suppressing tumors—appears to be highly dependent on its concentration and the specific cancer type[5]. Furthermore, IAA exhibits protective effects by strengthening the intestinal barrier, reducing inflammation, and showing antioxidant properties[5][9][10].
Efficacy Data: A Summary of Biological Activities
The diverse roles of IAA have been quantified across numerous biological systems. The following table summarizes key findings.
Biological Context
Specific Effect
Model System
Key Quantitative Finding
Reference
Plant Physiology
Promotion of Adventitious Roots
Plant Cuttings
Widely used commercially to ensure higher success rates and faster establishment in vegetative propagation.
Experimental Protocol: Assessing IAA's Effect on Cancer Cell Viability
This protocol describes a standard MTT assay to determine the cytotoxic or cytostatic effects of IAA on a cancer cell line, such as HCT-116 (colorectal cancer).
Objective: To quantify the dose-dependent effect of IAA on the metabolic activity (as an indicator of viability) of HCT-116 cells.
Materials:
HCT-116 human colorectal carcinoma cell line
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
Indole-3-acetic acid (IAA), sterile-filtered stock solution in DMSO
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
Dimethyl sulfoxide (DMSO)
96-well cell culture plates, sterile
CO₂ incubator (37°C, 5% CO₂)
Microplate reader (570 nm wavelength)
Methodology:
Cell Seeding: Seed HCT-116 cells into a 96-well plate at a density of 5,000 cells per well in 100 µL of complete DMEM. Incubate for 24 hours to allow for cell attachment.
Compound Treatment: Prepare serial dilutions of IAA (e.g., 0, 10, 50, 100, 250, 500 µM) in complete DMEM from the stock solution. The final DMSO concentration in all wells, including the vehicle control (0 µM IAA), should be kept constant and non-toxic (e.g., <0.1%).
Remove the old media from the wells and add 100 µL of the respective IAA dilutions or vehicle control.
Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.
MTT Addition: After incubation, add 20 µL of the 5 mg/mL MTT solution to each well. Incubate for another 4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.
Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
Analysis: Normalize the absorbance values of the treated wells to the vehicle control wells (representing 100% viability). Plot the percentage of cell viability against the IAA concentration to determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).
Visualization: IAA Signaling in Cancer Modulation
The diagram below illustrates the dual role of IAA in cancer, mediated through ROS generation and AhR signaling.
Caption: Dual signaling roles of Indole-3-Acetic Acid (IAA) in cancer.
Part 2: Sodium 5-chlorobenzo[D]thiazole-2-carboxylate - A Synthetic Scaffold with Therapeutic Potential
Unlike the naturally occurring IAA, Sodium 5-chlorobenzo[D]thiazole-2-carboxylate belongs to the benzothiazole family of synthetic heterocyclic compounds. The benzothiazole ring is considered a "privileged scaffold" in medicinal chemistry due to its presence in a wide array of pharmacologically active compounds and its ability to interact with various biological targets[14][15]. Derivatives of this core structure have been extensively explored and have demonstrated a broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties[14][16][17][18].
The specific molecule, Sodium 5-chlorobenzo[D]thiazole-2-carboxylate, is best understood not as a standalone therapeutic but as a key chemical intermediate or a fragment for building more complex drug candidates. The chloro- substitution on the benzene ring and the carboxylate group at the 2-position of the thiazole are critical features that medicinal chemists can modify to tune the molecule's physicochemical properties and biological activity.
Mechanism of Action
A singular mechanism of action cannot be ascribed to the core scaffold. Instead, the mechanism is determined by the specific functional groups appended to the benzothiazole nucleus. For example:
Anticancer Derivatives: Some benzothiazole derivatives function as inhibitors of key signaling enzymes like Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) or Cyclin-Dependent Kinase 2 (CDK2)[19][20]. Others can intercalate with DNA or disrupt tubulin polymerization, leading to mitotic arrest and apoptosis[15].
Antimicrobial Derivatives: In bacteria, derivatives can target essential enzymes. For instance, certain N-Arylalkylbenzo[d]thiazole-2-carboxamides are predicted to be ligands for M. tuberculosis HisG, an enzyme involved in histidine biosynthesis, making it a potential drug target[21][22].
Efficacy Data: A Survey of Benzothiazole Derivatives
No direct efficacy data for Sodium 5-chlorobenzo[D]thiazole-2-carboxylate was found in the reviewed literature. However, the efficacy of closely related derivatives highlights the potential of this chemical class. The ethyl ester of the core acid, ethyl 5-chlorobenzo[d]thiazole-2-carboxylate, serves as a precursor for more complex molecules[21].
Biological Context
Derivative Class
Model System
Key Quantitative Finding
Reference
Antimicrobial
N-Arylalkylbenzo[d]thiazole-2-carboxamides
Mycobacterium tuberculosis H37Rv
The most potent compound (5bf) showed a Minimum Inhibitory Concentration (MIC) of 0.78 µg/mL.
Experimental Protocol: General Synthesis of N-Arylalkylbenzo[d]thiazole-2-carboxamides
This protocol provides a generalized, two-step method for synthesizing active derivatives starting from a precursor related to the topic compound, based on established chemical literature[21][22].
Objective: To synthesize a library of benzothiazole-2-carboxamide derivatives for biological screening.
Step 1: Synthesis of Ethyl 5-chlorobenzo[d]thiazole-2-carboxylate
To a suitable reaction vessel, add 5-chloro-2-aminothiophenol (1 equivalent) and ethyl glyoxalate (1.2 equivalents) in a suitable solvent (e.g., water, for a green chemistry approach).
Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
Upon completion (typically 5-10 hours), extract the product into an organic solvent like ethyl acetate.
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to afford pure ethyl 5-chlorobenzo[d]thiazole-2-carboxylate.
Step 2: Amide Coupling to Synthesize Target Compounds
Hydrolysis (Optional): The ethyl ester can be hydrolyzed to the corresponding carboxylic acid (the core of the topic compound) using a base like NaOH, followed by acidification.
Amidation: To a solution of the carboxylic acid (or directly from the ethyl ester) (1 equivalent) in a solvent-free or microwave-assisted condition, add the desired primary or secondary amine (1.1 equivalents).
If starting from the acid, a coupling agent (e.g., HATU, HOBt/EDC) may be required. For solvent-free methods from the ester, a catalyst like ammonium chloride can be used.
Heat the reaction mixture (conventional or microwave irradiation) until the starting material is consumed (monitored by TLC).
After cooling, the crude product can be purified by recrystallization or column chromatography to yield the final N-substituted benzo[d]thiazole-2-carboxamide derivative.
Visualization: Synthetic Workflow for Benzothiazole Derivatives
The following diagram outlines a general synthetic pathway for creating a library of diverse benzothiazole derivatives from a common starting material.
Caption: General workflow for synthesizing a library of benzothiazole amides.
Part 3: Comparative Analysis and Future Directions
The comparison between IAA and Sodium 5-chlorobenzo[D]thiazole-2-carboxylate is fundamentally a comparison of biological versus synthetic paradigms.
Dependent on final derivative; can be designed for high target specificity
Known Efficacy
Well-documented in plants; context-dependent dual role in mammalian cancer and inflammation.
Efficacy is not documented for the specific molecule but is high for various derivatives in antimicrobial and anticancer applications.
Therapeutic Approach
Modulating endogenous pathways; potential as a chemo-adjuvant or dietary supplement.
Rational drug design; serves as a starting point for lead optimization to create potent, specific inhibitors or agents.
Data Availability
Extensive for the parent molecule.
Scarce for the parent molecule; extensive for the broader chemical class.
Concluding Insights and Future Perspectives
Indole-3-acetic acid represents a molecule shaped by evolution to act as a master regulator. Its therapeutic potential lies in its ability to modulate complex biological networks. The key challenge and opportunity for researchers is to harness its context-dependent effects—for example, leveraging its pro-oxidant activity to sensitize cancer cells to chemotherapy while utilizing its anti-inflammatory properties in other conditions[5][8]. Future research should focus on defining the precise concentrations and cellular environments that dictate its switch from a beneficial to a potentially detrimental agent.
Sodium 5-chlorobenzo[D]thiazole-2-carboxylate , on the other hand, embodies the power of synthetic chemistry. Its value is not in its intrinsic activity but in its potential as a building block. The benzothiazole nucleus is a proven pharmacophore, and the specific substitutions on this molecule (a 5-chloro group and a 2-carboxylate) provide handles for chemists to build upon. Future work in this area will undoubtedly involve using this and similar scaffolds to synthesize and screen new libraries of compounds against specific targets, such as kinases, microbial enzymes, or receptors implicated in disease[19][21].
Microbiota-derived 3-IAA (indole-3-acetic acid) influences chemotherapy efficacy in pancreatic cancer | Content for health professionals. Biocodex Microbiota Institute. [Link]
Gut microbiota derived indole-3-acetic acid ameliorates precancerous inflammatory intestinal milieu to inhibit tumorigenesis through IL-35 | Journal for ImmunoTherapy of Cancer. Journal for ImmunoTherapy of Cancer. [Link]
Oxidative activation of indole-3-acetic acids to cytotoxic species - A potential new role for plant auxins in cancer therapy - ResearchGate. ResearchGate. [Link]
Indole-3-Acetic Acid as a Putative Selective AhR Modulator Counteracts Skatole-Induced Dual-Hit Toxicity in Colorectal Cancer Cells - MDPI. MDPI. [Link]
Indole-3-Acetic Acid (IAA), and Auxin in Plants | Plant Physiology - Biology Discussion. Biology Discussion. [Link]
The Protective Effect of Indole-3-Acetic Acid (IAA) on H2O2-Damaged Human Dental Pulp Stem Cells Is Mediated by the AKT Pathway and Involves Increased Expression of the Transcription Factor Nuclear Factor-Erythroid 2-Related Factor 2 (Nrf2) and Its Downstream Target Heme Oxygenase 1 (HO-1) - PMC. National Center for Biotechnology Information. [Link]
Indole-3-Acetic Acid is Produced by Emiliania huxleyi Coccolith-Bearing Cells and Triggers a Physiological Response in Bald Cells - Frontiers. Frontiers. [Link]
Protective Role of Indole-3-Acetic Acid Against Salmonella Typhimurium: Inflammation Moderation and Intestinal Microbiota Restoration - MDPI. MDPI. [Link]
Mechanism of indole-3-acetic acid oxidation by plant peroxidases - PMC - NIH. National Center for Biotechnology Information. [Link]
Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles - MDPI. MDPI. [Link]
N-Arylalkylbenzo[d]thiazole-2-carboxamides as anti-mycobacterial agents: Design, new methods of synthesis and biological evaluation - ResearchGate. ResearchGate. [Link]
Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - RSC Publishing. Royal Society of Chemistry. [Link]
Triazolbenzo[d]thiazoles: efficient synthesis and biological evaluation as neuroprotective agents - PMC. National Center for Biotechnology Information. [Link]
Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking - MDPI. MDPI. [Link]
Thiazole Ring—A Biologically Active Scaffold - PMC. National Center for Biotechnology Information. [Link]
An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI. [Link]
Synthesis, Characterization and Antimicrobial Evaluation of some Thiazole-Derived Carbamates, Semicarbazones, Amides and Carboxamide. Tropical Journal of Pharmaceutical Research. [Link]
N-Arylalkylbenzo[d]thiazole-2-carboxamides as anti-mycobacterial agents: design, new methods of synthesis and biological evaluation - RSC Publishing. Royal Society of Chemistry. [Link]
Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations - PubMed. PubMed. [Link]
Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies - PMC. National Center for Biotechnology Information. [Link]
Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. ResearchGate. [Link]
Biological Activities of Thiadiazole Derivatives: A Review. ResearchGate. [Link]
Thiazolotriazoles: Their Biological Activity and Structure-Activity Relationships - PubMed. PubMed. [Link]
The tetrazole analogue of the auxin indole-3-acetic acid binds preferentially to TIR1 and not AFB5. bioRxiv. [Link]
Discovery of new thiazolidine-2,4-dione derivatives as potential VEGFR-2 inhibitors: In vitro and in silico studies - PMC. National Center for Biotechnology Information. [Link]
Indole-3-acetic acid: A widespread physiological code in interactions of fungi with other organisms - PMC. National Center for Biotechnology Information. [Link]
An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC. National Center for Biotechnology Information. [Link]
Impact of External Sources of Indole Acetic Acid and 2,3,5-Triiodobenzoic Acid on Alkaloid Production and Their Relationships with Primary Metabolism and Antioxidant Activity in Annona emarginata (Schltdl.) H. Rainer - MDPI. MDPI. [Link]
Assessing purity of Sodium 5-chlorobenzo[D]thiazole-2-carboxylate using elemental analysis
Executive Summary Sodium 5-chlorobenzo[D]thiazole-2-carboxylate is a critical heterocyclic scaffold, often utilized as a metabolic intermediate or a precursor for luciferin analogs in bioluminescence assays. Its characte...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Sodium 5-chlorobenzo[D]thiazole-2-carboxylate is a critical heterocyclic scaffold, often utilized as a metabolic intermediate or a precursor for luciferin analogs in bioluminescence assays. Its characterization presents a specific analytical challenge: as a sodium salt, it is prone to hygroscopicity and hydrate formation, rendering standard HPLC purity data insufficient for establishing bulk stoichiometry.
This guide objectively compares Elemental Analysis (EA) against Quantitative NMR (qNMR) and HPLC , providing a validated protocol for EA that addresses the specific interference caused by alkali metals in sulfur-containing heterocycles.
Comparative Analysis: EA vs. Alternatives
While HPLC is the industry standard for detecting organic impurities, it fails to quantify inorganic counter-ions (Sodium) or solvent entrapment (Water/Methanol). Elemental Analysis serves as the "Gatekeeper" for bulk composition but requires specific modifications for this compound.
Table 1: Method Performance Matrix
Feature
Elemental Analysis (CHNS/O)
HPLC-UV/Vis
qNMR (H)
Primary Target
Bulk Elemental Composition (C, H, N, S)
Organic Impurities & Isomers
Absolute Purity & Solvation
Sodium Detection
Indirect (via Ash/Residue)
No (Invisible to UV)
No (Invisible to H)
Hydrate Detection
Excellent (via H/O ratios)
Poor
Excellent
Sample Destructive?
Yes
Yes
No
Precision
(Absolute)
(Relative)
(Standard)
Critical Weakness
Sodium Effect: Na traps Sulfur as in ash.
Requires reference standards.
Sensitivity limits; cost.
The "Sodium Effect" in Benzothiazoles
A critical failure point in analyzing Sodium 5-chlorobenzo[D]thiazole-2-carboxylate via standard CHNS combustion is the sequestration of sulfur.
Mechanism: During combustion at 950–1000°C, the sodium counter-ion reacts with the sulfur from the thiazole ring and oxygen to form Sodium Sulfate (
).
Result: This salt is thermally stable and remains in the ash crucible, leading to low Sulfur recovery (often 15-20% lower than theoretical) and skewed Oxygen data.
Solution: The protocol below incorporates Tungsten Trioxide (
) or Vanadium Pentoxide () as a combustion aid to displace the sulfur.
Reference Standard: Sulfanilamide (for calibration) and a verified Sodium Salt standard (e.g., Sodium Benzoate) to check Na tolerance.
Sample Preparation Workflow (Graphviz)
Figure 1: Optimized EA Workflow for Sodium Salts. The addition of
is the critical control point.
Step-by-Step Procedure
Hygroscopicity Management: The sodium carboxylate moiety is hygroscopic. Dry the sample in a vacuum oven at 40°C for 4 hours prior to analysis. If the sample is a known hydrate (e.g., hemihydrate), skip aggressive drying to preserve crystal water, but account for it in theoretical calculations.
Weighing: Using a microbalance (readability 0.001 mg), weigh 2.0 mg (
mg) of the sample into a Tin (Sn) capsule.
Combustion Aid Addition: Directly add 10–15 mg of
into the capsule over the sample.
Function:
acts as a flux and strong acid at high temperatures, preventing the formation of stable sodium sulfate and ensuring 100% conversion of organic Sulfur to gas.
Combustion: Seal the capsule. Run the cycle with an oxidation furnace temperature of 1020°C (slightly higher than standard organic runs) and an oxygen injection time of 5–8 seconds.
Calibration: Run a "Conditioning" sample of the sodium salt +
before the actual run to equilibrate the ash buildup in the reactor crucible.
Data Analysis & Interpretation
When interpreting results for Sodium 5-chlorobenzo[D]thiazole-2-carboxylate (
), you must compare "Found" values against "Theoretical" values that account for the sodium mass.
Molecular Weight (Anhydrous): 235.62 g/mol
Table 2: Theoretical vs. Experimental Data Scenarios
Element
Theoretical (Anhydrous)
Exp. Result (Pass)
Exp. Result (Fail - Hydrated)
Exp. Result (Fail - "Sodium Effect")
Carbon
40.78%
40.70%
39.25%
40.80%
Hydrogen
1.28%
1.30%
1.85% (High)
1.25%
Nitrogen
5.94%
5.91%
5.70%
5.95%
Sulfur
13.61%
13.55%
13.10%
10.20% (Low)
Scenario 3 Analysis (Sodium Effect): Note the drastically low Sulfur in the last column. This occurs if
is omitted. The Sodium traps the sulfur in the ash.
Scenario 2 Analysis (Hydration): High Hydrogen and low Carbon/Nitrogen/Sulfur uniformly suggests the sample has absorbed water (approx 0.5 - 1.0 mole
).
Strategic Decision Matrix
When should you rely on EA versus HPLC or qNMR? Use this logic flow to determine the appropriate analytical path.
Figure 2: Analytical Decision Tree. qNMR is recommended as a secondary check if EA indicates hydration.
PubChem. Thiazole-5-carboxylic acid and derivatives: Compound Summary. National Library of Medicine.
Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications.[1][2][3][4] Progress in Nuclear Magnetic Resonance Spectroscopy.[2] (General reference for qNMR vs EA methodology).
Microanalysis of Sulfur in the Presence of Alkali Metals.Thermo Fisher Scientific Technical Note. (Standard industry protocol for using
additives).
ResearchGate. Synthesis and biological evaluation of benzothiazole derivatives. (Context for synthesis and salt formation).
UV-Vis Absorption Spectra of Benzothiazole Salts: A Comparative Technical Guide
The following technical guide compares the UV-Vis absorption spectra of benzothiazole salts, designed for researchers in medicinal chemistry and spectroscopy. Executive Summary & Scientific Rationale Benzothiazole salts—...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide compares the UV-Vis absorption spectra of benzothiazole salts, designed for researchers in medicinal chemistry and spectroscopy.
Executive Summary & Scientific Rationale
Benzothiazole salts—specifically benzothiazolium cations formed via N-alkylation or protonation—exhibit distinct optoelectronic properties compared to their neutral counterparts. In drug development, these salts are often the preferred pharmacophore due to enhanced water solubility and bioavailability.
From a spectroscopic standpoint, the conversion of the neutral benzothiazole to its cationic salt form significantly alters the HOMO-LUMO gap. The introduction of a positive charge on the nitrogen atom lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), making the ring a stronger electron acceptor. This facilitates Intramolecular Charge Transfer (ICT), typically resulting in a bathochromic (red) shift and hyperchromic effect (increased intensity) in the absorption spectra.
This guide compares these spectral signatures against key isosteres: Benzimidazole and Benzoxazole salts.
Mechanistic Principles of Absorption
To interpret the spectra accurately, one must understand the electronic transitions involved:
Transitions: Dominant in the aromatic backbone. In salts, the extended conjugation and ring planarity often intensify these bands in the UV region (250–300 nm).
Intramolecular Charge Transfer (ICT): In 2-substituted benzothiazolium salts, the cationic heterocycle acts as an electron sink. If an electron-donating group (e.g., phenyl, amino, thienyl) is present at the 2-position, a strong ICT band appears in the UVA or visible region (350–450+ nm).
Heteroatom Effect: The sulfur atom in benzothiazole is less electronegative than oxygen (benzoxazole) and has different resonance contributions than nitrogen (benzimidazole). This results in the following general trend for
The following diagram illustrates how structural modifications and salt formation shift the absorption energy gap.
Caption: Workflow showing how salt formation and heteroatom substitution modulate the HOMO-LUMO gap and spectral shift.
Comparative Spectral Data
The table below summarizes the typical absorption maxima (
) and molar extinction coefficients () for benzothiazole salts compared to their neutral forms and isosteric alternatives.
Compound Class
State
Typical (nm)
Spectral Features
Key Applications
Benzothiazole
Neutral
285, 296
Sharp bands; vibrational fine structure often visible in non-polar solvents.
Ligands, precursors
Benzothiazolium
Salt (Cation)
305, 350–450+
Broad, red-shifted ICT bands. High ( M⁻¹cm⁻¹). Sensitive to counter-ions in non-polar solvents.
DNA binding, Cyanine dyes, NLO materials
Benzimidazole
Neutral
270–280
Hypsochromic (blue) shift relative to benzothiazole.
Anthelmintics, antifungal
Benzimidazolium
Salt
280–300
Moderate red shift. Less pronounced ICT than thiazoles unless heavily substituted.
Ionic liquids, carbene precursors
Benzoxazole
Neutral
230, 270
Strongest blue shift. High energy transitions due to O-atom electronegativity.
Whitening agents, scintillators
Key Observation: Benzothiazolium salts often exhibit a "tail" extending into the visible region, which is absent in benzoxazole salts. This makes benzothiazoles superior for applications requiring visible light absorption (e.g., photosensitizers) but potentially problematic if strict UV transparency is required.
Analyzing salts requires specific attention to solvent polarity and counter-ion dissociation.
Reagents & Equipment[2]
Solvents: Spectroscopic grade Methanol (MeOH), Ethanol (EtOH), DMSO, or Water.
Note: Avoid non-polar solvents (Hexane) as salts are insoluble.
Instrument: Double-beam UV-Vis Spectrophotometer (e.g., Shimadzu UV-2600 or equivalent).
Cuvettes: Quartz (1 cm path length).
Step-by-Step Methodology
Stock Solution Preparation:
Weigh 1–2 mg of the benzothiazole salt.
Dissolve in 10 mL of DMSO (to ensure complete solubility of the organic cation).
Concentration target:
M.
Dilution Series (Linearity Check):
Prepare working standards in the range of
M to M using the target solvent (e.g., Ethanol).
Critical: Salts may aggregate at high concentrations. Verify Beer-Lambert law linearity.
Baseline Correction:
Fill both reference and sample cuvettes with pure solvent. Run a baseline correction to subtract solvent absorption (crucial for DMSO which absorbs <268 nm).
Measurement:
Scan Range: 200 nm – 800 nm.
Scan Speed: Medium (to capture fine structure).
Slit Width: 1.0 nm.
Solvatochromic Validation (Self-Validating Step):
Record spectra in Water (highly polar) vs. Dichloromethane (medium polarity, if soluble).
Validation: Benzothiazolium salts typically show negative solvatochromism (blue shift) or complex band broadening in highly polar solvents if the excited state is less polar than the ground state, though this varies by substituent.
Diagram 2: Experimental Workflow
Caption: Step-by-step decision tree for obtaining valid UV-Vis spectra of organic salts.
References
Irfan, A., et al. (2022). Investigation of the Effect of Substituents on Electronic and Charge Transport Properties of Benzothiazole Derivatives. National Institutes of Health (PMC). Link
Arachchige, K. M., et al. (2019). Synthesis, Solvatochromism and Estimation of Ground and Excited State Dipole Moments of Silylated Benzothiazole Dyes. ResearchGate. Link
NIST Chemistry WebBook. Benzothiazole UV/Visible Spectrum. National Institute of Standards and Technology.[2] Link
Al-Salahi, R., et al. (2015). Benzimidazolium quaternary ammonium salts: synthesis and UV-visible spectra. ResearchGate. Link
Vergara, S., et al. (2022). Benzothiazole Derivatives as Multifunctional Antioxidant Agents: Structure–Activity Relationship. KU Leuven / MDPI. Link
Reproducibility of biological assays using Sodium 5-chlorobenzo[D]thiazole-2-carboxylate
An In-Depth Guide to the Reproducibility of Biological Assays with Sodium 5-chlorobenzo[D]thiazole-2-carboxylate (Virstatin) Introduction: The Shift from Bactericidal to Anti-Virulence Strategies The escalating crisis of...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Guide to the Reproducibility of Biological Assays with Sodium 5-chlorobenzo[D]thiazole-2-carboxylate (Virstatin)
Introduction: The Shift from Bactericidal to Anti-Virulence Strategies
The escalating crisis of antibiotic resistance has catalyzed a paradigm shift in antimicrobial drug discovery. Rather than focusing solely on agents that kill bacteria (bactericidal) or inhibit their growth (bacteriostatic), researchers are increasingly exploring anti-virulence therapies.[1][2][3] These strategies aim to disarm pathogens by neutralizing their virulence factors, thereby preventing disease without exerting strong selective pressure for resistance.[1][3]
Sodium 5-chlorobenzo[D]thiazole-2-carboxylate, widely known as Virstatin, is a pioneering small molecule in this class.[4] It selectively inhibits the virulence of Vibrio cholerae, the etiological agent of cholera, by targeting a key transcriptional activator, ToxT.[4][5] Specifically, Virstatin disrupts the homodimerization of ToxT, a crucial step for the activation of genes encoding cholera toxin (CT) and the toxin co-regulated pilus (TCP), which are essential for colonization and pathogenesis.[5][6][7][8] Given its targeted mechanism, the reliability and reproducibility of assays designed to screen for and characterize Virstatin and its analogs are paramount for advancing anti-virulence research.
This guide provides a comparative analysis of biological assays utilizing Virstatin, focusing on the critical factors that influence experimental reproducibility. We will compare Virstatin's performance with that of a naturally occurring inhibitor, linoleic acid, to highlight how differing mechanisms of action necessitate distinct experimental considerations.
Mechanism of Action: A Tale of Two Inhibitors
Understanding the molecular mechanism is fundamental to designing robust and reproducible assays. While both Virstatin and unsaturated fatty acids like linoleic acid inhibit ToxT, they do so via distinct mechanisms, which has significant implications for assay design.
Virstatin: As established, Virstatin's primary mechanism is the inhibition of ToxT dimerization.[5][7][8] This prevents the ToxT dimer from effectively binding to the promoter regions of virulence genes like ctxA (cholera toxin) and tcpA (toxin co-regulated pilus).[6][9] Assays measuring Virstatin's activity are therefore direct or indirect readouts of this protein-protein interaction inhibition.
Linoleic Acid: In contrast, linoleic acid, a component of host bile, appears to directly affect the ability of monomeric ToxT to bind DNA.[10] It does not primarily target dimerization, suggesting a different mode of allosteric regulation.[10] This distinction is critical, as assays sensitive to dimerization may not be optimal for evaluating compounds with this alternative mechanism.
Visualizing the Inhibition Pathway
The following diagram illustrates the V. cholerae virulence cascade and the distinct intervention points for Virstatin and Linoleic Acid.
Caption: Mechanism of V. cholerae virulence inhibition.
Comparative Performance and Reproducibility Factors
The efficacy of ToxT inhibitors can vary significantly based on experimental conditions. Reproducibility is not merely about consistent technique but also about understanding and controlling the biological variables that influence the assay outcome.
Key Performance Metrics
The following table summarizes typical inhibitory concentrations for Virstatin and Linoleic Acid. Note the variability, which underscores the importance of standardized assay conditions.
V. cholerae Strain and toxT Allele: This is arguably the most significant source of variability. Different strains of V. cholerae (e.g., Classical vs. El Tor biotypes) and even minor variations in the toxT gene sequence (alleles) can lead to different responses to inhibitors.[11][12] A 2023 study highlighted that the effects of both fatty acids and Virstatin were discrete depending on the ToxT allele.[11] Therefore, specifying the exact strain and, if possible, the toxT allele is crucial for reproducibility. A virstatin-resistant mutant with a single point mutation (L113P) in ToxT has also been identified, demonstrating how subtle genetic changes can drastically alter results.[5][8]
Culture Conditions: The expression of the entire ToxR regulon is tightly controlled by environmental cues.[11] For reproducible results, virulence-inducing conditions must be meticulously controlled.
pH: A slightly acidic pH of 6.5 is optimal for inducing virulence gene expression in vitro.[6]
Temperature: A shift to 30°C is a standard condition used to mimic the host environment and induce the virulence cascade.[6]
Growth Medium: Luria-Bertani (LB) broth is commonly used, but specific formulations like AKI medium are also employed, particularly for El Tor strains.[13] Consistency in media preparation is key.
Inoculum Preparation: The physiological state of the bacterial inoculum can affect the kinetics of virulence gene expression. A standardized protocol for overnight culture and sub-culturing into the assay medium is essential to ensure that bacteria enter the experiment in a consistent growth phase.
Experimental Protocols for Assessing ToxT Inhibition
To ensure trustworthiness, protocols must be self-validating, incorporating appropriate positive and negative controls. Below are detailed methodologies for common assays.
Workflow for Anti-Virulence Compound Screening
This diagram outlines a typical tiered screening process to identify and validate inhibitors of V. cholerae virulence.
A Senior Application Scientist's Guide to the Proper Disposal of Sodium 5-chlorobenzo[d]thiazole-2-carboxylate
Introduction: Beyond the Benchtop In the fast-paced environment of drug discovery and development, our focus is often on synthesis, screening, and analysis. However, the lifecycle of a chemical compound extends beyond it...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: Beyond the Benchtop
In the fast-paced environment of drug discovery and development, our focus is often on synthesis, screening, and analysis. However, the lifecycle of a chemical compound extends beyond its immediate use. Sodium 5-chlorobenzo[d]thiazole-2-carboxylate, a heterocyclic compound typical in medicinal chemistry research, requires meticulous handling not only during experimentation but, critically, through its final disposal. Improper disposal poses risks to personnel and the environment. This guide provides a clear, scientifically-grounded protocol for the safe and compliant disposal of this compound, ensuring that our commitment to safety and environmental stewardship is as rigorous as our research.
Part 1: Hazard Identification and Risk Assessment
Understanding the inherent risks of a compound is the foundation of its safe management. Sodium 5-chlorobenzo[d]thiazole-2-carboxylate, and its parent acid, are classified with specific hazards that dictate our handling and disposal procedures.
The primary risks associated with this compound are:
Acute Toxicity (Oral): It is classified as harmful if swallowed.[1][2][3][4]
Skin Irritation: Causes skin irritation upon contact.[2][5]
Serious Eye Irritation: Presents a significant risk of serious eye irritation.[2][3][5]
Respiratory Irritation: May cause respiratory irritation if inhaled as a dust or aerosol.[2][3][5]
Beyond these immediate health effects, its chemical structure—a chlorinated benzothiazole—places it in a category of compounds that requires careful environmental consideration. Chlorinated organic compounds can be persistent in the environment and may form hazardous byproducts if not disposed of correctly.[6][7] Therefore, under no circumstances should this chemical be disposed of via standard laboratory drains or in municipal waste.[8][9][10]
Summary of Hazard Information and Protective Measures
Hazard Classification
GHS Hazard Code
GHS Pictogram
Signal Word
Required Personal Protective Equipment (PPE)
Harmful if swallowed
H302
GHS07 (Exclamation Mark)
Warning
Standard laboratory attire, including a fully buttoned lab coat.
Causes skin irritation
H315
GHS07 (Exclamation Mark)
Warning
Nitrile rubber gloves (inspect before use).[11][12]
Causes serious eye irritation
H319
GHS07 (Exclamation Mark)
Warning
ANSI-approved safety glasses with side shields or safety goggles.[11]
May cause respiratory irritation
H335
GHS07 (Exclamation Mark)
Warning
Use in a well-ventilated area or chemical fume hood.[2]
Part 2: Standard Operating Procedure for Disposal
This protocol is designed to be a self-validating system, ensuring safety and compliance at each stage. The core principle is that Sodium 5-chlorobenzo[d]thiazole-2-carboxylate must be handled as hazardous chemical waste from the moment it is designated for disposal.
Step 1: Waste Segregation and Containment
The cardinal rule of chemical waste management is to never mix incompatible waste streams.[13][14] This prevents dangerous reactions and ensures the waste can be processed safely by a licensed disposal facility.
Primary Container: Designate a specific, dedicated waste container for Sodium 5-chlorobenzo[d]thiazole-2-carboxylate and closely related residues.
The container must be made of a chemically compatible material (e.g., High-Density Polyethylene - HDPE) and be in good condition, free from damage or leaks.[8]
It must have a secure, leak-proof screw-top cap.[8]
Secondary Containment: Place the primary waste container in a larger, shatter-proof secondary container (such as a rubber or plastic bucket) to contain any potential leaks or spills.
Step 2: Accurate and Compliant Labeling
Proper labeling is a critical safety and regulatory requirement mandated by the U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[8][13] An improperly labeled container is an unknown risk.
Your hazardous waste label must include:
The words "HAZARDOUS WASTE" .
The full, unabbreviated chemical name : "Sodium 5-chlorobenzo[d]thiazole-2-carboxylate".
Hazard characteristics : "Toxic", "Irritant".
Generator's Information : Your name, laboratory, and contact information.[13]
Step 3: Interim Storage in the Laboratory
Accumulated waste must be stored safely pending pickup by your institution's Environmental Health & Safety (EHS) office or a licensed contractor.
Location: Store the waste container in a designated, well-ventilated area, such as a satellite accumulation area or a ventilated cabinet.[8][15]
Incompatibles: Ensure the container is stored away from incompatible materials, particularly strong oxidizing agents, strong bases, and amines.[16]
Housekeeping: Keep the storage area clean and uncluttered. Regularly inspect the container for any signs of degradation or leakage.[8]
Step 4: Final Disposal and Removal
The final step is the transfer of the waste to a licensed professional.
Do Not Dispose On-Site: Never attempt to neutralize or dispose of this chemical yourself. Sewer disposal is prohibited.[9]
Professional Collection: Arrange for the collection of the waste through your institution's EHS department. They will partner with a certified hazardous waste disposal company.
Methodology: The typical and most appropriate disposal method for chlorinated organic compounds is high-temperature incineration in a facility permitted under the Resource Conservation and Recovery Act (RCRA).
Disposal Workflow Diagram
Caption: Decision workflow for the safe disposal of Sodium 5-chlorobenzo[d]thiazole-2-carboxylate.
Part 3: Emergency Procedures - Spill Management
Accidents can happen. A prepared response is key to mitigating risk.
Evacuate and Alert: Immediately alert personnel in the vicinity. If the spill is large or in a poorly ventilated area, evacuate and contact your institution's EHS emergency line.
Control Access: Secure the area to prevent unauthorized entry.
Assess the Spill: If the spill is small and you are trained to handle it:
Ensure you are wearing the appropriate PPE (respirator may be required for large quantities of dust).[17]
Avoid raising dust.
Containment and Cleanup:
Gently cover the solid spill with an inert absorbent material like vermiculite, sand, or a universal spill absorbent.[18]
Carefully sweep or scoop the material into your designated hazardous waste container.[11]
Clean the affected area with a detergent and water, collecting the cleaning materials as hazardous waste.
Decontamination: Wipe down all equipment used for the cleanup. Remove and dispose of contaminated PPE (especially gloves) in the hazardous waste container.
Documentation: Report the spill to your supervisor and EHS department, as per your institution's policy.
References
How to Ensure Safe Chemical Waste Disposal in Labor
How To Dispose Of Lab Chemicals. Environmental Marketing Services.
Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Labor Security System.
SAFETY D
Laboratory Waste Disposal Safety Protocols.
Occupational exposure to hazardous chemicals in laboratories.
SAFETY DATA SHEET - 2-Chlorobenzothiazole. TCI Chemicals.
Safety data sheet - KEIM KLEBESPACHTEL. KEIMFARBEN GMBH.
Water Treatment Manual: Disinfection. Environmental Protection Agency (EPA).
Safety Data Sheet according to REGULATIONS FOR HAZARDOUS CHEMICAL AGENTS, 2021.
Safety Data Sheet - Chlorobenzo[d]isothiazole. CymitQuimica.
SAFETY DATA SHEET - 5-Chlorothiophene-2-carboxylic acid. Fisher Scientific.
SAFETY DATA SHEET - Thiazole-2-carboxylic acid. Fisher Scientific.
SAFETY DATA SHEET - 2-Amino-5-chlorobenzothiazole. Sigma-Aldrich.
SAFETY DATA SHEET - Cefixime, Hydr
Safety D
GUIDANCE MANUAL FOR THE DISPOSAL OF CHLORINATED W
Chlorine and Chlorinated Hydrocarbon Manufacturing Industry. U.S. Environmental Protection Agency (EPA).
SAFETY DATA SHEET - 1,3-Thiazole-2-carboxylic acid. Fisher Scientific.
Personal protective equipment for handling Sodium 5-chlorobenzo[D]thiazole-2-carboxylate
Comprehensive Safety Guide: Handling Sodium 5-chlorobenzo[d]thiazole-2-carboxylate Hazard Identification and Core Safety Principles Researchers and drug development professionals must approach Sodium 5-chlorobenzo[d]thia...
Researchers and drug development professionals must approach Sodium 5-chlorobenzo[d]thiazole-2-carboxylate with a clear understanding of its potential hazards, which are inferred from its chemical class. Benzothiazole derivatives are known for their biological activity, which necessitates careful handling to prevent unintended exposure[1][2].
The primary anticipated risks include:
Skin Irritation and Sensitization: The benzothiazole core is a known sensitizer, and repeated or prolonged skin contact may lead to an allergic reaction[3][4].
Serious Eye Damage: Compounds of this class can cause severe eye irritation or damage upon direct contact[3][5][6].
Respiratory Irritation: Inhalation of the compound as a dust or aerosol may cause respiratory irritation[5][6].
Toxicity if Swallowed: Acute oral toxicity is a potential concern with related chemical structures[5][7].
The causality behind these hazards lies in the reactive nature of the thiazole ring system and its ability to interact with biological macromolecules. Therefore, the foundational principle of handling this compound is the strict prevention of direct contact, inhalation, and ingestion through the consistent use of properly selected Personal Protective Equipment (PPE) and engineering controls.
Personal Protective Equipment (PPE) Protocol
The selection of PPE is not a static checklist but a dynamic response to the specific experimental procedure being performed. The following table outlines the minimum required PPE for common laboratory tasks involving Sodium 5-chlorobenzo[d]thiazole-2-carboxylate.
The primary risk is the generation of fine dust, which poses an inhalation and contact hazard. Double-gloving prevents contamination of the outer glove from being transferred outside the work area[8]. An N95 respirator is crucial to prevent inhalation of airborne particulates[8].
Preparing Solutions
• Nitrile Gloves• Chemical Splash Goggles• Lab Coat or Chemical Apron
The risk of splashing is highest during this task. Chemical splash goggles provide a complete seal around the eyes, offering superior protection compared to safety glasses[3][9].
Small-Scale Reactions (<1g)
• Nitrile Gloves• Safety Glasses with Side Shields• Lab Coat
Standard laboratory practice for handling non-volatile solutions of low to moderate hazard. The risk of significant splashing or aerosol generation is low.
Spill Cleanup
• Chemical Splash Goggles & Face Shield• Heavy-duty Nitrile or Neoprene Gloves• Chemical Resistant Coverall or Apron• Appropriate Respirator
A spill represents an uncontrolled release, requiring an elevated level of protection. A face shield protects against splashes during cleanup, and heavier gloves offer greater resistance to potential solvent exposure[3][10].
Operational Workflow: Preparing a Stock Solution
Adhering to a systematic workflow is critical for ensuring safety and experimental reproducibility. This protocol is a self-validating system designed to minimize exposure at every step. All operations should be performed within a certified chemical fume hood.
Step-by-Step Protocol:
Pre-Operation Safety Check:
Verify the chemical fume hood has a current certification and is functioning correctly (check airflow monitor).
Ensure an emergency eyewash and shower are accessible and unobstructed[11].
Assemble all necessary glassware, reagents, and the chemical waste container inside the hood before starting.
Donning PPE:
Put on the lab coat, ensuring it is fully buttoned.
Don the appropriate respirator, if required for handling the solid, and perform a user seal check.
Put on chemical splash goggles.
Don the inner pair of nitrile gloves.
Don the outer pair of nitrile gloves, ensuring the cuffs are pulled over the sleeves of the lab coat[8].
Chemical Handling:
Carefully open the container of Sodium 5-chlorobenzo[d]thiazole-2-carboxylate. Avoid creating dust.
Using a spatula, weigh the desired amount of the compound onto weighing paper or directly into a tared vessel.
Carefully transfer the solid into the final glassware.
Slowly add the desired solvent, aiming the stream at the inner wall of the glassware to prevent splashing.
Stir or sonicate as needed to fully dissolve the compound.
Post-Operation Procedure:
Securely cap the stock solution and label it appropriately.
Decontaminate the spatula and any other reusable equipment.
Wipe down the work surface within the fume hood.
Seal the weighing paper and any other contaminated disposables in a designated waste bag inside the hood.
Doffing PPE:
Remove the outer pair of gloves and dispose of them in the designated waste container within the hood.
Step away from the immediate work area.
Remove the lab coat, goggles, and respirator.
Remove the inner pair of gloves, turning them inside out as you remove them.
Wash hands thoroughly with soap and water[12][13].
Visualized Workflow
Figure 1: Standard workflow for safely handling Sodium 5-chlorobenzo[d]thiazole-2-carboxylate.
Storage and Disposal Plan
Storage:
Store the compound in its original, tightly sealed container[12][14].
Keep in a cool, dry, and well-ventilated area away from direct sunlight and heat sources[13][15].
Store away from incompatible materials such as strong oxidizing agents, acids, and bases[16][17].
Waste Disposal:
Solid Waste: All contaminated disposables (gloves, weighing paper, paper towels) must be collected in a clearly labeled, sealed hazardous waste container.
Liquid Waste: Unused solutions or reaction mixtures should be collected in a designated, labeled hazardous liquid waste container. Do not pour this chemical down the drain, as related compounds are known to be toxic to aquatic life[3][6].
Final Disposal: All chemical waste must be disposed of through your institution's Environmental Health and Safety (EHS) office, following all local, state, and federal regulations[4][14].
Emergency Procedures
Immediate and correct action is vital in the event of an exposure or spill.
Spill:
Alert personnel in the immediate area and evacuate if necessary.
Wearing the appropriate spill cleanup PPE, cover the spill with an inert absorbent material like vermiculite, sand, or earth[3][12].
Carefully sweep or scoop the absorbed material into a designated hazardous waste container.
Clean the spill area with soap and water, collecting the cleaning materials as hazardous waste.
Prevent any material from entering drains or waterways[3][12].
First Aid Measures:
Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin with copious amounts of water and soap for at least 15 minutes[11][12]. If irritation or a rash develops, seek medical attention[4][14].
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15-20 minutes, holding the eyelids open[11][12]. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist[6][7].
Inhalation: Move the affected person to fresh air and keep them at rest in a position comfortable for breathing[14][18]. If symptoms like coughing or difficulty breathing occur, seek medical attention.
Ingestion: Rinse the mouth thoroughly with water. Do NOT induce vomiting[5][9]. Immediately call a poison control center or seek medical attention, and be prepared to provide the Safety Data Sheet (SDS) for a related compound if available[5][7].
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